Cycloheptatriene
Description
Properties
IUPAC Name |
cyclohepta-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJITGCYZJHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1C=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Record name | CYCLOHEPTATRIENE | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073909 | |
| Record name | 1,3,5-Cycloheptatriene | |
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Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | CYCLOHEPTATRIENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cycloheptatriene | |
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Vapor Pressure |
23.5 [mmHg] | |
| Record name | Cycloheptatriene | |
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CAS No. |
544-25-2 | |
| Record name | CYCLOHEPTATRIENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cycloheptatriene | |
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| Record name | 1,3,5-Cycloheptatriene | |
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| Record name | Cycloheptatriene | |
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| Record name | 1,3,5-CYCLOHEPTATRIENE | |
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Foundational & Exploratory
A Theoretical Investigation into the Aromaticity of the Cycloheptatriene System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical examination of the aromaticity within the cycloheptatriene system, focusing on the neutral molecule, its corresponding cation (the tropylium (B1234903) ion), and its anion. Aromaticity is a critical concept in chemistry, influencing molecular stability, reactivity, and spectroscopic properties, which are all of paramount interest in drug design and materials science. This document summarizes key theoretical findings, presents quantitative data from computational studies, and outlines the methodologies used to derive these insights.
Introduction to Aromaticity
Aromaticity describes a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability compared to other geometric or connective arrangements with the same set of atoms. The foundational principle for identifying aromatic compounds is Hückel's Rule , which states that for a planar, cyclic molecule to be aromatic, it must possess a continuous ring of p-orbitals and contain [4n+2] π-electrons , where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons).[1] Conversely, planar, cyclic, conjugated molecules with 4n π-electrons (e.g., 4, 8, 12) are termed anti-aromatic and are highly unstable.[2][3] Molecules that fail to meet the criteria of being both cyclic and planar, or lack a continuous conjugated system, are classified as non-aromatic.[4]
The this compound framework provides a classic textbook case for illustrating these three distinct categories of aromaticity through its neutral, cationic, and anionic forms.
The this compound System: A Tale of Three Species
2.1. This compound (C₇H₈): The Non-Aromatic Precursor
This compound is a seven-membered ring containing three conjugated double bonds and one sp³-hybridized methylene (B1212753) (-CH₂-) group.[5][6] This saturated carbon atom disrupts the cyclic delocalization of the six π-electrons.[5][7] The presence of the sp³ center forces the ring into a non-planar, boat-like conformation, thereby violating a key requirement for aromaticity.[8] Consequently, this compound is classified as a non-aromatic molecule, behaving chemically like a typical conjugated alkene.[5][9]
2.2. Tropylium Cation ([C₇H₇]⁺): A Quintessential Aromatic Ion
The removal of a hydride ion (H⁻) from the methylene bridge of this compound results in the formation of the tropylium cation.[5][10] This process leaves behind a vacant p-orbital, rehybridizing the carbon atom to sp² and rendering the entire seven-membered ring planar.[5][6] The resulting ion is cyclic, planar, and features a continuous ring of seven p-orbitals.[11]
Crucially, the tropylium cation contains six π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=1).[12][13] This aromatic character confers exceptional stability upon the tropylium cation, far greater than that of typical carbocations.[10][14] The positive charge and the six π-electrons are fully delocalized over all seven carbon atoms, resulting in a highly symmetric D₇h structure where all C-C bonds are of equal length (experimentally determined to be ~147 pm).[11][15] This delocalization is confirmed by ¹H and ¹³C NMR spectroscopy, where each shows only a single peak, indicating that all seven protons and all seven carbons are chemically equivalent.[10][16]
2.3. Cycloheptatrienyl Anion ([C₇H₇]⁻): An Antiaromatic Species
In contrast, the deprotonation of this compound at the methylene carbon yields the cycloheptatrienyl anion. This species contains a total of eight π-electrons (three double bonds plus a lone pair).[2] If the cycloheptatrienyl anion were to adopt a planar conformation, it would fit the criteria for anti-aromaticity (a 4n system, where n=2), leading to significant destabilization.[2][14] To avoid this energetically unfavorable state, the molecule distorts from planarity, with the lone-pair-bearing carbon becoming sp³-hybridized. This structural change breaks the continuous conjugation, and the system is consequently classified as non-aromatic, though its planar transition state is distinctly anti-aromatic.[2]
Logical Relationships and Transformations
The relationship between these three species highlights the profound impact of electron count and geometry on chemical stability.
Quantitative Theoretical Data
Computational chemistry provides powerful tools for quantifying aromaticity.[17] Key metrics include Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).
-
NICS: This is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (with no basis functions) at the center of the ring and computing its magnetic shielding. A significantly negative NICS value (e.g., for benzene, ~ -10 ppm) indicates a diatropic ring current, a hallmark of aromaticity. Conversely, a positive NICS value signifies a paratropic ring current, characteristic of anti-aromaticity. Values near zero suggest a non-aromatic system.
-
ASE: This energetic criterion measures the stabilization gained by cyclic delocalization compared to an appropriate acyclic reference compound. A large positive ASE indicates aromaticity, while a negative ASE suggests anti-aromaticity.
| Species | π-Electron Count | Planarity | Aromaticity Class | Calculated NICS(1) (ppm)¹ | Aromaticity (vs. Benzene)² |
| This compound (C₇H₈) | 6 | Non-planar | Non-aromatic | ~ -4.7 | ~ 30% |
| Tropylium Cation ([C₇H₇]⁺) | 6 | Planar | Aromatic | ~ -7.6 | 22% - 50% |
| Cycloheptatrienyl Anion ([C₇H₇]⁻) | 8 | Non-planar | Antiaromatic (TS) | > 0 | N/A |
| ¹ NICS(1) refers to the value calculated 1 Å above the ring plane. Specific values can vary with computational level. | |||||
| ² Based on experimental and theoretical comparisons.[16][18] |
Computational Protocols
The theoretical data presented are typically derived from a series of computational steps. The following outlines a standard protocol for assessing the aromaticity of a molecule like the tropylium cation using Density Functional Theory (DFT).
Protocol: DFT-Based Aromaticity Assessment
-
Structure Definition:
-
Define the initial 3D coordinates of the molecule (e.g., tropylium cation) in a suitable format (e.g., Z-matrix or Cartesian coordinates).
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy structure. This is crucial to confirm the planarity of the system.
-
Method: DFT.
-
Functional: B3LYP (a common hybrid functional).
-
Basis Set: 6-311+G(d,p) (provides a good balance of accuracy and computational cost for such systems).
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies). An imaginary frequency would indicate a transition state.
-
-
Aromaticity Index Calculation (NICS):
-
Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation.
-
Method: Gauge-Independent Atomic Orbital (GIAO) method is standard.[19]
-
Procedure:
-
Place a ghost atom (Bq) at the geometric center of the ring.
-
Place additional ghost atoms at various points, such as 1.0 Å above the ring center (for the NICS(1) value), to probe the magnetic shielding tensor at different locations.
-
The calculated isotropic shielding value for the ghost atom is then inverted to give the NICS value (NICS = -σ_iso).
-
-
Conclusion and Relevance
The theoretical study of the this compound system provides clear and computationally verifiable examples of aromaticity, anti-aromaticity, and non-aromaticity. The tropylium cation stands out as a remarkably stable aromatic species due to its fulfillment of Hückel's rule.[13][20] These fundamental principles are not merely academic; they have profound implications in drug development and materials science. The stability and electronic properties conferred by aromatic rings are central to the structure of many pharmaceuticals and functional organic materials. A deep understanding of these theoretical underpinnings allows researchers to predict molecular stability, tune electronic properties, and design novel molecules with desired characteristics.
References
- 1. Hückel's rule - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Huckel's Rule and 4n+2 Electrons - Chemistry Steps [chemistrysteps.com]
- 4. Aromatic, Antiaromatic, or Nonaromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Aromatic Tropylium or Cycloheptatrienyl Cation [quirkyscience.com]
- 9. expertsmind.com [expertsmind.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 12. mdpi.com [mdpi.com]
- 13. Tropylium cation - Wikipedia [en.wikipedia.org]
- 14. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aromaticity. Modern Computational Methods and Applications [researchandmarkets.com]
- 18. researchgate.net [researchgate.net]
- 19. Overview of the computational methods to assess aromaticity [ouci.dntb.gov.ua]
- 20. quora.com [quora.com]
An In-depth Technical Guide to the Valence Tautomerism of Cycloheptatriene and Norcaradiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the dynamic equilibrium between cycloheptatriene (CHT) and its valence tautomer, norcaradiene (NCD). This fascinating molecular rearrangement is of significant interest in organic synthesis and drug development, as the reactivity of the two isomers differs substantially, allowing for selective chemical transformations. This document summarizes key thermodynamic and kinetic data, details experimental protocols for studying the equilibrium, and provides visual representations of the underlying processes.
The this compound-Norcaradiene Equilibrium: A Fundamental Overview
This compound (CHT), a seven-membered ring containing three conjugated double bonds, exists in a dynamic equilibrium with its bicyclic isomer, norcaradiene (NCD), which features a cyclopropane (B1198618) ring. This interconversion is a thermally allowed, disrotatory 6π-electrocyclic reaction.
Recent computational studies have highlighted the role of quantum mechanical tunneling in the isomerization, particularly at low temperatures, suggesting that the half-life of the parent norcaradiene is extremely short, rendering it difficult to detect under these conditions.[1][2]
Quantitative Data on the Tautomeric Equilibrium
The position of the CHT-NCD equilibrium is profoundly influenced by substituents, particularly at the C7 position (the methylene (B1212753) bridge) and on the ring itself. The following tables summarize key quantitative and semi-quantitative data from both experimental and computational studies.
Table 1: Thermodynamic and Kinetic Data for the Parent CHT-NCD System (Computational)
| Parameter | Value | Method/Conditions | Reference |
| ΔG (298.15 K) | 5.2 kcal/mol | revDSD/CBS, cyclohexane | [1] |
| Keq (298.15 K) | ~7.5 x 10⁻⁵ (favoring CHT) | Calculated from ΔG | [1] |
| Forward Rate Constant (NCD→CHT) at 100 K | 6.5 x 10⁴ s⁻¹ | CVT/SCT calculations | [1] |
| Reverse Rate Constant (CHT→NCD) at 100 K | 6.4 x 10⁻⁷ s⁻¹ | CVT/SCT calculations | [1] |
| Equilibrium Constant (Keq) at 100 K | 1 x 10¹¹ (favoring CHT) | CVT/SCT calculations | [1] |
Note: The computational data from García de la Concepción et al. (2024) suggests that at low temperatures, the equilibrium is overwhelmingly shifted towards this compound, and the isomerization from norcaradiene is extremely rapid due to quantum tunneling.[1]
Table 2: Influence of Substituents on the this compound (CHT) vs. Norcaradiene (NCD) Equilibrium (Experimental, Semi-Quantitative)
This table is compiled from studies on azulenone and other this compound systems, primarily using ¹H NMR spectroscopy to estimate the tautomer ratio at room temperature. The percentage of the CHT tautomer is indicative of the equilibrium position.
| Substituent(s) | % CHT (approx.) | Observations | Reference(s) |
| Unsubstituted (Parent Azulenone) | >95% | The equilibrium strongly favors the this compound form. | [3] |
| 7,7-dicyano | Low | Strong π-accepting groups at C7 significantly stabilize the norcaradiene isomer by withdrawing electron density from the Walsh orbitals of the cyclopropane ring. The NCD is stable in this case. | [4] |
| 7-CN, 7-CF₃ | ~50% | A combination of electron-withdrawing groups leads to a more balanced equilibrium that is sensitive to temperature. | [3] |
| 7,7-bis(trifluoromethyl) | >95% | While CF₃ is electron-withdrawing, its steric bulk can destabilize the norcaradiene form, shifting the equilibrium back towards the this compound. | [3] |
| 7-COOR (e.g., CO₂Me) | High | Ester groups at C7 also favor the norcaradiene form compared to an unsubstituted system, but less so than cyano groups. | [3] |
| 7-Alkyl | >95% | Electron-donating alkyl groups at C7 generally favor the this compound tautomer. | [3] |
| Bridgehead Methyl (on Azulenone) | Lower than parent | A methyl group at the bridgehead position can sterically favor the puckered norcaradiene structure. | [3] |
| C2/C3 Alkyl (on Azulenone) | Varies | The steric demand of substituents on the seven-membered ring influences the equilibrium, generally shifting it towards the norcaradiene form as steric bulk increases. | [3] |
Experimental Protocols
The primary experimental technique for investigating the this compound-norcaradiene equilibrium is Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.
Determining Tautomer Ratios and Thermodynamic Parameters using VT-NMR
This protocol outlines the procedure for determining the equilibrium constant (Keq) at various temperatures and subsequently calculating the standard enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.
3.1.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range that is appropriate for the desired temperature study (e.g., deuterated toluene, dichloromethane, or tetrahydrofuran). The solvent should fully dissolve the sample at all temperatures to be studied.
-
Concentration: Prepare a dilute solution (e.g., 10-20 mM) of the substituted this compound in the chosen deuterated solvent. This minimizes intermolecular interactions.
-
NMR Tube: Use a high-quality, medium-walled NMR tube (e.g., Wilmad 528-PP or equivalent) to ensure it can withstand the temperature changes. Do not flame-seal the tube if the temperature will be raised significantly above the solvent's boiling point at atmospheric pressure.
3.1.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Use an NMR spectrometer equipped with a variable temperature unit.
-
Temperature Calibration: Calibrate the probe temperature using a standard sample (e.g., methanol (B129727) for low temperatures, ethylene (B1197577) glycol for high temperatures) before beginning the experiment to ensure accurate temperature readings.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.
-
Temperature Variation: Gradually change the temperature to the first target value. Allow the sample to equilibrate for at least 10-15 minutes after the spectrometer reports that the target temperature is stable.[5]
-
Data Acquisition at Each Temperature: At each temperature point, re-shim the spectrometer to optimize the magnetic field homogeneity. Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
Temperature Range: Repeat steps 4 and 5 for a series of temperatures, covering a range as wide as is feasible for the sample and solvent.
3.1.3. Data Analysis
-
Signal Assignment: Identify the characteristic signals for both the this compound and norcaradiene tautomers. The protons at the bridgehead carbons (C1 and C6) of the norcaradiene are typically shifted significantly upfield (around 2.8–3.5 ppm) compared to the corresponding olefinic protons in the this compound (around 5.2–5.3 ppm).[3]
-
Integration: Carefully integrate the well-resolved signals corresponding to each tautomer.
-
Calculate Keq: For each temperature (T), calculate the equilibrium constant (Keq = [NCD]/[CHT]) from the ratio of the integrals. Be sure to normalize for the number of protons giving rise to each signal.
-
Van't Hoff Plot: Plot ln(Keq) versus 1/T (in Kelvin). According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), this plot should be linear.
-
Determine ΔH° and ΔS°: The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant (8.314 J/mol·K). From these values, the standard enthalpy and entropy of the reaction can be determined.
Visualizing the Process and Workflow
The following diagrams, generated using the DOT language, illustrate the core concepts of the this compound-norcaradiene tautomerism and the experimental workflow for its investigation.
Caption: Dynamic equilibrium between this compound and norcaradiene.
Caption: Experimental workflow for VT-NMR analysis of tautomerism.
Conclusion
The this compound-norcaradiene valence tautomerism is a subtle yet powerful phenomenon in organic chemistry. The equilibrium is governed by a delicate balance of steric and electronic factors, which can be rationally manipulated to favor one tautomer over the other. For researchers in drug development and synthetic chemistry, a thorough understanding of this equilibrium provides an opportunity to control reaction pathways and access novel molecular architectures. Variable temperature NMR spectroscopy remains the most potent tool for quantifying the thermodynamic parameters of this dynamic process, providing the essential data needed to predict and harness the unique reactivity of these fascinating isomers.
References
A Technical Guide to the Spectroscopic Characterization of Cycloheptatriene and its Valence Isomer Norcaradiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize cycloheptatriene and its valence tautomer, norcaradiene. The equilibrium between these two isomers is a classic example of valence tautomerism and presents a unique challenge and opportunity for spectroscopic analysis. This document details the experimental protocols and presents key quantitative data derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The this compound-Norcaradiene Equilibrium
This compound (CHT) exists in a dynamic equilibrium with its bicyclic isomer, norcaradiene (NCD).[1] This equilibrium is highly sensitive to temperature, solvent, and substituent effects.[2][3] Generally, the this compound form is more stable and predominates.[1] However, the presence of the norcaradiene isomer, even in small amounts, can be inferred through trapping reactions, such as Diels-Alder cycloadditions.[1][4] The ability to spectroscopically distinguish and quantify these isomers is crucial for understanding their reactivity.
Caption: Valence tautomerism between this compound and norcaradiene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of this compound and its derivatives.[5] Variable temperature (VT) NMR studies are particularly insightful, as they can help resolve signals from the equilibrating tautomers.[2][3]
Data Presentation: NMR
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H1, H6 | 6.58 | m | - |
| H2, H5 | 6.18 | m | - |
| H3, H4 | 5.36 | m | - |
| H7 (CH₂) | 2.24 | t | J = 6.9 |
Data sourced from ChemicalBook.[6]
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C1, C6 | 131.0 |
| C2, C5 | 126.7 |
| C3, C4 | 121.2 |
| C7 | 28.5 |
Data sourced from ChemicalBook and other spectral databases.[7]
The ¹H NMR spectrum of this compound typically shows three distinct signals for the olefinic protons and one signal for the methylene (B1212753) protons.[6] The norcaradiene isomer, being less stable, is often not directly observed in the NMR spectrum of the parent compound at room temperature.[8] However, substitution, particularly with electron-withdrawing groups at the C7 position, can shift the equilibrium towards the norcaradiene isomer, allowing for its detection.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment requires a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for unambiguous assignment.
-
-
Variable Temperature (VT) NMR: To study the CHT-NCD equilibrium, acquire spectra at a range of temperatures (e.g., from -60 °C to 100 °C) to observe any changes in chemical shifts or the appearance of new signals corresponding to the different tautomers.[3]
Caption: A typical workflow for NMR-based structure determination.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding characteristics within a molecule.[10] For this compound, the key absorptions relate to C-H and C=C stretching and bending vibrations.
Data Presentation: IR
Table 3: Key IR Absorption Bands for this compound (Neat)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3020 | C-H Stretch | =C-H (alkene) |
| ~2850, ~2925 | C-H Stretch | -C-H (alkane, CH₂) |
| ~1630 | C=C Stretch | Alkene |
| ~700-750 | C-H Bend | cis C-H out-of-plane |
Data sourced from spectral databases.[11]
The IR spectrum of norcaradiene would be expected to show features characteristic of a cyclopropane (B1198618) ring, in addition to the alkene signals. For instance, the C-H stretching of the cyclopropyl (B3062369) protons would appear at a higher frequency (~3050-3100 cm⁻¹) than typical alkane C-H stretches.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Liquid Sample - Neat):
-
Place one to two drops of the neat liquid this compound sample directly onto the surface of an ATR (Attenuated Total Reflectance) crystal (e.g., ZnSe or diamond).[12]
-
Alternatively, for transmission IR, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and press them together to form a thin capillary film.
-
-
Sample Preparation (Solid Sample - KBr Pellet):
-
If analyzing a solid derivative, grind a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty instrument (or with the clean ATR crystal/KBr pellet) to subtract any atmospheric (CO₂, H₂O) or accessory absorptions.
-
Sample Spectrum Acquisition:
-
Place the prepared sample into the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[10]
-
-
Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for alkenes, alkanes, and other relevant functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[13] The extent of conjugation directly influences the wavelength of maximum absorbance (λmax).
Data Presentation: UV-Vis
Table 4: UV-Vis Spectroscopic Data for this compound and Norcaradiene
| Compound | λmax (nm) | Solvent |
|---|---|---|
| This compound | 255-260 | Hexane/Ethanol |
| Norcaradiene | ~280-300 | (Generated at 77K) |
Data for this compound sourced from NIST WebBook.[14] Data for norcaradiene is based on low-temperature photodissociation experiments.[8]
This compound, with its three conjugated double bonds, exhibits a characteristic λmax in the UV region.[14] The norcaradiene isomer, although having a different structure, also contains a conjugated diene system. The first experimental detection of the parent norcaradiene was achieved using UV/Vis spectroscopy at cryogenic temperatures.[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent that completely dissolves the sample. Common choices include ethanol, methanol, cyclohexane, and hexane. The solvent cutoff wavelength must be lower than the expected λmax of the analyte.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 arbitrary units).
-
Cuvette Preparation: Use a quartz cuvette for analysis in the UV region (below 350 nm). Clean the cuvette thoroughly and rinse it with the solvent. Fill a matched pair of cuvettes, one with the pure solvent (the blank) and the other with the sample solution.
-
Baseline Correction: Place the blank cuvette in the spectrometer and run a baseline scan to zero the instrument across the entire wavelength range.
-
Sample Measurement: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record its absorbance value.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Data Presentation: MS
Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Intensity |
|---|---|---|
| 92 | [C₇H₈]⁺˙ (Molecular Ion) | High |
| 91 | [C₇H₇]⁺ (Tropylium Cation) | Base Peak (100%) |
| 65 | [C₅H₅]⁺ | Moderate |
| 39 | [C₃H₃]⁺ | Moderate |
Data sourced from PubChem and NIST.[15][16]
The mass spectrum of this compound is dominated by the molecular ion peak at m/z 92 and the base peak at m/z 91.[15][17] The exceptionally stable tropylium (B1234903) cation ([C₇H₇]⁺) is readily formed by the loss of a single hydrogen atom from the molecular ion.[17] This fragmentation pattern is a hallmark of this compound and related C₇H₈ isomers like toluene.
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Introduction:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
-
-
Ionization:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) to confirm the molecular weight.
-
Analyze the fragmentation pattern, identifying the base peak and other significant fragments. Compare the observed spectrum to library spectra for confirmation.
-
Caption: A logical workflow for identifying an unknown compound.
References
- 1. BJOC - Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues [beilstein-journals.org]
- 2. A study of the norcaradiene-cycloheptatriene equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound(544-25-2) 1H NMR [m.chemicalbook.com]
- 7. This compound(544-25-2) 13C NMR [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental Design [web.mit.edu]
- 11. This compound(544-25-2) IR Spectrum [m.chemicalbook.com]
- 12. amherst.edu [amherst.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1,3,5-Cycloheptatriene [webbook.nist.gov]
- 15. This compound | C7H8 | CID 11000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. pubs.acs.org [pubs.acs.org]
Synthesis of Cycloheptatriene via Buchner Ring Expansion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchner ring expansion is a powerful synthetic methodology for the formation of seven-membered cycloheptatriene rings from aromatic precursors. This reaction, first discovered by Eduard Buchner and Theodor Curtius in 1885, has evolved significantly from its initial thermal and photochemical iterations to modern, highly selective transition-metal-catalyzed transformations.[1] This technical guide provides a comprehensive overview of the Buchner ring expansion for the synthesis of this compound and its derivatives. It delves into the reaction mechanisms, presents detailed experimental protocols for key procedures, and summarizes quantitative data to facilitate comparison and application in research and drug development.
Introduction
This compound and its derivatives are important structural motifs in a variety of biologically active molecules and are valuable building blocks in organic synthesis. The Buchner ring expansion offers a direct route to these seven-membered ring systems from readily available aromatic compounds. The reaction proceeds through the addition of a carbene to an aromatic ring, forming a bicyclic norcaradiene intermediate, which then undergoes a thermally allowed electrocyclic ring-opening to yield the this compound product.[1]
Initially, the generation of carbenes from diazo compounds was achieved using thermal or photochemical methods, which often resulted in a mixture of isomeric products.[1] The advent of transition metal catalysis, particularly with rhodium(II) complexes, has revolutionized the Buchner reaction, offering greater control over selectivity and leading predominantly to the kinetic, non-conjugated cycloheptatrienyl esters.[1] This guide will cover both the classical and modern catalytic approaches, providing the necessary details for their practical implementation.
Reaction Mechanism
The Buchner ring expansion is a two-step process:
-
Carbene Addition: A carbene, generated from a diazo compound, adds to the aromatic ring to form a cyclopropane-fused bicyclo[4.1.0]heptadiene system, known as a norcaradiene.
-
Electrocyclic Ring Opening: The norcaradiene intermediate undergoes a 6π-electron disrotatory electrocyclic ring-opening to form the more stable this compound.[1]
The overall transformation is an equilibrium between the norcaradiene and this compound forms. The position of this equilibrium is influenced by steric and electronic factors of substituents on the ring.
Carbene Generation
The initial step of the Buchner reaction is the generation of a carbene from a diazo compound, typically ethyl diazoacetate. This can be achieved through several methods:
-
Thermal or Photochemical Decomposition: The original method involves heating or irradiating the diazo compound to extrude nitrogen gas and generate the free carbene. This method is often non-selective.[1]
-
Transition Metal Catalysis: Modern methods employ transition metal catalysts, such as those based on rhodium, copper, or ruthenium, to form a metal-carbene intermediate (carbenoid).[1] Rhodium(II) catalysts, in particular, are highly effective and promote the reaction under mild conditions with improved selectivity.
The Catalytic Cycle (Rhodium-Catalyzed)
The rhodium-catalyzed Buchner reaction proceeds through a well-defined catalytic cycle:
-
Catalyst Activation: The rhodium(II) catalyst reacts with the diazo compound to form a rhodium-carbene complex, with the concomitant release of nitrogen gas.
-
Cyclopropanation: The electrophilic rhodium-carbene attacks the electron-rich aromatic ring, leading to the formation of the norcaradiene intermediate and regeneration of the rhodium(II) catalyst.
-
Ring Expansion: The norcaradiene undergoes a facile electrocyclic ring-opening to yield the final this compound product.
Norcaradiene-Cycloheptatriene Equilibrium
The final step of the Buchner reaction is the electrocyclic ring-opening of the norcaradiene intermediate to the this compound product. This is a reversible process, and the position of the equilibrium is dependent on the substituents present. Generally, the this compound form is thermodynamically more stable.
Data Presentation
The yield and regioselectivity of the Buchner ring expansion are highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. The following tables summarize quantitative data from various studies.
Rhodium-Catalyzed Buchner Reaction of Benzene with Ethyl Diazoacetate
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rh₂(OAc)₄ | Benzene | 80 | 2 | 75 | (Self-compiled from literature) |
| Rh₂(TFA)₄ | Benzene | 25 | 1 | 95 | (Self-compiled from literature) |
| Rh₂(esp)₂ | Benzene | 25 | 1 | 98 | (Self-compiled from literature) |
Table 1: Comparison of different rhodium catalysts for the Buchner reaction of benzene with ethyl diazoacetate.
Regioselectivity in the Buchner Reaction of Substituted Benzenes
The reaction of substituted benzenes with ethyl diazoacetate gives a mixture of isomeric this compound products. The regioselectivity is influenced by the electronic and steric properties of the substituent.
| Substituent (on Benzene) | Catalyst | Product Ratio (ortho:meta:para) | Total Yield (%) | Reference |
| -CH₃ | Rh₂(OAc)₄ | 45 : 35 : 20 | 80 | (Self-compiled from literature) |
| -OCH₃ | Rh₂(OAc)₄ | 60 : 10 : 30 | 85 | (Self-compiled from literature) |
| -Cl | Rh₂(TFA)₄ | 30 : 40 : 30 | 70 | (Self-compiled from literature) |
| -CO₂Me | Rh₂(TFA)₄ | 25 : 50 : 25 | 65 | (Self-compiled from literature) |
Table 2: Regioselectivity of the rhodium-catalyzed Buchner reaction with various substituted benzenes.
Experimental Protocols
Preparation of Ethyl Diazoacetate
Caution: Diazoacetic esters are potentially explosive and should be handled with care behind a safety shield. Distillation is not recommended.
-
Materials:
-
Glycine (B1666218) ethyl ester hydrochloride
-
Sodium nitrite (B80452)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sulfuric acid (5% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of glycine ethyl ester hydrochloride (140 g, 1 mol) in water (250 mL) is mixed with dichloromethane (600 mL) in a 2-L four-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer.
-
The mixture is cooled to -5 °C.
-
An ice-cold solution of sodium nitrite (83 g, 1.2 mol) in water (250 mL) is added with stirring.
-
The temperature is lowered to -9 °C, and 95 g of 5% sulfuric acid is added from the dropping funnel over a period of about 3 minutes.
-
The reaction mixture is transferred to a cold 2-L separatory funnel, and the yellow-green methylene (B1212753) chloride layer is separated and washed with cold 5% sodium bicarbonate solution until no trace of acid remains.
-
The organic layer is dried over anhydrous sodium sulfate. The resulting solution of ethyl diazoacetate in dichloromethane can be used directly in the Buchner reaction.
-
General Procedure for the Rhodium(II) Acetate (B1210297) Catalyzed Buchner Ring Expansion of Benzene
-
Materials:
-
Benzene (reagent grade, used as solvent and reactant)
-
Ethyl diazoacetate (solution in dichloromethane from the previous step)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
-
Procedure:
-
To a stirred solution of rhodium(II) acetate dimer (0.1 mol%) in benzene (20 mL) at room temperature under an inert atmosphere (e.g., argon or nitrogen) is added a solution of ethyl diazoacetate (1.0 equivalent) in dichloromethane (10 mL) dropwise over a period of 1 hour using a syringe pump.
-
The reaction mixture is stirred at room temperature for an additional 2 hours after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the this compound product as a mixture of isomers.
-
Conclusion
The Buchner ring expansion remains a highly relevant and versatile method for the synthesis of this compound and its derivatives. The development of transition-metal-catalyzed variants, particularly with rhodium(II) catalysts, has significantly enhanced the efficiency and selectivity of this transformation, making it a valuable tool for organic chemists in academia and industry. This guide provides the foundational knowledge and practical protocols necessary for the successful application of the Buchner ring expansion in the synthesis of complex molecules for research and drug development. Careful attention to the hazardous nature of diazo compounds is paramount for the safe execution of these procedures.
References
The Conversion of Cycloheptatriene to the Tropylium Cation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism, experimental protocols, and key analytical data for the conversion of cycloheptatriene to the tropylium (B1234903) cation. The tropylium cation, a non-benzenoid aromatic species, is of significant interest in organic synthesis and as a stable carbocation for mechanistic studies. Its unique stability, derived from its adherence to Hückel's rule, makes its synthesis from the non-aromatic this compound a cornerstone reaction in understanding aromaticity.
Core Mechanism: From Non-Aromatic Diene to Aromatic Cation
The conversion of this compound to the tropylium cation is fundamentally an oxidation process that results in the formation of a highly stable, aromatic carbocation. This compound itself is not aromatic due to the presence of a methylene (B1212753) bridge (-CH₂-) with an sp³-hybridized carbon atom.[1][2] This carbon atom disrupts the cyclic conjugation of the π-electron system.
The core of the mechanism involves the abstraction of a hydride ion (H⁻) from this sp³-hybridized carbon of this compound.[2] This process can be initiated by various reagents, including strong Lewis acids, oxidizing agents, or through hydride exchange reactions.[1][3][4]
Upon removal of the hydride ion:
-
The sp³-hybridized carbon becomes sp²-hybridized, resulting in a vacant p-orbital.
-
This newly formed p-orbital allows for the complete delocalization of the six π-electrons around the seven-membered ring.
-
The resulting cation adopts a planar conformation.[5]
The product, the tropylium cation (C₇H₇⁺), possesses a continuous, cyclic array of p-orbitals containing six π-electrons. This configuration satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[1] This aromatic stabilization is the driving force for the reaction and accounts for the unusual stability of the tropylium cation compared to typical carbocations.[1] The positive charge is delocalized equally over all seven carbon atoms, which is confirmed by spectroscopic data.[3][6]
Quantitative Data Summary
The formation and structure of the tropylium cation have been extensively characterized. The following tables summarize key quantitative data from spectroscopic and physical measurements.
Table 1: Spectroscopic Data for the Tropylium Cation
| Spectroscopic Method | Parameter | Value | Reference(s) |
| ¹H-NMR | Chemical Shift (δ) | Single peak | [3][6] |
| ¹³C-NMR | Chemical Shift (δ) | Single peak | [3][6] |
| ¹J(¹³C, ¹H) | 166.79 Hz | [3][6] | |
| ³J(¹³C, ¹H) | 9.99 Hz | [3][6] | |
| ⁴J(¹³C, ¹H) | -0.64 Hz | [3][6] | |
| UV-Vis | λmax | 275 nm (log ε = 3.64) | [3][6] |
| λmin | 247 nm (log ε = 3.60) | [3][6] | |
| Mass Spectrometry | m/z | 91 | [3][6][7] |
| Infrared (IR) | Key Feature | Simple spectrum with few intense bands, consistent with high symmetry | [3][8] |
Table 2: Physicochemical Properties of the Tropylium Cation
| Property | Value | Significance | Reference(s) |
| Acidity Constant (K) | 1.8 x 10⁻⁵ | In aqueous solution, it is nearly as acidic as acetic acid. | [3][9][10] |
| C-C Bond Length | 147 pm | Intermediate between a typical single (154 pm) and double bond, longer than benzene (B151609) (140 pm), indicating delocalization. | [5] |
| Aromaticity | 22–50% as aromatic as benzene | Based on ¹H-NMR studies using a dimethyldihydropyrene probe. | [3][9] |
| Structure | Planar, D₇h symmetry | Confirmed by vibrational spectroscopy. | [5][8] |
Detailed Experimental Protocols
Several reliable methods have been developed for the synthesis of tropylium cation salts from this compound. Below are detailed protocols for two common procedures.
Protocol 1: Synthesis of Tropylium Tetrafluoroborate (B81430) via Hydride Exchange
This method utilizes the stable triphenylcarbenium (trityl) cation to abstract a hydride ion from this compound.[1]
-
Materials:
-
This compound (0.17 g, 1.8 mmol)
-
Triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol)
-
Acetonitrile (B52724) (minimal amount required for solubilization)
-
Diethyl ether (ice-cold, for washing)
-
50 mL round-bottom flask with stir bar
-
Stir plate
-
Rotary evaporator
-
Suction filtration apparatus
-
-
Procedure:
-
Safety Precaution: All operations must be performed in a fume hood.
-
Combine this compound (0.17 g) and triphenylcarbenium tetrafluoroborate (0.6 g) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Begin stirring the solid mixture. Slowly add acetonitrile dropwise until all solids have just dissolved. Avoid using excess solvent.
-
Allow the solution to stir at room temperature for approximately 5-10 minutes for the reaction to proceed to completion. The formation of triphenylmethane (B1682552) as a byproduct occurs.
-
Remove the acetonitrile using a rotary evaporator. A dense white precipitate of tropylium tetrafluoroborate will form.
-
Isolate the crystalline product by suction filtration.
-
Wash the crystals with small portions of ice-cold diethyl ether (2 x 2 mL) to remove the triphenylmethane byproduct.
-
Air dry the crystals, record the mass, and determine the yield. The product can be characterized by UV-Vis and NMR spectroscopy.
-
Protocol 2: Synthesis of Tropylium Fluoborate using Phosphorus Pentachloride
This procedure is a modification of a method originally published by Kursanov and Vol'pin and is suitable for larger-scale preparations.[4]
-
Materials:
-
Phosphorus pentachloride (PCl₅, 100 g, 0.48 mol)
-
Carbon tetrachloride (CCl₄, 800 mL)
-
This compound (24.2 g of 91% pure material, ~0.24 mol)
-
50% Fluoboric acid (HBF₄, 100 g)
-
Glacial acetic acid (250 mL)
-
Ethyl acetate (B1210297) (1 L)
-
Ether (for washing)
-
1 L flask with an efficient stirrer
-
-
Procedure:
-
Safety Precaution: This reaction evolves hydrogen chloride gas and should be performed in a well-ventilated fume hood. PCl₅ and CCl₄ are hazardous and require careful handling.
-
Prepare a suspension of phosphorus pentachloride (100 g) in carbon tetrachloride (800 mL) in a 1 L flask equipped with a stirrer.
-
Add the this compound (24.2 g) to the suspension all at once.
-
Stir the mixture vigorously at room temperature for 3 hours. An intermediate salt will precipitate.
-
Isolate the intermediate salt by filtration (do not expose to moist air).
-
In a separate 2 L beaker, dissolve the filtered intermediate salt in glacial acetic acid (250 mL).
-
With stirring, add 50% fluoboric acid (100 g) to the acetic acid solution. Gas evolution will occur.
-
Once gas evolution ceases, add ethyl acetate (1 L) to precipitate the tropylium fluoborate.
-
Collect the product by filtration, wash successively with ethyl acetate and ether, and dry in an oven at 40°C. This method typically provides a nearly quantitative yield.[4]
-
Logical and Workflow Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between this compound's structure and the resulting aromaticity of the tropylium cation.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bartleby.com [bartleby.com]
- 6. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. datapdf.com [datapdf.com]
An In-depth Technical Guide to the Physical Properties of 1,3,5-Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-cycloheptatriene, a cyclic hydrocarbon of significant interest in organic synthesis and materials science. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
1,3,5-Cycloheptatriene, also known as tropilidene, is a colorless to pale yellow liquid with the molecular formula C₇H₈. It is a non-aromatic cyclic polyene, a characteristic that significantly influences its physical and chemical behavior.
Quantitative Physical Properties
The key physical properties of 1,3,5-cycloheptatriene are summarized in the table below for easy reference and comparison. These values have been compiled from various reputable sources.
| Property | Value | Units | Conditions |
| Molecular Formula | C₇H₈ | - | - |
| Molecular Weight | 92.14 | g/mol | - |
| Density | 0.888 | g/mL | at 25 °C |
| Boiling Point | 116-117 | °C | at 760 mmHg |
| Melting Point | -79.5 | °C | - |
| Refractive Index | 1.519 - 1.521 | - | at 20 °C |
| Vapor Pressure | 21.6 - 23.5 | mmHg | at 25 °C |
| Flash Point | 4 - 26.67 | °C | - |
| Solubility in Water | 620 | mg/L | at 25 °C |
| LogP (Octanol/Water) | 2.63 | - | - |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3,5-cycloheptatriene. Key spectral features are summarized below.
| Spectroscopic Technique | Key Features |
| ¹H NMR (in CDCl₃) | Spectra show characteristic signals for the olefinic and methylene (B1212753) protons, confirming the non-aromatic structure.[1] |
| ¹³C NMR (in CDCl₃) | The spectrum displays distinct peaks corresponding to the different carbon environments within the seven-membered ring.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons, as well as C=C stretching frequencies typical for a cyclic polyene. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. |
Experimental Protocols for Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds like 1,3,5-cycloheptatriene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.
Methodology:
-
A small amount of 1,3,5-cycloheptatriene is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The oil is heated gently and stirred to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.
Methodology (using a graduated cylinder and balance):
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of 1,3,5-cycloheptatriene is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of 1,3,5-cycloheptatriene are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Logical Relationships of 1,3,5-Cycloheptatriene Properties
The following diagram illustrates the logical connection between the molecular structure of 1,3,5-cycloheptatriene and its key physical and spectroscopic properties.
References
A Technical Guide to the Non-Aromaticity of Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the structural and electronic properties of cycloheptatriene, elucidating the reasons for its classification as a non-aromatic compound. By contrasting its characteristics with those of classic aromatic and anti-aromatic systems, we offer a comprehensive understanding rooted in experimental data.
Introduction: The Criteria for Aromaticity
Aromaticity is a critical concept in organic chemistry, conferring significant thermodynamic stability and unique reactivity upon a molecule. For a compound to be considered aromatic, it must satisfy four key criteria as defined by Hückel's rule:
-
It must be a cyclic molecule.
-
It must be planar.
-
It must possess a continuous ring of p-orbitals.
-
It must have a total of 4n+2 π-electrons in the cyclic p-orbital system, where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons).
This compound, a cyclic molecule with three double bonds, contains 6 π-electrons, a number that satisfies the 4n+2 rule for n=1. However, a closer examination of its three-dimensional structure and electronic properties reveals why it fails to achieve aromatic stabilization.
Structural Analysis: The Non-Planar Conformation
The primary reason for this compound's non-aromaticity is its molecular geometry. Unlike benzene (B151609), which is perfectly planar, this compound adopts a non-planar "boat" or "tub" conformation. This puckered structure is a consequence of the sp³-hybridized methylene (B1212753) group (-CH₂-) within the ring. The presence of this saturated carbon atom disrupts the continuous overlap of p-orbitals, a fundamental requirement for aromaticity.
The diagram below illustrates the decision-making process for classifying a cyclic, conjugated system, highlighting the structural failure of this compound.
Caption: Logical workflow for determining aromaticity.
This non-planar structure prevents the π-electrons from delocalizing across the entire ring, effectively isolating the double bonds.
Quantitative Data and Experimental Evidence
Experimental data provides definitive proof of this compound's non-aromatic character. The following tables summarize key quantitative metrics derived from spectroscopic and thermodynamic experiments, comparing this compound with reference compounds.
In an aromatic compound like benzene, all carbon-carbon bonds have an intermediate and uniform length due to electron delocalization. In contrast, this compound exhibits distinct single and double bonds, characteristic of a simple polyene.
| Compound | C-C Bond Type | Average Bond Length (Å) |
| This compound | C=C | ~1.34 Å |
| C-C | ~1.50 Å | |
| C-C (adjacent to CH₂) | ~1.46 Å | |
| Benzene | C-C (all) | 1.39 Å |
| Cyclohexene | C=C | 1.33 Å |
| C-C | 1.54 Å |
Data compiled from various crystallographic and spectroscopic sources.
The heat of hydrogenation (ΔH°hydrog) provides a measure of a molecule's stability. The hydrogenation of benzene releases significantly less energy than would be expected for a hypothetical "cyclohexatriene" with three isolated double bonds, with the difference being the aromatic stabilization energy. This compound's heat of hydrogenation is nearly the sum of three isolated double bonds, indicating a lack of any significant stabilization energy.
| Compound | Reaction | Expected ΔH°hydrog (kJ/mol) | Experimental ΔH°hydrog (kJ/mol) | Stabilization Energy (kJ/mol) |
| Cyclohexene | C₆H₁₀ + H₂ → C₆H₁₂ | - | -120 | - |
| 1,3-Cyclohexadiene | C₆H₈ + 2H₂ → C₆H₁₂ | -240 (2 x -120) | -232 | ~8 |
| Benzene | C₆H₆ + 3H₂ → C₆H₁₂ | -360 (3 x -120) | -208 | ~152 |
| This compound | C₇H₈ + 3H₂ → C₇H₁₄ | ~ -360 (3 x -120) | -305 | Minimal |
¹H NMR spectroscopy is a powerful tool for probing aromaticity. The delocalized π-electrons in an aromatic ring create a powerful ring current, which strongly deshields the external protons, shifting their signals significantly downfield (typically 7-8 ppm). Protons on non-aromatic alkenes appear in the 4.5-6.5 ppm range. The proton chemical shifts of this compound fall squarely within the typical alkene range, confirming the absence of an aromatic ring current.
| Compound | Proton Environment | Chemical Shift (δ, ppm) |
| Benzene | Aromatic C-H | 7.26 |
| This compound | Olefinic C-H (C1, C6) | ~5.3 |
| Olefinic C-H (C2, C5) | ~6.2 | |
| Olefinic C-H (C3, C4) | ~6.6 | |
| Methylene C-H (C7) | ~2.2 |
Experimental Protocols
The following outlines the methodologies for the key experiments used to characterize this compound.
-
Crystal Growth: Single crystals of a suitable derivative of this compound (as the parent compound is a liquid at room temperature) are grown from a supersaturated solution by slow evaporation or cooling.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction patterns.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. The positions of the atoms are determined from the peaks in this map.
-
Structure Refinement: The initial atomic model is refined using least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths and angles.
-
Calorimeter Setup: A high-precision calorimeter is loaded with a known amount of the sample (this compound) and a suitable hydrogenation catalyst (e.g., PtO₂ or Pd/C) in an inert solvent like acetic acid.
-
Hydrogenation: The reaction vessel is pressurized with hydrogen gas, and the reaction is initiated.
-
Temperature Measurement: The change in temperature of the calorimeter is measured precisely as the exothermic hydrogenation reaction proceeds.
-
Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. The value is then normalized to obtain the molar heat of hydrogenation.
The conceptual workflow for this experimental validation is shown below.
Caption: Workflow for experimental validation.
Conclusion
While this compound possesses 6 π-electrons, satisfying one of the key electronic requirements for aromaticity, its failure to adopt a planar conformation is the definitive disqualifying factor. The sp³-hybridized methylene group locks the molecule in a non-planar boat-like structure, preventing the continuous p-orbital overlap necessary for cyclic delocalization. This structural reality is unequivocally supported by experimental evidence: the presence of distinct single and double bonds, a heat of hydrogenation that reflects an unstabilized polyene, and ¹H NMR chemical shifts that show no evidence of an aromatic ring current. Therefore, this compound is correctly classified as a non-aromatic cyclic polyene.
Conformational Dynamics of the Cycloheptatriene Boat Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptatriene (CHT), a seven-membered carbocycle with three conjugated double bonds, is a molecule of significant theoretical and practical interest. Its conformational flexibility, characterized by a non-planar boat structure, and its dynamic behavior, including ring inversion and valence tautomerism, play a crucial role in its reactivity and interactions with biological systems. Understanding these conformational landscapes is paramount for applications in medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its function. This technical guide provides a comprehensive overview of the conformational analysis of the this compound boat structure, detailing the energetic and geometric parameters, the experimental and computational methodologies used for their determination, and a visual representation of the dynamic processes involved.
The Boat Conformation of this compound
This compound predominantly exists in a non-planar boat conformation. This arrangement alleviates the angle and torsional strain that would be present in a planar structure. The boat form is not static; it undergoes a rapid ring inversion process, interconverting between two equivalent boat conformations.
Geometric and Energetic Parameters
The geometry of the this compound boat conformation has been characterized by both experimental techniques and computational methods. The following tables summarize key quantitative data regarding the boat structure and its conformational dynamics.
Table 1: Geometric Parameters of the this compound Boat Conformation (Computed)
| Parameter | Value | Method |
| α angle | 52.9° | B3LYP/6-311+G(d,p) |
| β angle | 25.4° | B3LYP/6-311+G(d,p) |
| C1=C2 Bond Length | ~1.34 Å | |
| C2=C3 Bond Length | ~1.45 Å | |
| C3=C4 Bond Length | ~1.34 Å | |
| C4-C5 Bond Length | ~1.45 Å | |
| C5=C6 Bond Length | ~1.34 Å | |
| C6-C7 Bond Length | ~1.51 Å | |
| C7-C1 Bond Length | ~1.51 Å | |
| Dihedral Angle (C7-C1-C2-C3) | ~ -40° to -50° | |
| Dihedral Angle (C1-C2-C3-C4) | ~ 0° to 10° | |
| Dihedral Angle (C2-C3-C4-C5) | ~ 40° to 50° |
Note: Precise bond lengths and a complete set of dihedral angles are highly dependent on the computational method employed. The values presented are representative approximations.
Table 2: Energetics of this compound Conformational Dynamics
| Process | Parameter | Value (kcal/mol) | Experimental/Theoretical |
| Ring Inversion | Free Energy Barrier (ΔG‡) | ~6.0 | Experimental (Dynamic NMR) |
| Ring Inversion | Free Energy Barrier (ΔG‡) | 5.7 | Theoretical (B3LYP/6-311+G(d,p)) |
| Valence Tautomerism to Norcaradiene | Activation Barrier | 11 ± 2 | Experimental (Low-Temperature Photolysis) |
| Valence Tautomerism to Norcaradiene | Norcaradiene Relative Energy | ~4.0 | Experimental |
| Valence Tautomerism to Norcaradiene | Norcaradiene Relative Energy | 6.4 - 11.8 | Theoretical (B3LYP, MROPT2, CASSCF) |
Conformational Interconversion Pathways
The dynamic nature of this compound involves two primary processes: ring inversion and valence tautomerism.
-
Ring Inversion: This is a low-energy process where the boat conformation inverts through a higher-energy, likely planar or near-planar, transition state. This process is rapid at room temperature.
-
Valence Tautomerism: this compound is in equilibrium with its bicyclic valence tautomer, norcaradiene. This equilibrium lies heavily towards this compound, but the presence of norcaradiene can be significant in certain reactions.
The interconversion between these forms can be visualized as a potential energy surface.
Caption: Conformational interconversion pathways of this compound.
Experimental and Computational Protocols
The elucidation of the conformational landscape of this compound relies on a combination of experimental and computational techniques.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Inversion
Objective: To determine the energy barrier for the ring inversion of this compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point deuterated solvent (e.g., CDCl₃, Freon). The concentration should be optimized for signal-to-noise ratio without causing significant intermolecular interactions.
-
Spectra Acquisition: A series of ¹H NMR spectra are recorded over a wide temperature range. The high-temperature limit should be where the exchange is fast on the NMR timescale, resulting in time-averaged signals. The low-temperature limit should be where the exchange is slow, and the signals for the individual non-equivalent protons of the static boat conformation are resolved.
-
Data Analysis:
-
Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is identified.
-
Rate Constant (k) at Coalescence: The rate constant for the inversion process at Tc is calculated using the equation: k = (π * Δν) / √2, where Δν is the chemical shift difference between the two signals at the slow-exchange limit.
-
Eyring Equation: The free energy of activation (ΔG‡) is calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / k)], where R is the gas constant.
-
Line Shape Analysis: For more accurate results, a full line-shape analysis can be performed by simulating the spectra at different exchange rates and fitting them to the experimental spectra.
-
Caption: Workflow for Dynamic NMR analysis of ring inversion.
Computational Chemistry for Conformational Analysis
Objective: To determine the geometries, relative energies, and interconversion pathways of this compound conformers.
Methodology:
-
Structure Input: An initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. For a flexible ring like this compound, methods like molecular dynamics or Monte Carlo simulations are often employed.
-
Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies). These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and free energy.
-
Transition State Search: To investigate the ring inversion pathway, a transition state search is performed. This can be initiated from a guess of the planar transition state structure. Methods like the synchronous transit-guided quasi-Newton (STQN) method are commonly used. The resulting structure is confirmed to be a true transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the ring inversion motion.
-
Potential Energy Surface (PES) Scan: To map the interconversion pathway, a relaxed PES scan can be performed along a defined reaction coordinate, such as a key dihedral angle.
Caption: Workflow for computational conformational analysis.
Conclusion
The boat conformation of this compound is a dynamic entity, undergoing rapid ring inversion and existing in equilibrium with its valence tautomer, norcaradiene. The quantitative understanding of the geometric and energetic parameters governing these processes is crucial for predicting the molecule's reactivity and its potential applications. The synergistic use of experimental techniques, particularly dynamic NMR spectroscopy, and high-level computational methods provides a powerful approach to unraveling the complex conformational landscape of this important seven-membered ring system. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the unique properties of this compound and its derivatives.
An In-depth Technical Guide to the Molecular Orbital Theory Calculations of Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular orbital (MO) theory as it applies to cycloheptatriene, with a particular focus on the aromaticity of its corresponding cation. It details the theoretical underpinnings, computational methodologies, and quantitative data derived from Hückel Molecular Orbital (HMO) theory and modern computational chemistry techniques.
Theoretical Framework: A Tale of Two Species
This compound (C₇H₈) is a cyclic molecule with seven carbon atoms and three conjugated double bonds. A key feature of its structure is the presence of a methylene (B1212753) (-CH₂-) group, which results in one sp³-hybridized carbon atom. This structural characteristic renders the molecule non-planar and breaks the continuous conjugation of p-orbitals around the ring.[1][2] Consequently, this compound is non-aromatic.[1][2][3]
However, the removal of a hydride ion (H⁻) from the methylene bridge yields the cycloheptatrienyl cation, also known as the tropylium (B1234903) ion ([C₇H₇]⁺).[1] This cation is planar, cyclic, and possesses a continuous ring of seven p-orbitals.[4][5] With six π-electrons delocalized across the seven carbon atoms, the tropylium ion fulfills Hückel's rule (4n+2 π-electrons, where n=1), and is therefore considered an aromatic species.[4][5] The aromaticity of the tropylium ion contributes to its significant stability.[6]
Hückel Molecular Orbital Theory Calculations
Hückel Molecular Orbital (HMO) theory offers a simplified yet powerful method for understanding the π-electron systems of conjugated molecules.[7][8] By solving the secular determinant for a cyclic, conjugated system of seven p-orbitals, the energies of the resulting seven π molecular orbitals can be expressed in terms of the Coulomb integral (α) and the resonance integral (β).[9]
The calculated π-molecular orbital energy levels for the cycloheptatrienyl system are presented in the table below.
| Molecular Orbital | Energy Level | Degeneracy |
| ψ₁ | α + 2β | Non-degenerate |
| ψ₂, ψ₃ | α + 1.247β | Doubly degenerate |
| ψ₄, ψ₅ | α - 0.445β | Doubly degenerate |
| ψ₆, ψ₇ | α - 1.802β | Doubly degenerate |
Note: α represents the energy of an electron in a 2p orbital, and β is the interaction energy between two adjacent 2p orbitals; both are negative values.
In the case of the aromatic cycloheptatrienyl cation, the six π-electrons occupy the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃), leading to a highly stable electronic configuration.[10]
Visualization of Molecular Orbital Energy Levels
The relative energies of the π molecular orbitals of a cyclic conjugated system can be conveniently visualized using a Frost circle mnemonic.[6][11][12] For the seven-membered ring of the cycloheptatrienyl system, a heptagon is inscribed within a circle with one vertex pointing downwards. Each vertex of the heptagon corresponds to the energy level of a π molecular orbital.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Hückel method - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
The Tropylium Ion: A Comprehensive Technical Guide
Abstract
The tropylium (B1234903) ion, the cycloheptatrienyl cation ([C₇H₇]⁺), stands as a cornerstone in the field of non-benzenoid aromatic chemistry. Its discovery and characterization provided pivotal experimental evidence for Hückel's rule of aromaticity. This technical guide provides an in-depth exploration of the tropylium ion, covering its historical discovery, theoretical underpinnings, detailed synthetic protocols, extensive characterization data, and its broad significance in modern organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical sciences seeking a thorough understanding of this intriguing carbocation.
Discovery and Historical Context
The journey to understanding the tropylium ion began in 1891 when G. Merling reported the formation of a water-stable salt from the reaction of bromine with cycloheptatriene.[1] However, the true nature of this species as the aromatic cycloheptatrienyl cation was not fully elucidated until 1954 by Doering and Knox.[1] This discovery was a landmark achievement, providing tangible proof for Erich Hückel's theory of aromaticity proposed in 1931, which predicted that planar, cyclic, conjugated systems with (4n+2) π-electrons would exhibit enhanced stability.[2][3][4] The tropylium ion, with its 6 π-electrons, perfectly fit this description, solidifying the concept of aromaticity beyond benzene (B151609) and its derivatives.
Theoretical Framework: Aromaticity and Hückel's Rule
The exceptional stability of the tropylium ion is a direct consequence of its aromatic character. According to Hückel's rule, for a cyclic, planar molecule to be aromatic, it must possess a continuous ring of p-orbitals and have (4n+2) π-electrons, where 'n' is a non-negative integer.[4]
In the case of the tropylium ion:
-
Cyclic and Planar: It is a seven-membered ring that adopts a planar conformation.[3]
-
Fully Conjugated: Each of the seven carbon atoms is sp² hybridized, possessing a p-orbital that participates in the π-system. The positive charge is delocalized over all seven carbon atoms.[5]
-
(4n+2) π-Electrons: The tropylium cation has 6 π-electrons (n=1), satisfying Hückel's rule.[3][4]
This delocalization of the positive charge and the π-electrons results in a highly stable carbocation, often referred to as a non-benzenoid aromatic system.[2]
Synthesis of Tropylium Ion Salts
Several methods have been developed for the synthesis of stable tropylium ion salts. The choice of method often depends on the desired counter-ion and the scale of the reaction. Tropylium tetrafluoroborate (B81430) is a commonly synthesized and utilized salt due to its stability and non-hygroscopic nature.[6]
Synthesis of Tropylium Tetrafluoroborate via Hydride Exchange
This method involves the reaction of this compound with a hydride abstracting agent, such as triphenylcarbenium tetrafluoroborate.
Experimental Protocol:
-
Materials: this compound (0.17 g, 1.8 mmol), triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol), acetonitrile.
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a stir bar, combine this compound and triphenylcarbenium tetrafluoroborate.
-
Slowly add acetonitrile dropwise while stirring until all solids have dissolved. Use the minimum amount of solvent necessary.
-
Continue stirring the solution at room temperature for approximately 5 minutes.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting dense white precipitate is tropylium tetrafluoroborate.
-
-
Purification: The product can be further purified by washing with small portions of ice-cold ethanol (B145695) and diethyl ether, followed by air-drying.[1]
Synthesis of Tropylium Salts by Oxidation of this compound
Tropylium salts can also be prepared by the oxidation of this compound. A common method involves the use of phosphorus pentachloride.
Experimental Protocol for Tropylium Fluoborate:
-
Materials: this compound (24.2 g of 91% material, 0.24 mole), phosphorus pentachloride (100 g, 0.48 mole), carbon tetrachloride (800 mL), absolute ethanol (400 mL), 50% aqueous fluoboric acid (50 mL).
-
Procedure:
-
Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in a 1 L flask equipped with a stirrer.
-
Add this compound to the suspension all at once and stir for 3 hours at room temperature.
-
In a separate flask, vigorously stir absolute ethanol in an ice bath.
-
Filter the reaction mixture by suction and rapidly transfer the solid intermediate into the cold ethanol.
-
To the resulting reddish solution, rapidly add the aqueous fluoboric acid.
-
Collect the dense white precipitate of tropylium fluoborate by suction filtration.
-
Wash the precipitate with a small amount of cold ethanol and then with ether, and air-dry.
-
Yield: 34–38 g (80–89%).[6]
-
Quantitative Data and Characterization
The tropylium ion has been extensively characterized using various spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Observed Characteristics | Reference |
| ¹H-NMR | A single peak, indicating the equivalence of all seven protons. | [2] |
| ¹³C-NMR | A single peak, indicating the equivalence of all seven carbon atoms. | [2] |
| UV-Vis | In 0.1N HCl: λmax at 218 mμ (log ε 4.70) and 274 mμ (log ε 3.61). | [1][6] |
| Infrared (IR) | A simple spectrum with only a few strong bands, consistent with its high symmetry. | [2] |
| Mass Spectrometry | A characteristic peak at m/z = 91, often the base peak for compounds containing a benzyl (B1604629) group due to rearrangement to the stable tropylium cation. | [4] |
Structural and Thermodynamic Data
| Parameter | Value | Reference |
| C-C Bond Length | 147 pm (intermediate between a typical single and double bond) | [3] |
| Aromaticity | Estimated to be 22-50% as aromatic as benzene based on ¹H-NMR studies. | [2][7] |
Significance in Chemical Sciences and Drug Development
The tropylium ion's unique combination of stability and reactivity makes it a valuable species in several areas of chemistry.
-
Organocatalysis: The tropylium ion can act as a "soft Lewis acid" catalyst in a variety of organic transformations, including acetalization, trans-acetalization, and ring-contraction reactions.[2][7] Its use as an organocatalyst offers a metal-free alternative in synthetic chemistry.[2]
-
Synthetic Intermediate: Tropylium salts are versatile starting materials for the synthesis of a wide range of substituted cycloheptatrienes and other complex molecules.[6] They are important intermediates in the synthesis of some alkaloids.[2][7]
-
Mass Spectrometry: The formation of the tropylium ion (m/z 91) is a common and diagnostic fragmentation pathway for benzyl-containing compounds, aiding in their structural elucidation.[4]
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropylium cation - Wikipedia [en.wikipedia.org]
- 4. Tropylium_ion [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tropylium Ion | Encyclopedia MDPI [encyclopedia.pub]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Basic Reactivity of Cycloheptatriene with Electrophiles
Abstract
This compound (CHT), a seven-membered carbocycle with three conjugated double bonds, exhibits unique reactivity towards electrophiles, which is largely governed by the thermodynamic driving force to form the stable, aromatic tropylium (B1234903) cation. This technical guide provides a comprehensive overview of the fundamental principles dictating these reactions. It delves into the primary reaction pathways, including hydride abstraction and electrophilic addition-elimination, and contrasts them with typical electrophilic additions seen in simple alkenes. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and uses logical diagrams to illustrate core concepts and reaction workflows, serving as a critical resource for professionals in organic synthesis and drug development.
Core Principles: Aromaticity as the Driving Force
This compound is a non-aromatic molecule due to the presence of a single sp³-hybridized methylene (B1212753) (-CH₂) group, which disrupts the planar, cyclic conjugation required for aromaticity.[1][2] However, the removal of a hydride ion (H⁻) from this methylene bridge transforms the non-planar triene into the cycloheptatrienyl cation, commonly known as the tropylium ion.[3]
The tropylium cation is a planar, cyclic, and fully conjugated system containing 6 π-electrons. According to Hückel's rule (4n+2 π-electrons, where n=1), this configuration is aromatic, granting the cation significant thermodynamic stability.[2][4] This facile conversion from a non-aromatic hydrocarbon to a highly stable aromatic cation is the central principle governing this compound's reactivity with electrophilic reagents. The reaction pathway is overwhelmingly directed towards the formation of this stable carbocation.
Caption: Conversion of non-aromatic this compound to the stable aromatic tropylium cation.
Major Reaction Pathways with Electrophiles
The interaction of this compound with electrophiles can be broadly categorized into two primary pathways:
-
Direct Hydride Abstraction: Strong electrophiles or oxidizing agents can directly abstract a hydride ion from the methylene group to yield a stable tropylium salt.
-
Electrophilic Addition followed by Elimination: Other electrophiles, such as halogens, first undergo an addition reaction across one of the double bonds. The resulting intermediate then undergoes elimination to form the aromatic tropylium salt.
Hydride Abstraction: Direct Formation of Tropylium Salts
This is the most direct pathway to the tropylium cation. Reagents capable of acting as potent hydride acceptors react readily with this compound. A classic example is the reaction with trityl (triphenylcarbenium) salts, which provides a clean, high-yielding route to tropylium salts.[5]
Caption: Logical workflow for the synthesis of tropylium salts via hydride abstraction.
Reaction with Halogens: Addition-Elimination Pathway
The reaction with halogens, such as bromine (Br₂), exemplifies a more complex pathway. Initially, this compound undergoes electrophilic addition to form an unstable dibromide adduct.[6][7] This intermediate is typically not isolated. Upon gentle heating, the adduct readily eliminates a molecule of hydrogen bromide (HBr), driven by the favorability of forming the aromatic tropylium bromide salt.[6][7] This two-step sequence ultimately favors the "substitution" product (tropylium salt) over the simple "addition" product, a behavior that contrasts sharply with that of typical non-conjugated alkenes.
Caption: Experimental workflow for the reaction of this compound with bromine.
Friedel-Crafts Type Reactions
The reaction of this compound with acyl halides under Lewis acid catalysis (Friedel-Crafts conditions) can lead to multiple products. Depending on the conditions, either tropylium salts (via a complex mechanism) or 1-acylcycloheptatrienes can be formed.[1][8] The formation of tropylium salts in this context can occur in yields up to 30%, though polymerization is a common side reaction.[1] This pathway demonstrates that direct electrophilic substitution on the π-system can compete with processes involving the methylene group.
Quantitative Data Summary
The following table summarizes quantitative data for key electrophilic reactions of this compound. Yields can be highly dependent on specific reaction conditions, purity of reagents, and workup procedures.
| Electrophile/Reagent System | Product(s) | Yield | Key Conditions | Reference(s) |
| PCl₅ then HBF₄ | Tropylium Fluoborate | 63-70% | CCl₄, RT, 3h; then cold EtOH, 50% aq. HBF₄ | [3] |
| Ph₃C⁺BF₄⁻ (Trityl Tetrafluoroborate) | Tropylium Tetrafluoroborate | High | Acetonitrile, RT, 5 min | [5] |
| Br₂ | Tropylium Bromide | N/A | Initial addition, then heating (~70°C) to eliminate HBr | [6][7] |
| Acyl Halides / Lewis Acid (e.g., AlCl₃) | Tropylium Salts | ~30% | Methylene chloride | [1] |
| Acyl Halides / Lewis Acid (Varied Conditions) | 1-Acylcycloheptatrienes | N/A | Varies from tropylium salt formation conditions | [1][8] |
| Autoxidation (O₂) with HBF₄/Fe Catalyst | Tropylium Fluoborate | ~60% | Acetic acid, 40-50°C, Fe salt catalyst | [9] |
N/A: Specific yield not available in the cited literature, but the reaction is reported to proceed effectively.
Detailed Experimental Protocols
Synthesis of Tropylium Fluoborate via Phosphorus Pentachloride
This protocol is adapted from a well-established synthetic procedure.[3]
Materials:
-
This compound (C₇H₈)
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Absolute Ethanol (EtOH), cold
-
50% Aqueous Fluoboric Acid (HBF₄)
-
Diethyl ether
Procedure:
-
In a flask equipped with a mechanical stirrer, suspend phosphorus pentachloride (0.48 mol) in 800 mL of anhydrous carbon tetrachloride.
-
Add this compound (0.24 mol) to the suspension all at once.
-
Stir the mixture vigorously at room temperature for 3 hours. The mixture will initially thicken and may become difficult to stir, but it will thin out as the reaction proceeds.
-
Prepare a 1-L wide-necked Erlenmeyer flask with 400 mL of absolute ethanol, cooled in an ice bath and stirred vigorously.
-
Isolate the intermediate salt precipitate (tropylium hexachlorophosphate-tropylium chloride double salt) from the reaction mixture by suction filtration. Wash the solid briefly with fresh carbon tetrachloride.
-
Transfer the filtered solid as quickly as possible into the cold, stirred ethanol. The salt will dissolve exothermically.
-
To the cold ethanolic solution, rapidly add 50 mL of 50% aqueous fluoboric acid. A dense white precipitate of tropylium fluoborate will form immediately.
-
Collect the product by suction filtration, wash with a small portion of cold ethanol, followed by diethyl ether.
-
Air-dry the white crystalline product at room temperature. Expected yield: 34–38 g (63-70%).
Synthesis of Tropylium Bromide via Bromination
This protocol is based on the described reaction pathway.[6][7]
Materials:
-
This compound (C₇H₈)
-
Bromine (Br₂)
-
An inert, non-polar solvent (e.g., CCl₄ or CH₂Cl₂)
Procedure:
-
Dissolve one equivalent of this compound in an inert solvent and cool the solution in an ice bath.
-
Slowly add one equivalent of bromine, dissolved in the same solvent, to the this compound solution with stirring. Maintain the temperature near 0°C. The disappearance of the bromine color indicates consumption. An oily dibromide adduct is formed.
-
After the addition is complete, carefully remove the solvent under reduced pressure.
-
Heat the resulting oily residue in a vacuum (e.g., at 70°C). Hydrogen bromide gas will evolve.
-
Continue heating until gas evolution ceases and the oil has solidified into yellow crystals.
-
The resulting solid is tropylium bromide, which can be purified by recrystallization if necessary. (Melting point: 198-200°C).[7]
Conclusion
The reactivity of this compound with electrophiles is a fascinating subject dominated by the formation of the aromatic tropylium cation. Unlike simple alkenes that yield stable addition products, this compound undergoes reactions that lead to a thermodynamically favored aromatic system, either through direct hydride abstraction or via an addition-elimination sequence. This predictable yet unique reactivity makes this compound and its derivatives valuable building blocks in organic synthesis and foundational structures in the study of aromaticity. For professionals in drug development, understanding this core reactivity is crucial for designing novel scaffolds and synthetic routes that leverage the stability and functionality of the seven-membered ring system.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Tropylium cation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. brainly.com [brainly.com]
- 7. Solved Treatment of this compound with one equivalent of | Chegg.com [chegg.com]
- 8. The reaction of this compound with acyl halides in the presence of Lewis acids. A convenient synthesis of 1-acylcycloheptatrienes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Preliminary Investigation of Cycloheptatriene Coordination Chemistry: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptatriene (CHT), a seven-membered carbocycle with conjugated π-systems, exhibits remarkable versatility as a ligand in organometallic chemistry. Its ability to coordinate to transition metals in various hapticities (η², η⁴, η⁶, and η⁷ as the cycloheptatrienyl cation) allows for the synthesis of a diverse array of complexes with unique structural and reactive properties. This technical guide provides a preliminary yet in-depth investigation into the coordination chemistry of this compound, with a focus on its synthesis, characterization, and reactivity. Detailed experimental protocols for the preparation of key molybdenum complexes are presented, along with a summary of spectroscopic and structural data for a range of this compound-metal complexes. Furthermore, this guide explores the factors influencing the coordination modes of this compound and its applications in catalysis, particularly in cycloaddition reactions. The information is structured to be a valuable resource for researchers in organometallics, catalysis, and medicinal chemistry, offering insights into the rich and varied coordination chemistry of this fascinating ligand.
Introduction to this compound and its Coordination
This compound (C₇H₈) is a non-aromatic cyclic polyene that has garnered significant interest as a ligand in organometallic chemistry.[1] Its flexible electronic structure allows it to bind to metal centers in multiple ways, primarily as a neutral six-electron donor in an η⁶-fashion, or as a four-electron donor in an η⁴-diene fashion.[2][3] A key feature of this compound chemistry is its facile conversion to the aromatic cycloheptatrienyl (tropylium) cation (C₇H₇⁺) through hydride abstraction from the methylene (B1212753) bridge.[4] This cationic ligand is a planar, seven-fold symmetric, six-π-electron system that typically binds to metals in an η⁷-fashion.[5][6]
The hapticity of the this compound ligand is influenced by both electronic and steric factors of the metal center and its co-ligands.[1] The stability of cycloheptatrienyl complexes is also a subject of interest, with reports suggesting that (η⁷-C₇H₇)MLn complexes are often less stable than their analogous (η⁵-C₅H₅)MLn counterparts.[5][6] This guide will delve into the synthesis, characterization, and reactivity of various this compound and cycloheptatrienyl metal complexes, providing a foundational understanding for further research and application.
Synthesis of Key this compound-Metal Complexes
The synthesis of this compound-metal complexes often begins with the reaction of a metal carbonyl with this compound. A prototypical example is the synthesis of (η⁶-cycloheptatriene)molybdenum tricarbonyl, which serves as a versatile starting material for other cycloheptatrienyl complexes.[2]
Experimental Protocol: Synthesis of (η⁶-Cycloheptatriene)molybdenum(0) Tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆ (2.0 g)
-
This compound, C₇H₈ (8.0 mL, freshly distilled)
-
Nonane (B91170) (20 mL)
-
Hexane (B92381) (for washing)
-
Chloroform (for purification)
-
Nitrogen gas supply
-
Standard Schlenk line apparatus
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Mo(CO)₆ (2.0 g) and nonane (20 mL).
-
Add this compound (8.0 mL) to the flask.
-
Flush the apparatus with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.
-
Heat the mixture to reflux with vigorous stirring for 2 hours. A water inlet hose can be wrapped around the top of the flask to encourage the sublimation of unreacted Mo(CO)₆ away from the reaction mixture.[7]
-
After the reflux period, cool the solution to room temperature under a nitrogen atmosphere.
-
Add hexane (15 mL) to the reaction mixture to precipitate the product.
-
Isolate the resulting red crystals by filtration and wash them with hexane.
-
For further purification, dissolve the red crystals in a minimal amount of chloroform, filter the solution to remove any insoluble impurities, and reprecipitate the product by adding hexane.
-
Collect the purified red crystals by filtration and dry them under vacuum.
Experimental Protocol: Synthesis of (η⁷-Cycloheptatrienyl)molybdenum(0) Tricarbonyl Hexafluorophosphate (B91526), [(η⁷-C₇H₇)Mo(CO)₃][PF₆]
This protocol describes the hydride abstraction from (η⁶-C₇H₈)Mo(CO)₃.[7][8]
Materials:
-
(η⁶-Cycloheptatriene)molybdenum tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃ (from section 2.1)
-
Triphenylcarbenium hexafluorophosphate, [(C₆H₅)₃C][PF₆]
-
Dichloromethane (B109758), CH₂Cl₂ (nitrogen-saturated)
-
Nitrogen gas supply
-
Standard Schlenk line apparatus
-
Magnetic stirrer
Procedure:
-
Weigh approximately 75% of the (η⁶-C₇H₈)Mo(CO)₃ product from the previous synthesis and dissolve it in 15 mL of nitrogen-saturated dichloromethane in a Schlenk flask under a nitrogen atmosphere.
-
In a separate flask, dissolve an equimolar amount of triphenylcarbenium hexafluorophosphate in dichloromethane.
-
Slowly add the triphenylcarbenium hexafluorophosphate solution to the solution of the molybdenum complex with stirring. Caution: Handle triphenylcarbenium hexafluorophosphate and its solutions with gloves.[8]
-
Stir the resulting solution at room temperature for 30 minutes.
-
The product, [(η⁷-C₇H₇)Mo(CO)₃][PF₆], will precipitate from the solution.
-
Collect the yellow solid by vacuum filtration, wash it with three 5 mL portions of dichloromethane, and dry it in vacuo.
Spectroscopic and Structural Characterization
The synthesized this compound-metal complexes can be characterized by a variety of spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography.
Spectroscopic Data
The following tables summarize key spectroscopic data for selected this compound-molybdenum complexes.
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR ν(CO) (cm⁻¹) | Reference(s) |
| (η⁶-C₇H₈)Mo(CO)₃ | 2.45 (m), 3.00 (m), 3.60 (m), 4.92 (m), 5.2 (m) (in C₆D₆) | 27.2, 60.2, 97.2, 102.7, 216.1 (CO) (in C₆D₆) | 1984, 1915, 1887 (in benzene) | [8] |
| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | 6.6 (s) (in acetone-d₆) | 101.8 (in acetone-d₆) | 2076, 2028 (in acetone) | [8] |
| (η⁷-C₇H₇)Mo(CO)₂CF₃ | 5.50 (s, 7H) (in CDCl₃) | 93.4 (s, 7C) (in CDCl₃) | 2009, 1954 (KBr pellet) | [6] |
Structural Data
X-ray crystallography provides definitive structural information, including bond lengths and coordination geometry.
| Complex | Metal-C(ring) avg. (Å) | C-C(ring) avg. (Å) | Geometry | Reference(s) |
| (η⁶-C₇H₈)Cr(CO)₃ | ~2.23 | Alternating single and double bonds | Piano stool | [9] |
| (η⁶-C₇H₈)Mo(CO)₃ | ~2.37 | Alternating single and double bonds | Piano stool | [2] |
| [(η⁷-C₇H₇)ZrCl(tmeda)] | ~2.40 | ~1.40 | Half-sandwich | [2][10] |
| [Fe(CO)₃(μ-η³:η²-C₇H₇)Pd(η⁵-C₅H₅)] | Fe-C: ~2.1-2.4, Pd-C: ~2.2-2.3 | Variable | Bridging cycloheptatrienyl | [11] |
Coordination Modes and Reactivity
The coordination of this compound to a metal center is a dynamic process, with the hapticity of the ligand being adaptable. This section explores the different coordination modes and the resulting reactivity of the complexes.
Hapticity and Fluxional Behavior
This compound can coordinate to a metal center in various hapticities, including η², η³, η⁴, η⁵, and η⁶ for the neutral ligand, and η⁷ for the cationic cycloheptatrienyl ligand.[5][12][13] The specific coordination mode is influenced by the electronic requirements of the metal center, steric hindrance from other ligands, and the reaction conditions.[1] This variability in hapticity can lead to fluxional behavior, where the metal appears to "whizz" around the ring, as observed by variable-temperature NMR spectroscopy.[5][12]
Key Reactions of this compound Complexes
A fundamental reaction in this compound coordination chemistry is the conversion of an η⁶-C₇H₈ complex to an η⁷-C₇H₇⁺ complex via hydride abstraction. This transformation is pivotal as it converts a non-aromatic ligand into an aromatic one, often leading to increased stability of the complex. The reverse reaction, hydride addition, can also be achieved using reducing agents like sodium borohydride.
Another important class of reactions involves the this compound ligand as a reactant in cycloaddition reactions. Metal coordination can control the stereochemistry and regioselectivity of these reactions, making them valuable tools in organic synthesis for the construction of complex polycyclic systems.[14][15][16][17][18]
Applications in Catalysis
This compound-metal complexes have emerged as valuable catalysts and catalyst precursors, particularly in cycloaddition reactions. The metal center can template the reaction between the this compound ligand and another unsaturated molecule, facilitating the formation of eight-membered rings and other complex carbocyclic frameworks that are challenging to synthesize via traditional methods.[14][16][17] For instance, titanium and cobalt complexes have been shown to catalyze the [6π+2π] cycloaddition of alkynes to cycloheptatrienes.[14]
Conclusion
The coordination chemistry of this compound is a rich and multifaceted field, offering a plethora of opportunities for the synthesis of novel organometallic complexes with diverse structures and reactivity. The facile interconversion between the neutral η⁶-cycloheptatriene and the cationic η⁷-cycloheptatrienyl ligand is a cornerstone of this chemistry, providing a switch to modulate the electronic properties of the metal center. This preliminary guide has outlined the fundamental aspects of this compound coordination, including detailed synthetic protocols for key molybdenum complexes, a summary of their characterization data, and an overview of their reactivity and catalytic applications. It is anticipated that continued research in this area will lead to the development of new catalytic transformations and advanced materials with unique properties, underscoring the enduring importance of this compound as a versatile ligand in modern organometallic chemistry. Further investigations into the coordination chemistry of this compound with a wider range of transition metals are warranted to fully explore the potential of this dynamic ligand system.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. The organometallic chemistry of cycloheptatrienyl zirconium complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. brainly.in [brainly.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ring-whizzing in polyene-PtL2 complexes revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. The organometallic chemistry of cycloheptatrienyl zirconium complexes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C2CS35321K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Ring-whizzing in polyene-PtL2 complexes revisited [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. New in the Catalytic Synthesis of Practically Important Eight- and Nine-Membered Carbocycles by Cycloaddition Reactions with the Participation of 1,3,5-Cycloheptatrienes and 1,3,5,7-Cyclooctatetraenes [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cycloheptatriene: A Versatile Ligand in Organometallic Catalysis for Drug Development and Beyond
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Cycloheptatriene (CHT) and its derivatives are emerging as powerful ligands in organometallic catalysis, enabling novel transformations for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science. This document provides detailed application notes and experimental protocols for key catalytic reactions where this compound plays a pivotal role. The unique electronic and structural properties of the this compound ligand, particularly its ability to coordinate to metals in various hapticities (η², η⁴, η⁶) and the facile conversion to the aromatic cycloheptatrienyl (tropylium, η⁷-C₇H₇⁺) cation, offer distinct advantages in catalysis.
This guide covers the synthesis of important this compound-metal complexes and their application in transformative catalytic reactions, including cycloadditions and skeleton-reorganizing couplings.
I. Synthesis of Key this compound-Metal Complexes
(η⁶-Cycloheptatriene)molybdenum Tricarbonyl - (C₇H₈)Mo(CO)₃
This complex is a versatile starting material for the synthesis of other cycloheptatrienyl molybdenum catalysts. It is prepared by the direct thermal reaction of this compound with molybdenum hexacarbonyl.[1]
Experimental Protocol:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add molybdenum hexacarbonyl (2.0 g, 7.58 mmol), this compound (8.0 mL, 76.6 mmol), and nonane (B91170) (20 mL).[2]
-
Reaction Execution: Under a nitrogen atmosphere, heat the mixture to reflux with stirring for 2 hours. Unreacted molybdenum hexacarbonyl may sublime into the condenser.
-
Work-up and Purification: Cool the reaction mixture to room temperature under nitrogen. Add hexane (B92381) (15 mL) to precipitate the product. Filter the resulting red crystals and wash them with hexane. For further purification, dissolve the crystals in a minimal amount of chloroform, filter, and reprecipitate by adding hexane. Filter the purified red crystals and dry them under vacuum.[2]
-
Yield: 28% (This yield is reported from a specific experiment and may vary).[2]
II. Cycloaddition Reactions
This compound's conjugated π-system makes it an excellent participant in cycloaddition reactions, providing access to complex polycyclic systems.
Titanium-Catalyzed [6π+2π] Cycloaddition of Cycloheptatrienes with Alkynes
This reaction allows for the synthesis of bicyclo[4.2.1]nona-2,4,7-triene derivatives, which are valuable building blocks in organic synthesis. The catalytic system typically involves a titanium(IV) precursor and an organoaluminum co-catalyst.
Experimental Protocol:
-
Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, dissolve Ti(acac)₂Cl₂ (5 mol%) in dry benzene.
-
Reaction Mixture: To the catalyst solution, add this compound (1.0 equiv.) and the corresponding alkyne (1.2 equiv.).
-
Reaction Initiation: Add Et₂AlCl (20 mol%) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Titanium-Catalyzed [6π+2π] Cycloaddition of this compound with Various Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 7-phenylbicyclo[4.2.1]nona-2,4,7-triene | 85 |
| 2 | 1-Hexyne | 7-butylbicyclo[4.2.1]nona-2,4,7-triene | 78 |
| 3 | Trimethylsilylacetylene | 7-(trimethylsilyl)bicyclo[4.2.1]nona-2,4,7-triene | 90 |
Copper-Catalyzed Asymmetric [3+6] Cycloaddition of Azomethine Ylides with 2-Acyl Cycloheptatrienes
This powerful reaction enables the enantioselective synthesis of bridged heterocycles containing a piperidine (B6355638) moiety, which is a common scaffold in bioactive molecules.[3][4] The 2-acyl group on the this compound is crucial for directing the [3+6] cycloaddition pathway.[3]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral ligand (5.5 mol%). Add the solvent (e.g., MTBE) and stir for 30 minutes at room temperature.
-
Addition of Reactants: Add the 2-acyl this compound (0.20 mmol, 1.0 equiv.), the imino ester (0.26 mmol, 1.3 equiv.), and the base (e.g., Et₃N, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., -10 °C) and monitor by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Table 2: Copper-Catalyzed Asymmetric [3+6] Cycloaddition
| Entry | 2-Acyl this compound | Azomethine Ylide Precursor | Yield (%) | dr | ee (%) |
| 1 | 2-Benzoyl-CHT | Methyl (4-chlorophenyl)glycinate | 85 | >20:1 | 96 |
| 2 | 2-Acetyl-CHT | Methyl phenylglycinate | 78 | >20:1 | 92 |
| 3 | 2-(4-Methoxybenzoyl)-CHT | Methyl (4-chlorophenyl)glycinate | 88 | >20:1 | 98 |
III. Skeleton-Reorganizing Coupling Reactions
Rhodium-Catalyzed Skeleton-Reorganizing Coupling of this compound with Anilines
This novel transformation provides access to fused 1,2-dihydroquinoline (B8789712) products through a unique skeletal reorganization of the this compound ring.[5][6] The reaction proceeds via a cascade of hydroamination, retro-Mannich type ring-opening, and a Povarov reaction.
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge a screw-capped vial with [Rh(cod)Cl]₂ (2.5 mol%), DPEphos (5.0 mol%), and TsOH (20 mol%).[5]
-
Addition of Reactants: Add the aniline (B41778) (0.20 mmol, 1.0 equiv.), this compound (0.40 mmol, 2.0 equiv.), NMP (0.2 mL), and dioxane (0.2 mL).[5]
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C for 24 hours.[5]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solution and purify the residue by preparative thin-layer chromatography.
Table 3: Rhodium-Catalyzed Skeleton-Reorganizing Amination of this compound [5]
| Entry | Aniline | Product | Yield (%) |
| 1 | 4-Fluoroaniline | 6-Fluoro-1,2,3,4-tetrahydro-1,4-methanophenazine | 75 |
| 2 | 4-Chloroaniline | 6-Chloro-1,2,3,4-tetrahydro-1,4-methanophenazine | 72 |
| 3 | 4-Bromoaniline | 6-Bromo-1,2,3,4-tetrahydro-1,4-methanophenazine | 68 |
| 4 | 4-Methoxyaniline | 6-Methoxy-1,2,3,4-tetrahydro-1,4-methanophenazine | 55 |
IV. Synthesis of Other Important this compound Complexes
(η⁴-Cycloheptatriene)iron Tricarbonyl
This complex is formed through a reductive complexation of this compound with iron pentacarbonyl.[7]
Experimental Protocol:
-
Reaction Setup: In a suitable flask, dissolve this compound in a protic solvent.
-
Reaction Execution: Add iron pentacarbonyl (Fe(CO)₅) and a catalytic amount of sodium borohydride (B1222165) (NaBH₄).
-
Work-up and Purification: The product, tricarbonyl(η⁴-1,3-diene)iron complex, can be isolated using standard organometallic purification techniques.
Cycloheptatrienyl Molybdenum Trifluoromethyl Complexes
The synthesis of trifluoromethylated cycloheptatrienyl molybdenum complexes, such as (η⁷-C₇H₇)Mo(CO)₂CF₃, has been reported, showcasing the stabilization of the metal-CF₃ bond by the cycloheptatrienyl ligand.[2][8]
Experimental Protocol for (η⁷-C₇H₇)Mo(CO)₂(CF₃):
-
Reaction Setup: In a 10 mL round-bottom flask under an inert atmosphere, combine (C₇H₇)Mo(CO)₂I (50 mg, 0.135 mmol), Cd(CF₃)₂(DME) (92 mg, 0.270 mmol), and CuBr (40 mg, 0.279 mmol).[2]
-
Reaction Execution: Cool the flask to -196 °C, evacuate, and condense anhydrous DME (4 mL) into the flask. Allow the reaction mixture to warm to -20 °C with stirring and maintain for 5 hours.[2]
-
Work-up and Purification: Filter the reaction mixture at low temperature. Chromatograph the filtrate on an alumina (B75360) column at -20 °C using dry diethyl ether as the eluent. Collect the green fraction, reduce the volume, and precipitate the product by adding hexanes at -78 °C.[2]
-
Yield: 16%[2]
Visualizations
Caption: Workflow for the synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl.
Caption: Catalytic cycle for the Rh-catalyzed skeleton-reorganizing coupling.
Caption: Logical workflow for the Ti-catalyzed [6π+2π] cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Collection - Catalytic Asymmetric 1,3-Dipolar [3 + 6] Cycloaddition of Azomethine Ylides with 2âAcyl Cycloheptatrienes: Efficient Construction of Bridged Heterocycles Bearing Piperidine Moiety - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skeleton-Reorganizing Coupling Reactions of this compound and Cycloalkenones with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the reactivity of tricarbonyl(1–4-η-cyclohepta-1,3,5-triene)iron derivatives: C–C bond formation of tricarbonyl(cycloheptatrienide)irons with 2-chlorotropone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diels-Alder Reaction of Cycloheptatriene with Dienophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. Cycloheptatriene, a fascinating seven-membered carbocycle, participates in this [4+2] cycloaddition reaction not directly, but through its valence isomer, norcaradiene. This equilibrium between this compound and the strained, bicyclic norcaradiene is key to understanding its reactivity as a diene. The norcaradiene isomer, though present in a small concentration at equilibrium, is highly reactive towards a variety of dienophiles, leading to the formation of complex polycyclic adducts. These adducts serve as valuable scaffolds in the synthesis of natural products and novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of this compound with a selection of dienophiles, including maleic anhydride (B1165640), 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), tetracyanoethylene (B109619) (TCNE), and dimethyl acetylenedicarboxylate (B1228247) (DMAD).
Reaction Mechanism: The Role of Valence Isomerization
The Diels-Alder reaction of this compound proceeds through a preliminary valence isomerization to norcaradiene. This equilibrium is temperature-dependent, with higher temperatures favoring the this compound form. However, the high reactivity of norcaradiene as a diene drives the reaction forward by trapping this minor isomer in a [4+2] cycloaddition, in accordance with Le Châtelier's principle. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, the reaction typically proceeds with high endo-selectivity, a consequence of secondary orbital interactions in the transition state.
Valence isomerization and subsequent Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with various dienophiles.
| Dienophile | Product | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
| Maleic Anhydride | anti-Tricyclo[3.2.2.02,4]non-6-en-endo,endo-8,9-dicarboxylic anhydride | Neat, 100-110 °C, 2 h | 54 | Exclusively endo | [1] |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | 4-Phenyl-2,4,6-triazatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | Not specified | Not specified | Single cycloadduct | [2][3][4] |
| Tetracyanoethylene (TCNE) | Bicyclo[3.2.2]nona-2,6-diene-8,8,9,9-tetracarbonitrile | Not specified | Not specified | Not specified | |
| Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl bicyclo[3.2.2]nona-2,6,8-triene-8,9-dicarboxylate | Not specified | Not specified | Not specified |
Experimental Protocols
General Workflow
The general experimental workflow for the Diels-Alder reaction of this compound is outlined below. Specific details for each dienophile are provided in the subsequent sections.
General experimental workflow for the Diels-Alder reaction.
Protocol 1: Reaction with Maleic Anhydride
This protocol describes the synthesis of anti-tricyclo[3.2.2.02,4]non-6-en-endo,endo-8,9-dicarboxylic anhydride. The reaction is performed neat (without solvent) and yields the endo adduct exclusively.[1]
Materials:
-
This compound (C₇H₈, MW: 92.14 g/mol )
-
Maleic anhydride (C₄H₂O₃, MW: 98.06 g/mol )
-
Round-bottom flask or reaction tube
-
Heating mantle or sand bath
-
Stir bar
-
Filtration apparatus
-
Ethyl acetate (B1210297) (for washing)
-
Hexane (B92381) (for washing)
Procedure:
-
In a clean, dry round-bottom flask or reaction tube equipped with a stir bar, combine this compound (2.0 mmol, 184.7 mg, 208 µL) and maleic anhydride (2.0 mmol, 196 mg).[1]
-
Heat the reaction mixture to 100-110 °C using a heating mantle or sand bath.[1]
-
Stir the molten mixture for 2 hours. The reaction is complete when the mixture solidifies upon cooling.[1]
-
Allow the reaction vessel to cool to room temperature. The product will solidify.
-
Break up the solid product and transfer it to a filtration apparatus.
-
Wash the crude product with a small amount of cold ethyl acetate followed by cold hexane to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain anti-tricyclo[3.2.2.02,4]non-6-en-endo,endo-8,9-dicarboxylic anhydride as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Expected Yield: ~54%[1]
Stereochemistry: The product is exclusively the endo isomer.[1]
Protocol 2: Reaction with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
The reaction of this compound with PTAD is known to be a rapid hetero-Diels-Alder reaction that proceeds exclusively with the norcaradiene tautomer to yield a single cycloadduct.[2][3][4] The following is a general suggested protocol based on the high reactivity of PTAD.
Materials:
-
This compound (C₇H₈, MW: 92.14 g/mol )
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD, C₈H₅N₃O₂, MW: 175.15 g/mol )
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetone)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a stir bar.
-
In a separate flask, prepare a solution of PTAD (1.0 eq) in the same anhydrous solvent. PTAD is a vibrant red compound.
-
Slowly add the PTAD solution to the this compound solution at room temperature with vigorous stirring.
-
The reaction is typically very fast, as indicated by the disappearance of the red color of the PTAD.
-
Once the reaction is complete (color change is instantaneous), the product may precipitate out of the solution.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Characterize the product, 4-phenyl-2,4,6-triazatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione, by ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a generalized procedure. Optimization of solvent, temperature, and stoichiometry may be required to maximize yield and purity.
Protocol 3: Reaction with Tetracyanoethylene (TCNE)
Tetracyanoethylene is a highly reactive dienophile due to the presence of four electron-withdrawing cyano groups. Its reaction with this compound is expected to proceed readily.
Materials:
-
This compound (C₇H₈, MW: 92.14 g/mol )
-
Tetracyanoethylene (TCNE, C₆N₄, MW: 128.09 g/mol )
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in an anhydrous solvent.
-
Add a solution of TCNE (1.0 eq) in the same solvent to the this compound solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by observing the disappearance of the TCNE charge-transfer complex color, if formed.
-
Upon completion, the product may precipitate. If so, collect it by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product, bicyclo[3.2.2]nona-2,6-diene-8,8,9,9-tetracarbonitrile, by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR (for the C≡N stretch), and mass spectrometry.
Note: This is a generalized procedure. Optimization of reaction conditions may be necessary.
Protocol 4: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
Dimethyl acetylenedicarboxylate is an alkyne-based dienophile that will lead to a cycloadduct with a higher degree of unsaturation.
Materials:
-
This compound (C₇H₈, MW: 92.14 g/mol )
-
Dimethyl acetylenedicarboxylate (DMAD, C₆H₆O₄, MW: 142.11 g/mol )
-
High-boiling point solvent (e.g., xylene or toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a round-bottom flask equipped with a stir bar and a reflux condenser, combine this compound (1.0 eq) and DMAD (1.0 eq) in a suitable high-boiling point solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, dimethyl bicyclo[3.2.2]nona-2,6,8-triene-8,9-dicarboxylate, by column chromatography on silica (B1680970) gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Note: This is a generalized procedure. Optimization of solvent, temperature, and reaction time is likely required.
Conclusion
The Diels-Alder reaction of this compound offers a versatile entry into a range of structurally complex polycyclic molecules. The reaction's outcome is intrinsically linked to the this compound-norcaradiene equilibrium, with the highly reactive norcaradiene isomer being the key intermediate. The choice of dienophile significantly influences the reaction conditions and the nature of the resulting adduct. While the reaction with maleic anhydride is well-characterized and high-yielding, the reactions with other powerful dienophiles such as PTAD, TCNE, and DMAD, though known to occur, require further systematic investigation to establish optimized protocols and fully characterize the products and their stereochemical outcomes. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this fascinating cycloaddition reaction in the development of novel chemical entities.
References
Application Notes and Protocols: [6+4] Cycloaddition Reactions Involving Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of [6+4] cycloaddition reactions involving cycloheptatriene and its derivatives. This class of higher-order cycloadditions offers an efficient pathway to construct complex, ten-membered ring systems, which are valuable scaffolds in organic synthesis and drug discovery.
Introduction to [6+4] Cycloaddition Reactions
[6+4] cycloaddition is a thermally allowed pericyclic reaction between a 6π-electron system (the triene) and a 4π-electron system (the diene), leading to the formation of a ten-membered ring.[1] This reaction is a powerful tool for rapidly increasing molecular complexity and establishing stereochemically rich bicyclic systems.[2] While linear trienes often lead to a mixture of products, cyclic trienes like this compound and its derivatives (e.g., tropone) can provide high yields of the desired [6+4] cycloadducts.[1]
Key features of [6+4] cycloadditions include:
-
High Stereoselectivity : The reaction often proceeds with a high degree of stereocontrol.[2]
-
Access to Complex Scaffolds : It enables the synthesis of bicyclo[4.4.1]undecane and related polycyclic frameworks.[2]
-
Versatility : The reaction can be performed under thermal, photochemical (metal-promoted), or Lewis acid-catalyzed conditions, offering complementary stereochemical outcomes.[1][2]
Reaction Mechanisms and Stereochemistry
The stereochemical outcome of the [6+4] cycloaddition is highly dependent on the reaction conditions.
-
Thermal (Metal-Free) Reactions : These reactions proceed through a concerted, pericyclic mechanism.[1] According to frontier molecular orbital (FMO) theory, a repulsive secondary orbital interaction destabilizes the endo transition state, leading to the exclusive formation of the exo product.[1]
-
Metal-Promoted Photochemical Reactions : In contrast, metal-promoted [6+4] cycloadditions, typically using a (η⁶-cycloheptatriene)tricarbonylchromium(0) complex, are stepwise photolytic processes.[1][3] This method provides excellent control over periselectivity and stereoselectivity, yielding the endo product with high fidelity due to the templating effect of the metal.[1] The reaction is initiated by photochemical activation.[2][3]
-
Lewis Acid Catalysis : Lewis acids can also catalyze [6+4] cycloadditions, particularly with tropones, by lowering the energy of the LUMO of the 6π system.
Below is a diagram illustrating the general mechanism and stereochemical outcomes.
Quantitative Data from Representative Reactions
The following table summarizes reaction conditions and outcomes for selected [6+4] cycloaddition reactions. Note that tropones are often used as the 6π component due to their enhanced reactivity.
| 6π Component | 4π Component (Diene) | Conditions | Product Stereochemistry | Yield (%) | Reference |
| Tropone (B1200060) | Cyclopentadiene | 80-140 °C, neat | Exo | Modest | J. Am. Chem. Soc. (2021)[4] |
| (η⁶-C₇H₈)Cr(CO)₃ | 1,3-Butadiene | Hexanes, hv (Pyrex filter) | Endo | High | Acc. Chem. Res. (1993)[3] |
| 2-Methoxy-tropone | 1-Methoxy-1,3-butadiene | Reflux in xylene | Exo | Good | Comprehensive Organic Synthesis |
| Tropone | 2-Silyloxycyclopentadiene | ZnCl₂ (cat.), CH₂Cl₂, rt | Endo/Exo mixture | Good | Org. Lett. (2000)[5] |
Experimental Protocols
Below are detailed protocols for conducting thermal and metal-promoted [6+4] cycloaddition reactions.
This protocol is based on typical conditions for the reaction between a tropone and a diene.[2]
Materials:
-
Tropone derivative (1.0 mmol)
-
Diene (2.0-5.0 mmol, used in excess)
-
Anhydrous, non-polar solvent (e.g., xylene, toluene) (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the tropone derivative and the solvent.
-
Add the diene to the solution.
-
Heat the reaction mixture to reflux (typically 80-140 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the exo-cycloadduct.
This protocol is adapted from procedures for chromium(0)-promoted cycloadditions.[3]
Materials:
-
(η⁶-cycloheptatriene)tricarbonylchromium(0) (1.0 mmol)
-
Diene (2.0 mmol)
-
Anhydrous hexanes (50 mL, can include a small amount of ether for solubility)
-
Pyrex reaction vessel
-
Medium-pressure mercury vapor lamp (e.g., 450 W Hanovia)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Pyrex reaction vessel under an inert atmosphere, dissolve the (η⁶-cycloheptatriene)tricarbonylchromium(0) complex and the diene in hexanes.
-
Irradiate the mixture with a medium-pressure mercury vapor lamp at room temperature for 4-6 hours. For less reactive dienes, slow addition of the diene via a syringe pump under continuous irradiation may improve yields.
-
Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
The crude product is often subjected to oxidative decomplexation (e.g., exposure to air in solution) to liberate the metal-free endo-cycloadduct.
-
Purify the product by flash chromatography on silica gel.
The following diagram outlines a general experimental workflow for these reactions.
Scope and Limitations
-
Triene Component : While this compound itself can be used, often as a metal complex, more reactive 6π systems like tropones and fulvenes are commonly employed.[1] Electron-deficient tropones are particularly effective.[1]
-
Diene Component : In thermal reactions, electron-rich dienes generally give higher yields when paired with electron-poor tropones.[1][2] The scope of dienes is broader in metal-mediated reactions, which are less sensitive to the electronic nature of the substrates.[2]
-
Periselectivity : A significant challenge in higher-order cycloadditions is the lack of periselectivity, which can lead to mixtures of products from competing reaction pathways (e.g., [4+2] cycloadditions).[2] Metal mediation is a key strategy to overcome this limitation.[2] Intramolecular versions of the [6+4] cycloaddition have also been developed to enhance selectivity and build complex polycyclic systems.[1]
Applications in Synthesis
The bicyclo[4.4.1]undecane skeleton produced from [6+4] cycloadditions is a core feature of several natural products. The ability to functionalize both the triene and diene partners allows for the rapid assembly of complex molecular architectures. For instance, this methodology has been applied to the synthesis of the carbocyclic core of the CP-molecules (CP-225,917 and CP-263,114), which are inhibitors of squalene (B77637) synthase.[5]
Conclusion
The [6+4] cycloaddition reaction of this compound and its derivatives is a potent method for the synthesis of ten-membered rings. By carefully selecting the reaction conditions—thermal, metal-promoted, or Lewis acid-catalyzed—chemists can control the stereochemical outcome and achieve high yields of desired cycloadducts. These protocols and notes provide a foundational understanding for researchers to explore and apply this powerful transformation in their synthetic endeavors.
References
- 1. 6+4 Cycloaddition - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Lewis acid catalyzed tropone [6+4] cycloadditions to the synthesis of the core of CP-225,917. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Azulenes from Cycloheptatriene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a striking blue, non-benzenoid aromatic hydrocarbon, is an isomer of naphthalene. Its unique electronic structure, characterized by a significant dipole moment, arises from the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation. This inherent polarity imparts azulene and its derivatives with distinct chemical, physical, and biological properties, making them valuable scaffolds in medicinal chemistry, materials science, and organic electronics. Cycloheptatriene and its derivatives, such as tropones and 2H-cyclohepta[b]furan-2-ones, are pivotal precursors for the construction of the azulene core. This document provides detailed application notes and experimental protocols for the principal synthetic strategies to access functionalized azulenes from these seven-membered ring starting materials.
Synthetic Strategies Overview
The synthesis of azulenes from this compound precursors can be broadly categorized into three main approaches:
-
The Nozoe Synthesis: This classical method involves the condensation of a tropone (B1200060) derivative, typically bearing a leaving group at the 2-position, with an active methylene (B1212753) compound in the presence of a base. This strategy is particularly effective for preparing 2-amino- and 2-hydroxyazulene (B91678) derivatives.[1]
-
[8+2] Cycloaddition Reactions: A powerful and widely used method that involves the reaction of a this compound-derived 8π component with a 2π component. A prominent example is the Yasunami-Takase method, which utilizes the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines.[1]
-
[6+4] Cycloaddition Reactions: This approach involves the reaction of a 6π component, such as tropone, with a 4π diene. The resulting bicyclic adduct can then be further transformed into the azulene skeleton.
-
Metal-Catalyzed Annulations: Transition metal catalysis offers modern and efficient routes to azulenes through the annulation of cycloheptatrienes with various coupling partners, such as alkynes.
Below are detailed protocols and data for these key methodologies.
Method 1: The Nozoe Synthesis from Tropones
The Nozoe synthesis provides a direct route to functionalized azulenes by reacting troponoids with active methylene compounds. The choice of the active methylene reagent and the base is crucial for the outcome of the reaction.
Experimental Protocol: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate
This protocol details the synthesis of a highly functionalized azulene from a 2-chlorotropone (B1584700) derivative.
Materials:
-
2-Chlorotropone
-
Ethyl cyanoacetate (B8463686)
-
Sodium ethoxide (EtONa)
-
Anhydrous ethanol (B145695)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorotropone (1.0 eq) and ethyl cyanoacetate (1.2 eq) in anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol to the reaction mixture at room temperature with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure diethyl 2-aminoazulene-1,3-dicarboxylate as a colored solid.
Quantitative Data for the Nozoe Synthesis
| Tropone Derivative | Active Methylene Compound | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2-Chlorotropone | Ethyl cyanoacetate | EtONa | Ethanol | Reflux | 4 | Diethyl 2-aminoazulene-1,3-dicarboxylate | 85-95 |
| 2-Methoxytropone | Malononitrile | EtONa | Ethanol | Reflux | 3 | 2-Amino-1,3-dicyanoazulene | >90 |
| 2-Tosyloxytropone | Diethyl malonate | EtONa | Ethanol | Reflux | 6 | Diethyl 2-hydroxyazulene-1,3-dicarboxylate | ~80 |
Diagram of the Nozoe Synthesis Workflow
Caption: Workflow for the Nozoe Synthesis of Azulenes.
Method 2: [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones (Yasunami-Takase Method)
This highly efficient and versatile method involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines to construct the azulene skeleton. The 2H-cyclohepta[b]furan-2-one precursors are readily prepared from tropolone (B20159) derivatives.
Experimental Protocol: Synthesis of 2-Phenylazulene (B92501)
Part A: Synthesis of 2H-Cyclohepta[b]furan-2-one
-
To a solution of 2-chlorotropone (1.0 eq) in ethanol, add a solution of the sodium salt of diethyl malonate (1.1 eq) in ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The intermediate, 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one, can be isolated or used directly after workup.
-
Hydrolyze the ester and decarboxylate by heating with concentrated sulfuric acid to yield the parent 2H-cyclohepta[b]furan-2-one.
Part B: [8+2] Cycloaddition with an Enamine
Materials:
-
2H-Cyclohepta[b]furan-2-one
-
1-Phenyl-1-(pyrrolidin-1-yl)ethene (enamine of acetophenone)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 2H-cyclohepta[b]furan-2-one (1.0 eq) and the enamine (1.5 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the starting materials on TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-phenylazulene as a blue solid.
Quantitative Data for the Yasunami-Takase [8+2] Cycloaddition
| 2H-Cyclohepta[b]furan-2-one Derivative | Enamine from | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Unsubstituted | Acetaldehyde/Pyrrolidine | Toluene | Reflux | 2 | Azulene | 60 |
| Unsubstituted | Acetophenone/Pyrrolidine | Toluene | Reflux | 12 | 2-Phenylazulene | 75 |
| 3-Methoxycarbonyl | Cyclohexanone/Pyrrolidine | Toluene | Reflux | 24 | 1,2,3,4-Tetrahydrodibenz[a,c]azulene derivative | 88 |
| 6-Bromo | Acetone/Pyrrolidine | Benzene (B151609) | Reflux | 8 | 6-Bromo-2-methylazulene | 72 |
Diagram of the [8+2] Cycloaddition Mechanism
Caption: Mechanism of the [8+2] Cycloaddition.
Method 3: [6+4] Cycloaddition of Tropones
The thermally allowed [6+4] cycloaddition of tropone with a diene provides a direct route to bicyclo[4.4.1]undecane systems, which can be precursors to azulenes. This reaction is often stereoselective.
Experimental Protocol: Synthesis of the [6+4] Adduct of Tropone and Cyclopentadiene (B3395910)
Materials:
-
Tropone
-
Cyclopentadiene (freshly cracked)
-
Anhydrous benzene or toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a sealed tube, dissolve tropone (1.0 eq) in a solution of freshly cracked cyclopentadiene (3.0 eq) in anhydrous benzene.
-
Heat the sealed tube at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and solvent.
-
Purify the residue by column chromatography on silica gel with a hexane-ethyl acetate eluent to isolate the exo-[6+4] cycloadduct.
Quantitative Data for the [6+4] Cycloaddition of Tropone
| Diene | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Cyclopentadiene | Benzene | 100 | 18 | exo-[6+4] adduct | ~70 |
| 1,3-Cyclohexadiene | Toluene | 120 | 24 | exo-[6+4] adduct | ~65 |
| Furan | Neat | 140 | 48 | exo-[6+4] adduct | Low |
| 1-Methoxy-1,3-butadiene | Xylene | 110 | 12 | Regioisomeric exo-[6+4] adducts | ~80 |
Diagram of the [6+4] Cycloaddition Workflow
Caption: Workflow for [6+4] cycloaddition.
Method 4: Rhodium-Catalyzed [6+2] Cycloaddition of this compound
Transition metal catalysis provides an alternative pathway to construct the azulene framework. Rhodium catalysts have been shown to mediate the [6+2] cycloaddition of this compound with alkynes, leading to bicyclo[4.2.1]nona-2,4,7-triene derivatives, which can be aromatized to azulenes.
Experimental Protocol: Rhodium-Catalyzed Cycloaddition of this compound and Diphenylacetylene (B1204595)
Materials:
-
This compound
-
Diphenylacetylene
-
[Rh(COD)Cl]₂
-
PPh₃
-
CuI
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add [Rh(COD)Cl]₂ (5.0 mol%), PPh₃ (10 mol%), and CuI (10 mol%).
-
Add the anhydrous solvent, followed by this compound (2.0 eq) and diphenylacetylene (1.0 eq).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the bicyclic product. Subsequent dehydrogenation (e.g., with DDQ or Pd/C) can afford the corresponding azulene.
Quantitative Data for Rhodium-Catalyzed [6+2] Cycloaddition
| Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Diphenylacetylene | [Rh(COD)Cl]₂/PPh₃/CuI | Toluene | 100 | 24 | Bicyclic adduct | 85 |
| 1-Phenyl-1-propyne | [Rh(COD)Cl]₂/PPh₃/CuI | THF | 80 | 20 | Regioisomeric bicyclic adducts | 78 |
| Diethyl acetylenedicarboxylate | [Rh(COD)Cl]₂/PPh₃/CuI | Toluene | 100 | 18 | Bicyclic adduct | 92 |
Diagram of the Rhodium-Catalyzed [6+2] Cycloaddition
Caption: Rhodium-Catalyzed [6+2] Cycloaddition Pathway.
Conclusion
The synthesis of azulenes from this compound precursors offers a rich and diverse field of study with significant practical applications. The methodologies outlined in this document, from the classical Nozoe synthesis to modern metal-catalyzed approaches, provide a robust toolkit for researchers in organic synthesis, medicinal chemistry, and materials science. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required scale. The detailed protocols and comparative data presented herein are intended to facilitate the efficient and reproducible synthesis of these valuable and fascinating molecules.
References
Application Notes and Protocols: Cycloheptatriene Molybdenum Tricarbonyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptatriene molybdenum tricarbonyl, (C₇H₈)Mo(CO)₃, is a versatile organometallic complex that has found significant application in organic synthesis. Its utility stems from its role as a stable source of molybdenum(0) and as a precursor to various catalytically active species. This document provides detailed application notes and experimental protocols for the use of this compound molybdenum tricarbonyl in key organic transformations, including its synthesis, its role as a catalyst precursor, and its application in cycloaddition reactions. The unique "piano stool" structure of the complex, where the molybdenum atom is coordinated to three carbonyl ligands and the this compound ring, underpins its reactivity and catalytic potential.[1][2]
Synthesis of this compound Molybdenum Tricarbonyl
The synthesis of this compound molybdenum tricarbonyl is typically achieved through the thermal reaction of molybdenum hexacarbonyl with this compound.[2]
Experimental Protocol:
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
This compound (C₇H₈), freshly distilled
-
High-boiling point inert solvent (e.g., nonane (B91170) or heptane)
-
Inert gas (Nitrogen or Argon)
-
Standard air-free glassware (Schlenk line or glovebox)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve molybdenum hexacarbonyl (1.0 eq) in a minimal amount of the high-boiling point solvent under an inert atmosphere.
-
Add an excess of freshly distilled this compound (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of carbon monoxide.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product, a red-orange solid, will precipitate from the solution.
-
Isolate the solid by filtration under inert atmosphere, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.[3]
Typical Yield: 30-45%[3]
| Reagent | Molar Ratio | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Mo(CO)₆ | 1 | Nonane | 2 | Reflux | ~28 | [4] |
| Mo(CO)₆ | 1 | Heptane | 3-4 | Reflux | 30-45 | [3] |
Application as a Catalyst Precursor
This compound molybdenum tricarbonyl serves as a convenient precursor for various molybdenum-based catalysts, finding application in reactions such as hydroformylation and olefin metathesis.[1] The this compound ligand is labile and can be readily displaced by other ligands to generate the catalytically active species in situ.[5]
Logical Relationship: Catalyst Precursor to Active Catalyst
Caption: General scheme for the activation of (C₇H₈)Mo(CO)₃ to a catalytically active species.
Application in [6+2] Cycloaddition Reactions
A significant application of molybdenum complexes derived from this compound molybdenum tricarbonyl is in the catalysis of [6+2] cycloaddition reactions. This transformation provides a powerful method for the construction of eight-membered rings, specifically the bicyclo[4.2.1]nonane skeleton, which is a core structure in various natural products.[6][7] The reaction typically occurs between a 6π-electron system (this compound) and a 2π-electron system (an alkene or alkyne).
Experimental Workflow for [6+2] Cycloaddition
Caption: A typical experimental workflow for a molybdenum-catalyzed [6+2] cycloaddition.
General Protocol for Molybdenum-Catalyzed [6+2] Cycloaddition:
Materials:
-
This compound molybdenum tricarbonyl
-
This compound
-
Activated alkene or alkyne (e.g., α,β-unsaturated ketones, acrylates)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound molybdenum tricarbonyl (typically 5-10 mol%).
-
Under an inert atmosphere, add the anhydrous, degassed solvent, followed by this compound (as both reactant and solvent, or in addition to another solvent).
-
Add the alkene or alkyne substrate.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and stir for the specified time (typically several hours to overnight).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
| Alkene/Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| α,β-unsaturated ketones | Catalytic amounts | Not specified | Not specified | Mild conditions | High | [8] |
| Nitrosobenzene | Not specified | Chlorobenzene | 30 | 50 | 72 | [4] |
Hydride Abstraction to Form the Tropylium (B1234903) Cation Complex
This compound molybdenum tricarbonyl readily undergoes hydride abstraction from the this compound ligand upon reaction with a trityl salt, such as triphenylcarbenium hexafluorophosphate (B91526), to form the cationic cycloheptatrienyl (tropylium) complex, [(η⁷-C₇H₇)Mo(CO)₃]⁺.[2][3] This complex is a valuable starting material for the synthesis of other organometallic compounds.
Experimental Protocol for Hydride Abstraction:
Materials:
-
This compound molybdenum tricarbonyl
-
Triphenylcarbenium hexafluorophosphate ([(C₆H₅)₃C][PF₆])
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve this compound molybdenum tricarbonyl in anhydrous dichloromethane under an inert atmosphere.
-
To this solution, add an equimolar amount of triphenylcarbenium hexafluorophosphate.
-
Stir the mixture at room temperature for 30 minutes. A color change is typically observed.
-
The resulting tropylium complex salt will precipitate from the solution.
-
Isolate the solid by filtration, wash with anhydrous dichloromethane, and dry under vacuum.[3]
Typical Yield: 80-90%[3]
Signaling Pathway of Hydride Abstraction
Caption: The reaction pathway for the formation of the tropylium molybdenum complex.
Conclusion
This compound molybdenum tricarbonyl is a valuable reagent in organic synthesis, serving both as a stable molybdenum(0) source and as a versatile catalyst precursor. The protocols provided herein for its synthesis, its conversion to the tropylium cation, and its application in [6+2] cycloaddition reactions highlight its utility in the construction of complex molecular architectures. For professionals in drug development and chemical research, this complex offers a reliable and effective tool for accessing novel carbocyclic frameworks. Further exploration of its catalytic activity in other transformations is an active area of research.
References
- 1. This compound Molybdenum Tricarbonyl|Research Chemical [benchchem.com]
- 2. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 4. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound molybdenum tricarbonyl (EVT-344020) | 12125-77-8 [evitachem.com]
- 6. Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Highly stereoselective, molybdenum-catalysed [6 + 2]-cycloadditions of α,β-unsaturated ketones to cyclohepta-1,3,5-triene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photochemical Rearrangements of Substituted Cycloheptatrienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical rearrangements of substituted cycloheptatrienes, a class of reactions with significant potential in synthetic chemistry and drug development. The ability to harness light to induce specific molecular transformations offers a powerful tool for accessing complex molecular architectures. This document outlines the key photochemical pathways, the influence of substituents on these reactions, and detailed protocols for their execution and analysis.
Introduction to Photochemical Rearrangements of Cycloheptatrienes
Cycloheptatrienes (CHTs) are seven-membered carbocycles containing three conjugated double bonds. Upon absorption of ultraviolet (UV) light, substituted cycloheptatrienes can undergo a variety of fascinating and synthetically useful rearrangements. These transformations are often governed by the principles of pericyclic reactions and are highly dependent on the nature and position of the substituents on the cycloheptatriene ring.
The most prominent photochemical processes include:
-
Valence Isomerization to Norcaradienes (NCDs): A dynamic equilibrium often exists between the this compound and its bicyclic valence tautomer, norcaradiene. This equilibrium can be influenced by both thermal and photochemical conditions. Substituents play a crucial role in shifting this equilibrium, with electron-withdrawing groups at the C7 position favoring the norcaradiene form.
-
Electrocyclization to Bicyclo[3.2.0]hepta-2,6-dienes: A common photochemical pathway is the 4π-electrocyclization of the this compound system to form a fused bicyclic product. The regioselectivity of this ring closure is directed by the substituents.
-
Rearrangement to Toluene Derivatives: In some cases, photochemical irradiation can lead to the rearrangement and aromatization of the this compound ring to form substituted toluenes.
These photochemical rearrangements provide access to unique molecular scaffolds that are of interest in medicinal chemistry and materials science.
Key Signaling Pathways and Reaction Mechanisms
The photochemical behavior of substituted cycloheptatrienes is dictated by the interplay of various excited-state intermediates and reaction pathways. The following diagrams illustrate the principal transformations.
Caption: Key photochemical pathways of substituted cycloheptatrienes.
The equilibrium between the this compound and norcaradiene tautomers is a critical aspect influencing the final product distribution. Substituent effects on this equilibrium have been studied extensively.
Caption: Substituent effects on the CHT-NCD equilibrium.[1]
Quantitative Data Summary
The efficiency and outcome of photochemical rearrangements are highly dependent on the substitution pattern of the this compound. The following tables summarize key quantitative data from the literature.
Table 1: Substituent Effects on the Norcaradiene-Cycloheptatriene (NCD-CHT) Equilibrium [1]
| C7-Substituent | Equilibrium Position | Method of Determination | Reference |
| H | Favors CHT | NMR Spectroscopy | [1] |
| -OR, -NR₂ | Strongly Favors CHT | NMR Spectroscopy | [1] |
| -CN, -COOR, -CHO | Shifts towards NCD | NMR Spectroscopy | [1] |
| Two -CN groups | Strongly Favors NCD | NMR Spectroscopy | [1] |
| Two -CF₃ groups | Strongly Favors CHT | NMR Spectroscopy | [1] |
Table 2: Product Distribution in the Photooxygenation of 7-Substituted Cycloheptatrienes [2]
| 7-Substituent (R) | Tropilidene-type Endoperoxide (%) | Norcaradiene-type Endoperoxide (%) | o-Substituted Benzaldehyde (%) | Diepoxides (%) |
| Me | Present | Present | Present | Present |
| Et | Present | Present | Present | Present |
| iPr | Present | Present | Present | Present |
| Ph | Present | Present | Present | Not specified |
| CN | Not specified | Present | Present | Present |
| COOMe | Not specified | Present | Present | Present |
Note: "Present" indicates the product was formed, but specific yields were not provided in a comparable format in the source.
Experimental Protocols
The following are detailed protocols for key experiments involving the photochemical rearrangement of substituted cycloheptatrienes.
Protocol 1: General Procedure for Photochemical Rearrangement in a Batch Reactor
This protocol describes a general setup for conducting photochemical reactions of substituted cycloheptatrienes on a laboratory scale.
Materials and Equipment:
-
Substituted this compound
-
Anhydrous solvent (e.g., cyclohexane, acetonitrile, methanol)
-
Quartz reaction vessel or borosilicate glass vessel (depending on the required wavelength)
-
Medium-pressure or low-pressure mercury vapor lamp (e.g., 400 W)[3]
-
Immersion well for the lamp (preferably quartz and water-cooled)[4]
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Cooling system for the reaction vessel (e.g., water bath or cryostat)
-
Standard glassware for workup (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: Assemble the photochemical reactor. Place the immersion well containing the UV lamp inside the reaction vessel.[4] Ensure the setup is in a well-ventilated fume hood and shielded from ambient light.
-
Sample Preparation: Dissolve the substituted this compound (e.g., 0.01-0.1 M concentration) in the chosen anhydrous solvent in the reaction vessel.
-
Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the excited states or lead to side reactions.[5] Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Start the cooling system for both the lamp and the reaction vessel to maintain a constant temperature (e.g., 25 °C).[3] Turn on the UV lamp to initiate the photoreaction.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.
-
Workup: Once the reaction is complete (as determined by the consumption of the starting material), turn off the lamp. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired photoproducts.
-
Characterization: Characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6][7][8][9]
Caption: Experimental workflow for a typical photochemical rearrangement.
Protocol 2: Synthesis of endo-Bicyclo[3.2.0]hept-6-en-3-yl Benzoates via Photochemical Cyclization[10]
This protocol details the synthesis of a specific bicyclo[3.2.0]heptane derivative, which involves a photochemical cyclization as a key step.
Step 1: Synthesis of 3,5-Cycloheptadienol
-
This starting material can be prepared from 1,3-cycloheptadiene (B1346008) via allylic bromination followed by hydrolysis.
Step 2: Photochemical Cyclization to Bicyclo[3.2.0]hept-6-en-3-one
-
Prepare a solution of 3,5-cycloheptadienol in a suitable solvent like acetone.
-
Irradiate the solution with a medium-pressure mercury lamp in a Pyrex immersion well photoreactor. Pyrex will filter out shorter UV wavelengths.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude product is a mixture of endo- and exo-bicyclo[3.2.0]hept-6-en-3-ol.
-
Oxidize the mixture of alcohols to the corresponding ketone, bicyclo[3.2.0]hept-6-en-3-one, using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
Step 3: Reduction to endo-Bicyclo[3.2.0]hept-6-en-3-ol
-
Dissolve the bicyclo[3.2.0]hept-6-en-3-one in an anhydrous solvent like THF.
-
Cool the solution to -78 °C.
-
Add a solution of a bulky reducing agent such as L-Selectride dropwise to selectively form the endo-alcohol.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Step 4: Esterification to endo-Bicyclo[3.2.0]hept-6-en-3-yl Benzoate
-
Dissolve the endo-bicyclo[3.2.0]hept-6-en-3-ol in a suitable solvent like dichloromethane (B109758) with a base such as pyridine.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the final product by column chromatography.
Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the starting material.
Protocol 3: Determination of Quantum Yield by Chemical Actinometry
Principle: This method involves comparing the rate of the reaction of interest to the rate of a well-characterized photochemical reaction (the actinometer) with a known quantum yield. A common actinometer for UV radiation is the potassium ferrioxalate (B100866) system.
Materials and Equipment:
-
Photochemical reactor setup as in Protocol 1
-
Monochromatic light source or filter to isolate a specific wavelength
-
Potassium ferrioxalate solution (actinometer)
-
Phenanthroline solution
-
Buffer solution
-
UV-Vis spectrophotometer
Procedure:
-
Actinometry:
-
Irradiate a known volume of the potassium ferrioxalate actinometer solution under the exact same conditions (light intensity, wavelength, geometry) as the reaction of interest for a specific time.
-
After irradiation, develop the actinometer solution by adding phenanthroline and buffer to form a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of the complex at its λ_max (around 510 nm) using a UV-Vis spectrophotometer.
-
Calculate the number of photons absorbed by the actinometer using its known quantum yield at that wavelength.
-
-
Sample Irradiation:
-
Irradiate the solution of the substituted this compound under the identical conditions used for the actinometer for a specific time.
-
Ensure that the absorbance of the sample at the irradiation wavelength is high enough to absorb a significant fraction of the incident light.
-
-
Product Quantification:
-
After irradiation, determine the concentration of the photoproduct formed using a suitable analytical technique such as quantitative ¹H NMR (qNMR) with an internal standard or GC with a calibration curve.
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φ_sample) is calculated using the following formula: Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)
-
The moles of photons absorbed are determined from the actinometry experiment.
-
Caption: Workflow for determining the quantum yield of a photochemical reaction.
Applications in Drug Development and Organic Synthesis
The photochemical rearrangements of substituted cycloheptatrienes open up avenues for the synthesis of novel and complex molecular frameworks.
-
Access to Strained Ring Systems: The formation of bicyclo[3.2.0]heptane derivatives provides access to strained carbocyclic cores that can be further functionalized. These structures can serve as rigid scaffolds in drug design to orient functional groups in specific spatial arrangements.
-
Diversity-Oriented Synthesis: The variety of possible photochemical transformations from a common this compound precursor allows for the generation of diverse molecular libraries for high-throughput screening.
-
Synthesis of Natural Product Analogs: The this compound motif is present in some natural products, and photochemical methods can be employed to modify these structures to create analogs with potentially improved biological activity.
By understanding the principles outlined in these notes and utilizing the provided protocols, researchers can effectively employ photochemical rearrangements of substituted cycloheptatrienes as a powerful strategy in their synthetic endeavors.
References
- 1. A study of the norcaradiene–this compound equilibrium in a series of azulenones by NMR spectroscopy; the impact of substitution on the position of ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01346A [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. hepatochem.com [hepatochem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Transition Metal-Catalyzed Reactions of Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
Cycloheptatriene (CHT) is a versatile, seven-membered carbocycle that serves as a valuable building block in organic synthesis. Its unique electronic structure, featuring a conjugated π-system, allows it to participate in a wide array of transition metal-catalyzed reactions. These transformations, including cycloadditions, isomerizations, and C-H functionalizations, provide efficient pathways to complex molecular architectures, particularly eight-membered rings, which are core motifs in numerous natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for key transition metal-catalyzed reactions of this compound.
Rhodium-Catalyzed [6+2] Cycloaddition Reactions
Rhodium catalysts are highly effective in promoting the [6+2] cycloaddition of this compound with various π-systems, such as alkynes and allenes. This reaction is a powerful tool for the synthesis of bicyclo[4.2.1]nona-2,4,7-triene derivatives, providing a direct route to eight-membered ring systems.[1][2] An optimal catalytic system often involves a rhodium(I) precursor in combination with a phosphine (B1218219) ligand and a co-catalyst.[3][4]
Data Presentation: Rhodium-Catalyzed [6+2] Cycloaddition of this compound with Internal Alkynes[4][5]
| Entry | Alkyne (R-C≡C-R') | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ph-C≡C-Ph | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene (B28343) | 110 | 12 | 95 |
| 2 | 4-MeC₆H₄-C≡C-C₆H₄-4-Me | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 110 | 12 | 96 |
| 3 | 4-MeOC₆H₄-C≡C-C₆H₄-4-OMe | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 110 | 12 | 98 |
| 4 | 4-FC₆H₄-C≡C-C₆H₄-4-F | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 110 | 12 | 85 |
| 5 | Et-C≡C-Et | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 110 | 12 | 82 |
| 6 | Ph-C≡C-Me | [Rh(COD)Cl]₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | Toluene | 110 | 12 | 90 |
Experimental Protocol: General Procedure for Rh-Catalyzed [6+2] Cycloaddition
Materials:
-
[Rh(COD)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
This compound (CHT)
-
Substituted alkyne
-
Anhydrous toluene
-
Schlenk tube and standard Schlenk line equipment
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [Rh(COD)Cl]₂ (5.0 mol%), PPh₃ (10 mol%), and CuI (10 mol%).
-
Add anhydrous toluene (2.0 mL) to the tube, followed by this compound (1.2 mmol).
-
Add the internal alkyne (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired bicyclo[4.2.1]nona-2,4,7-triene product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism
The proposed mechanism for the rhodium-catalyzed [6+2] cycloaddition involves several key steps, beginning with the formation of the active catalytic species, followed by oxidative cyclometalation and reductive elimination.[4][5]
Caption: Proposed catalytic cycle for the Rh-catalyzed [6+2] cycloaddition.
Cobalt-Catalyzed [6+2] Cycloaddition Reactions
Cobalt complexes also serve as effective catalysts for [6+2] cycloaddition reactions of this compound.[2] A common catalytic system employs a cobalt(II) halide, a phosphine ligand (like dppe), and a metallic reducing agent such as zinc powder.[5] This method is tolerant of a variety of functional groups on the alkyne partner.
Data Presentation: Cobalt-Catalyzed [6+2] Cycloaddition of this compound with Terminal Alkynes[6]
| Entry | Alkyne (R-C≡C-H) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ph-C≡C-H | CoI₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | 1,2-Dichloroethane (B1671644) | 80 | 12 | 85 |
| 2 | n-Bu-C≡C-H | CoI₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | 1,2-Dichloroethane | 80 | 12 | 78 |
| 3 | TMS-C≡C-H | CoI₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | 1,2-Dichloroethane | 80 | 12 | 81 |
| 4 | HO(CH₂)₂-C≡C-H | CoI₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | 1,2-Dichloroethane | 80 | 12 | 75 |
| 5 | MeO₂C-C≡C-H | CoI₂(dppe) (10 mol%), Zn (30 mol%), ZnI₂ (20 mol%) | 1,2-Dichloroethane | 80 | 12 | 21 |
| Low yield attributed to competing alkyne cyclotrimerization.[5] |
Experimental Protocol: General Procedure for Co-Catalyzed [6+2] Cycloaddition
Materials:
-
Cobalt(II) iodide (CoI₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Zinc powder (Zn)
-
Zinc iodide (ZnI₂)
-
This compound (CHT)
-
Terminal alkyne
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glovebox or Schlenk line equipment
Procedure:
-
Inside a glovebox, charge a screw-cap vial with CoI₂(dppe) (0.1 mmol, 10 mol%), zinc powder (0.3 mmol, 30 mol%), and zinc iodide (0.2 mmol, 20 mol%).
-
Add anhydrous DCE (1.0 mL) to the vial.
-
Add the terminal alkyne (1.0 mmol) followed by this compound (3.0 mmol, 3.0 equiv).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a heating block set to 80 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, open the vial and dilute the mixture with diethyl ether.
-
Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure cycloadduct.
Iron-Catalyzed Reactions of this compound
Iron carbonyl complexes are widely used to modify the reactivity of this compound. The Fe(CO)₃ moiety typically coordinates to a 1,3-diene fragment of the CHT ring, effectively protecting it and activating other parts of the molecule for subsequent reactions.[6][7]
Application: Reductive Complexation to Form (η⁴-Cycloheptadiene)iron Tricarbonyl
A one-pot procedure using iron pentacarbonyl and a catalytic amount of sodium borohydride (B1222165) in a protic solvent allows for the efficient synthesis of the tricarbonyl(η⁴-1,3-diene)iron complex of cycloheptadiene from this compound.[7] This complex is a useful starting material for further synthetic transformations.
Caption: General workflow for the synthesis of an iron-CHT complex.
Experimental Protocol: Synthesis of Tricarbonyl(η⁴-cycloheptadiene)iron[8]
Materials:
-
Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly Toxic! Handle in a fume hood.
-
This compound (CHT)
-
Sodium borohydride (NaBH₄)
-
Absolute ethanol
-
Celite
-
Three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet
Procedure:
-
Equip a three-neck round-bottom flask with a reflux condenser and maintain a nitrogen atmosphere.
-
In the flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
Carefully add iron pentacarbonyl (12 mmol) to the solution via syringe.
-
Add a catalytic amount of sodium borohydride (approx. 0.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 24 hours. The solution will typically turn from yellow to a deeper reddish-brown.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove any insoluble iron byproducts.
-
Remove the ethanol from the filtrate under reduced pressure.
-
The resulting crude oil can be purified by column chromatography on alumina (B75360) with pentane (B18724) as the eluent to yield the product as a yellow oil.
Iridium-Catalyzed C-H Activation
Iridium complexes, particularly those featuring pincer ligands, can facilitate the intramolecular C-H activation of this compound rings.[8][9] These reactions often lead to stable organometallic complexes where the iridium center has inserted into a C-H bond of the CHT backbone, creating a new metal-carbon bond and offering a pathway for further functionalization.
Application Note: Pincer Ligand-Directed C-H Activation
The synthesis of pincer ligands that incorporate a this compound moiety allows for targeted C-H activation. For example, a 1,6-bis((tert-butylphosphino)methyl)-1,3,5-cycloheptatriene ligand reacts with an iridium carbonyl chloride source, resulting in metalation at the 7-position of the CHT ring to form a stable pincer complex.[9] This demonstrates the ability of a strategically designed ligand to direct a transition metal to a specific C-H bond for activation. While a general protocol is highly specific to the ligand synthesis, this approach highlights a key strategy in C-H functionalization. The resulting iridacycle is a stable complex that can undergo further reactions, such as substitution at the metal center.[9]
References
- 1. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal catalyzed [6 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Rhodium-Catalyzed [6 + 2] Cycloaddition of Internal Alkynes with this compound: Catalytic Study and DFT Calculations of the Reaction Mechanism - Organometallics - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive complexation of cycloheptatrienes by iron pentacarbonyl and catalytic sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application of Cycloheptatriene in Natural Product Synthesis: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, cycloheptatriene and its derivatives have emerged as versatile building blocks in the intricate art of natural product synthesis. This seven-membered carbocycle offers a unique platform for constructing complex molecular architectures, primarily through strategic cycloaddition and photochemical reactions. Its utility is exemplified in the total synthesis of several biologically significant natural products, including the anti-gout agent colchicine (B1669291), the diterpenoid ingenol (B1671944), and the sesquiterpene dictamnol.
This compound's reactivity is dominated by its conjugated π-system, which can participate in a variety of pericyclic reactions. This allows for the stereocontrolled formation of intricate polycyclic systems, a common feature in many natural products. The ability to functionalize the this compound ring further enhances its utility as a scaffold for asymmetric synthesis.
Key Applications in Total Synthesis
The application of this compound in the synthesis of complex natural products can be broadly categorized into two main strategies: cycloaddition reactions and photochemical rearrangements.
1. Cycloaddition Reactions: Building Complexity through Ring Formation
This compound can act as a 4π or 6π component in cycloaddition reactions, providing efficient routes to polycyclic systems.
-
[4+3] Cycloaddition: This reaction, involving an allylic cation and a diene, is a powerful tool for the construction of seven-membered rings. While this compound itself doesn't directly participate as the 4π component in the syntheses highlighted here, its derivatives are instrumental. For instance, in the synthesis of dictamnol , a related seven-membered ring system is constructed using a rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane (B126155) and an allene (B1206475), a strategy that shares the principle of building a seven-membered ring.
-
[6+4] Cycloaddition: This higher-order cycloaddition allows for the rapid construction of bicyclo[4.4.1]undecane systems. Tropone, a ketone derivative of this compound, is a common 6π component in these reactions. This strategy has been explored for the synthesis of various natural product cores.
2. Photochemical Reactions: Harnessing Light to Forge Complex Bonds
The unique electronic properties of this compound make it amenable to various photochemical transformations, leading to the formation of complex and often strained ring systems that are difficult to access through traditional thermal methods.
-
[6π] Electrocyclization: Upon irradiation, the 1,3,5-triene system of this compound can undergo a disrotatory electrocyclization to form a bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) system. This reversible reaction is a key step in many synthetic sequences, allowing for the introduction of functionality and control of stereochemistry.
-
Intramolecular [2+2] Photocycloaddition: In the synthesis of ingenol , a pivotal step involves an intramolecular [2+2] photocycloaddition of a dioxenone tethered to a this compound-derived core. This reaction sets up the intricate bridged ring system characteristic of the ingenane (B1209409) diterpenes. Subsequent fragmentation of the resulting cyclobutane (B1203170) ring is a key part of the overall strategy.[1]
Case Studies in Natural Product Synthesis
The versatility of this compound is best illustrated through its application in the total synthesis of specific natural products.
The Synthesis of Colchicine
The total synthesis of the anti-mitotic agent colchicine has been a long-standing challenge in organic chemistry. Several synthetic routes have leveraged this compound derivatives to construct the central tropolone (B20159) ring. One notable approach involves a biomimetic ring expansion of a precursor that can be conceptually derived from a this compound scaffold.[2]
A streamlined, gram-scale total synthesis of (-)-colchicine has been achieved in seven steps with an overall yield of 27-36%.[2] This synthesis utilizes a powerful iridium-catalyzed amidation to install the key chiral acetamido group.
The Synthesis of Ingenol
The complex, "inside-outside" bridged ring system of ingenol has made it a formidable synthetic target. The first total synthesis of (±)-ingenol was a landmark achievement.[1] A key feature of this synthesis is an intramolecular dioxenone photoaddition-fragmentation sequence to establish the critical trans-intrabridgehead stereochemistry.[1]
The Synthesis of Dictamnol
The synthesis of the trinorguaiane sesquiterpene (+)-dictamnol showcases the power of cycloaddition reactions in building seven-membered rings. A rhodium-catalyzed [5+2] cycloaddition of an allene and a vinylcyclopropane is the key step in constructing the bicyclo[5.3.0]decene core of dictamnol.[3][4] This approach provides a general and efficient route to this important structural motif found in a variety of natural products.[3] The synthesis was completed in six steps from the cycloaddition precursor, with an overall yield of 9%.[4]
Experimental Protocols and Data
Below are summarized quantitative data for key synthetic steps and detailed experimental protocols for representative reactions.
Quantitative Data Summary
| Natural Product | Key Reaction Type | Precursor(s) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| (-)-Colchicine | Iridium-catalyzed amidation | Allylic alcohol | Chiral acetamide (B32628) | 93 | - | 99 | [2] |
| (±)-Ingenol | Intramolecular [2+2] photocycloaddition | Dioxenone-tethered this compound derivative | Tetracyclic photoadduct | - | - | - | [1] |
| (+)-Dictamnol | Rhodium-catalyzed [5+2] cycloaddition | Allene and vinylcyclopropane | Bicyclo[5.3.0]decene | 76 | 9:1 | - | [4] |
Detailed Experimental Protocols
Synthesis of (+)-Dictamnol: Rhodium-Catalyzed [5+2] Cycloaddition [4]
-
Reaction: To a solution of the allene (1.0 equiv) and vinylcyclopropane (1.2 equiv) in degassed 1,2-dichloroethane (B1671644) (0.1 M) is added [Rh(CO)₂Cl]₂ (5 mol %). The reaction mixture is heated to 80 °C in a sealed tube for 2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a plug of alumina (B75360) and concentrated under reduced pressure.
-
Purification: The residue is purified by flash chromatography on silica (B1680970) gel (10% ethyl acetate (B1210297) in hexane) to afford the cycloadduct.
-
Yield: 76%
-
Diastereomeric Ratio: 9:1
Synthesis of (-)-Colchicine: Iridium-Catalyzed Asymmetric Allylic Amination [2]
-
Reaction: To a solution of the allylic alcohol (1.0 equiv) and acetamide (1.2 equiv) in anhydrous THF (0.1 M) is added the iridium catalyst (formed in situ from [Ir(COD)Cl]₂ and a chiral ligand) at room temperature. The reaction is stirred for 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Yield: 93%
-
Enantiomeric Excess: 99%
Visualizing Synthetic Pathways
The logical flow and key transformations in these syntheses can be visualized using diagrams.
Caption: Key stages in the total synthesis of Ingenol.
Caption: Synthetic workflow for the total synthesis of Dictamnol.
Caption: Key bond formations in the synthesis of Colchicine.
References
Cycloheptatriene as a Triplet Quencher in Photochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of photochemistry, the control and understanding of excited state lifetimes are paramount. Triplet excited states, with their relatively long lifetimes, often play a crucial role in photochemical reactions, including desired synthetic pathways and undesired photodegradation processes. Cycloheptatriene (CHT), a cyclic hydrocarbon with the formula C₇H₈, has emerged as an effective triplet quencher. Its ability to deactivate triplet excited states through an energy transfer mechanism makes it a valuable tool in various photochemical applications, from stabilizing laser dyes to controlling reaction pathways and enhancing the photostability of pharmaceutical compounds.
These application notes provide a comprehensive overview of the use of this compound as a triplet quencher, including its mechanism of action, quantitative data on its quenching efficiency with various photosensitizers, and detailed experimental protocols for its application in photochemical research and drug development.
Mechanism of Triplet Quenching
This compound functions as a triplet quencher primarily through a triplet-triplet energy transfer (TTET) mechanism, a specific type of Dexter energy transfer.[1][2][3] This process involves the non-radiative transfer of energy from a triplet excited state molecule (the donor, ³D) to a ground state this compound molecule (the acceptor, A), resulting in the deactivation of the donor to its singlet ground state (¹D) and the excitation of this compound to its triplet state (³A).
The efficiency of this energy transfer is dependent on the triplet energies of the donor and the acceptor. For efficient quenching to occur, the triplet energy of the donor must be higher than that of the acceptor (E_T(D) > E_T(A)).
Quantitative Data: Triplet Quenching Rate Constants
| Photosensitizer (Triplet Donor) | Solvent | Triplet Energy (E_T) (kcal/mol) | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Reference |
| Rhodamine 6G | Ethanol | ~43 | Not explicitly stated, but effective for laser stabilization. | [1] |
| Benzophenone | Benzene | 69 | ~5 x 10⁹ (diffusion-controlled) | General knowledge |
| Naphthalene | Hexane | 61 | ~5 x 10⁹ (diffusion-controlled) | General knowledge |
| Anthracene | Benzene | 42 | ~1 x 10⁷ | Estimated from similar systems |
Note: The quenching rate constants approaching the diffusion-controlled limit (typically ~10¹⁰ M⁻¹s⁻¹ in low-viscosity solvents) indicate highly efficient quenching, where nearly every encounter between the excited donor and the quencher leads to deactivation.
Applications
The ability of this compound to efficiently quench triplet states has led to its application in several areas of photochemistry and related fields:
-
Stabilization of Laser Dyes: One of the most well-documented applications of this compound is as a triplet quencher for rhodamine 6G dye lasers.[1] In dye lasers, the accumulation of dye molecules in the triplet state leads to decreased laser output and efficiency. This compound effectively depopulates the triplet state, thereby improving the performance and lifetime of the laser.
-
Control of Photochemical Reactions: In organic synthesis, photochemical reactions can sometimes proceed through multiple pathways originating from the triplet state. By quenching the triplet state, this compound can be used to suppress undesired side reactions and enhance the selectivity for a desired product that may originate from the singlet excited state.
-
Photostability of Pharmaceuticals and Materials: Many pharmaceutical compounds and organic materials are susceptible to photodegradation, a process often initiated by the formation of reactive triplet states.[4][5] The incorporation of this compound into formulations or materials can enhance their photostability by quenching these deleterious triplet states before they can undergo degradation reactions.[6]
-
Mechanistic Studies in Photochemistry: As a known triplet quencher, this compound is a valuable tool for elucidating photochemical reaction mechanisms. By observing the effect of CHT on the quantum yield of a reaction, researchers can infer the involvement of a triplet intermediate. If the addition of this compound quenches the reaction, it provides strong evidence for a triplet-mediated pathway.
Experimental Protocols
Protocol 1: Determination of Triplet Quenching Rate Constant using Laser Flash Photolysis
Laser flash photolysis is a powerful technique to directly observe and measure the kinetics of transient species, including triplet excited states.
Objective: To determine the bimolecular rate constant (k_q) for the quenching of a photosensitizer's triplet state by this compound.
Materials:
-
Pulsed laser system (e.g., Nd:YAG with appropriate wavelength for excitation)
-
Transient absorption spectrometer with a fast detector (e.g., photomultiplier tube)
-
Quartz cuvettes (1 cm path length)
-
Photosensitizer of interest
-
This compound (purified)
-
Spectroscopic grade solvent (e.g., acetonitrile, benzene, hexane)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the photosensitizer in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the laser excitation wavelength.
-
Prepare a series of solutions containing a fixed concentration of the photosensitizer and varying concentrations of this compound.
-
Deoxygenate all solutions by bubbling with an inert gas for at least 20 minutes, as molecular oxygen is an efficient triplet quencher.
-
-
Laser Flash Photolysis Measurement:
-
Fill a quartz cuvette with the deoxygenated photosensitizer solution (without quencher) and place it in the sample holder of the transient absorption spectrometer.
-
Excite the sample with a short laser pulse.
-
Monitor the decay of the triplet-triplet absorption signal at a wavelength where the triplet state absorbs.
-
Record the decay trace and determine the observed first-order rate constant (k_obs) in the absence of the quencher (k_obs = k₀).
-
Repeat the measurement for each solution containing different concentrations of this compound.
-
-
Data Analysis (Stern-Volmer Analysis):
-
The observed decay rate constant (k_obs) in the presence of the quencher is given by the Stern-Volmer equation: k_obs = k₀ + k_q[Q] where:
-
k_obs is the observed first-order decay rate constant of the triplet state.
-
k₀ is the decay rate constant of the triplet state in the absence of the quencher.
-
k_q is the bimolecular quenching rate constant.
-
[Q] is the concentration of the quencher (this compound).
-
-
Plot k_obs versus the concentration of this compound, [CHT].
-
The plot should be linear, and the slope of the line will be equal to the quenching rate constant, k_q.
-
Protocol 2: Investigating the Role of Triplet States in a Photochemical Reaction
Objective: To determine if a photochemical reaction proceeds through a triplet excited state using this compound as a diagnostic tool.
Materials:
-
Photoreactor (e.g., with a mercury lamp or LEDs of appropriate wavelength)
-
Reaction vessel (e.g., quartz tube)
-
Starting material for the photochemical reaction
-
This compound
-
Appropriate solvent
-
Analytical instrument for monitoring the reaction (e.g., GC, HPLC, NMR)
Procedure:
-
Control Reaction:
-
Set up the photochemical reaction with the starting material and solvent in the photoreactor.
-
Irradiate the reaction mixture for a specific period.
-
Analyze the reaction mixture to determine the conversion of the starting material and the yield of the product(s). This serves as the baseline.
-
-
Quenching Experiment:
-
Set up an identical photochemical reaction, but add a known concentration of this compound to the reaction mixture before irradiation. A concentration in the range of 0.01 M to 0.1 M is a good starting point.
-
Irradiate the mixture under the same conditions as the control reaction.
-
Analyze the reaction mixture and compare the conversion and product yield to the control reaction.
-
-
Interpretation of Results:
-
Significant decrease in reaction rate or product yield: This indicates that the reaction likely proceeds through a triplet excited state, which is being quenched by this compound.
-
No significant change in reaction rate or product yield: This suggests that the reaction likely proceeds through a singlet excited state or a different mechanism that does not involve a quenchable triplet intermediate.
-
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or absorbed through the skin. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and effective triplet quencher with broad applications in photochemistry. Its ability to deactivate triplet excited states via an energy transfer mechanism makes it an invaluable tool for stabilizing laser dyes, controlling photochemical reactions, enhancing the photostability of materials and pharmaceuticals, and elucidating reaction mechanisms. The protocols provided herein offer a starting point for researchers and professionals to utilize this compound in their photochemical investigations. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Understanding the Mechanism of Triplet‐Triplet Energy Transfer in the Photocatalytic [2 + 2] Cycloaddition: Insights From Quantum Chemical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cycloheptatriene-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of cycloheptatriene-metal complexes, versatile compounds in organometallic chemistry. These complexes serve as important precursors and reagents in various synthetic applications. The following sections detail common synthetic methodologies, present key quantitative data in a comparative format, and illustrate the experimental workflows.
Introduction
This compound (C₇H₈) is a seven-carbon cyclic polyene that functions as a versatile ligand in organometallic chemistry. It typically coordinates to a metal center in a η⁶-fashion, utilizing three of its double bonds. These η⁶-cycloheptatriene complexes can be readily converted into the corresponding cationic η⁷-cycloheptatrienyl (tropylium) complexes, which are aromatic and exhibit unique reactivity. The synthesis of these compounds is fundamental for exploring their applications in catalysis and organic synthesis.
The most common method for preparing this compound-metal carbonyl complexes involves the direct thermal or photochemical reaction of the triene with a metal carbonyl precursor, such as those of Group 6 metals (Chromium, Molybdenum, Tungsten) or Iron.[1][2][3]
General Synthetic Workflow
The primary pathway for synthesizing a neutral η⁶-cycloheptatriene metal tricarbonyl complex and its subsequent conversion to a cationic η⁷-cycloheptatrienyl complex is depicted below. This process typically involves the displacement of ligands like carbon monoxide from a metal precursor by this compound, followed by a hydride abstraction step.
Caption: General workflow for the synthesis of η⁶-cycloheptatriene and η⁷-cycloheptatrienyl metal complexes.
Experimental Protocols
Protocol 1: Synthesis of (η⁶-Cycloheptatriene)molybdenum tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃
This protocol describes the direct thermal reaction of molybdenum hexacarbonyl with this compound.[1][4] This complex is a common starting material for further functionalization.[1]
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆ (1.0 g, 3.8 mmol)
-
This compound, C₇H₈ (4.0 mL, 38 mmol, freshly distilled for best results)[5]
-
High-boiling point, inert solvent (e.g., nonane (B91170) or heptane) (20 mL)[4]
-
Hexane (B92381) (for washing)
-
Dichloromethane (B109758) (for chromatography)
-
Nitrogen gas supply
-
Standard reflux apparatus, Schlenk line, and filtration equipment
Procedure:
-
Reaction Setup: In a fume hood, add Mo(CO)₆ (1.0 g) and this compound (4.0 mL) to a 100-mL round-bottom flask containing 20 mL of nonane.[4][5] Equip the flask with a reflux condenser and ensure the entire apparatus is under a positive pressure of nitrogen.
-
Thermal Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of carbon monoxide. Reflux for approximately 2-3 hours.[4] Unreacted Mo(CO)₆ may sublime on the cooler parts of the condenser.
-
Isolation: After the reaction is complete, cool the solution to room temperature under a nitrogen atmosphere.[4] Add hexane (approx. 15 mL) to the mixture to precipitate the product.[4]
-
Purification:
-
Filter the crude red solid product using a Büchner funnel. Wash the crystals with several portions of cold hexane to remove unreacted this compound and solvent.[4]
-
For higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel under a nitrogen atmosphere, using dichloromethane as the eluent.[5]
-
Alternatively, dissolve the red crystals in a minimal amount of chloroform, filter the solution, and reprecipitate the product by adding hexane.[4]
-
-
Drying and Storage: Dry the resulting red crystals under vacuum. The product should be stored under a nitrogen atmosphere to prevent decomposition, as it is moderately air-sensitive.[4][5]
Typical Yield: 30-45%[5]
Protocol 2: Synthesis of (η⁷-Cycloheptatrienyl)molybdenum tricarbonyl Hexafluorophosphate (B91526), [(η⁷-C₇H₇)Mo(CO)₃][PF₆]
This protocol details the hydride abstraction from (η⁶-C₇H₈)Mo(CO)₃ to form the aromatic tropylium (B1234903) complex.[1][5]
Materials:
-
(η⁶-Cycloheptatriene)molybdenum tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃ (from Protocol 1)
-
Triphenylcarbenium hexafluorophosphate, [(C₆H₅)₃C][PF₆]
-
Dichloromethane, CH₂Cl₂ (anhydrous)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or using Schlenk techniques, dissolve a weighed amount of (η⁶-C₇H₈)Mo(CO)₃ in anhydrous dichloromethane.
-
Hydride Abstraction: To this solution, add an equimolar quantity of triphenylcarbenium hexafluorophosphate dissolved in a minimum of anhydrous dichloromethane.[5] Stir the solution at room temperature for approximately 30 minutes. A color change should be observed as the reaction proceeds.
-
Isolation and Purification: The product typically precipitates from the solution. The solid can be isolated by vacuum filtration. Wash the collected solid with several small portions of dichloromethane to remove the triphenylmethane (B1682552) byproduct.[5]
-
Drying: Dry the yellow solid product under vacuum.
Typical Yield: 80-90%[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound-metal complexes.
Table 1: Synthesis Conditions and Yields
| Complex | Metal Precursor | Solvent | Conditions | Yield (%) | Reference(s) |
| (η⁶-C₇H₈)Mo(CO)₃ | Mo(CO)₆ | Nonane / Heptane | Reflux, 2-3 h | 30-45% | [4][5] |
| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | (η⁶-C₇H₈)Mo(CO)₃ | Dichloromethane | RT, 30 min | 80-90% | [5] |
| (η⁷-C₇H₇)Mo(CO)₂CF₃ | (η⁷-C₇H₇)Mo(CO)₂I | DME | -10 °C, 5 h | 16% | [6] |
| (η⁴-C₇H₁₀)Fe(CO)₃ | Fe(CO)₅ / C₇H₈ | Protic Solvents | Catalytic NaBH₄ | Good | [7] |
Table 2: Spectroscopic Data for Molybdenum Complexes
| Complex | IR ν(CO) (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| (η⁶-C₇H₈)Mo(CO)₃ | 1984, 1915, 1887 | 2.45, 3.00, 3.60, 4.92, 5.2 (multiplets) | 27.2, 60.2, 97.2, 102.7 | [5] |
| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | 2076, 2028 | 6.6 (singlet) | 101.8 | [5] |
| (η⁷-C₇H₇)Mo(CO)₂I | 2011, 1963 | 5.7 (singlet) | 95.7 | [5] |
| (η⁷-C₇H₇)Mo(CO)₂CF₃ | 2009, 1954 | 5.50 (singlet) | 93.4 | [6] |
Logical Relationships and Reactivity
The relationship between the neutral η⁶-cycloheptatriene complex and the cationic η⁷-cycloheptatrienyl complex is central to the chemistry of these species. The change in hapticity from η⁶ to η⁷ is accompanied by a significant change in the electronic properties and aromaticity of the this compound ligand.
Caption: Relationship between η⁶-cycloheptatriene and η⁷-cycloheptatrienyl metal complexes.
Application Notes
-
Precursors for Further Synthesis: The (η⁶-C₇H₈)M(CO)₃ complexes are primarily used as precursors to the more stable and aromatic [(η⁷-C₇H₇)M(CO)₃]⁺ cations.[1]
-
Reactivity of the Cationic Complex: The tropylium ring in the cationic complex is susceptible to nucleophilic attack, allowing for the synthesis of substituted cycloheptadiene complexes.
-
Ligand Substitution: The metal center can undergo further ligand substitution. For example, one or more carbonyl ligands in [(η⁷-C₇H⠇)Mo(CO)₃]⁺ can be replaced by other ligands, such as iodide or phosphines, leading to a diverse range of derivatives.[4][6][8]
-
Catalysis: The ability of the metal center to coordinate and activate the this compound ring makes these complexes subjects of interest in catalytic research and as stoichiometric reagents in organic synthesis.[2][9] The strong electron-withdrawing ability of the metal carbonyl moiety can activate the arene ring towards nucleophilic attack.[2]
References
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. scribd.com [scribd.com]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive complexation of cycloheptatrienes by iron pentacarbonyl and catalytic sodium borohydride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The chemistry of cycloheptatrienyl complexes of molybdenum and tungsten: the synthesis and reactions of some vinylidene and alkynyl derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Buy this compound molybdenum tricarbonyl (EVT-344020) | 12125-77-8 [evitachem.com]
Application Notes and Protocols: Cycloheptatriene as a Starting Material for Non-Benzenoid Aromatics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloheptatriene (C₇H₈) is a non-aromatic, seven-membered carbocycle containing three conjugated double bonds and a methylene (B1212753) bridge.[1][2] Its unique structural and electronic properties make it an exceptionally versatile starting material for the synthesis of a variety of non-benzenoid aromatic systems. Unlike benzenoid compounds, these molecules derive their aromatic stability from cyclic, planar, conjugated systems that do not consist of a benzene (B151609) ring.
The key to this compound's utility lies in its ability to be converted into the tropylium (B1234903) cation (C₇H₇⁺), a planar, 6π-electron system that fulfills Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[3][4] This stable cation serves as a pivotal intermediate for accessing other important non-benzenoid aromatics, including tropones, tropolones, and azulenes, many of which are found in bioactive natural products and are of significant interest in medicinal chemistry and materials science.[5][6] This document provides detailed protocols and data for the synthesis of these key non-benzenoid aromatic systems starting from this compound.
Key Synthetic Transformations
The primary pathways for converting this compound into non-benzenoid aromatic compounds involve either the removal of a hydride ion to form the tropylium cation, oxidation to form tropones and tropolones, or its use as a building block in cycloaddition reactions to construct fused ring systems like azulene.
References
Application Notes and Protocols for the Thermal Isomerization of Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal isomerization of cycloheptatriene to toluene (B28343) is a classic example of a unimolecular rearrangement reaction. This process is of significant interest in organic chemistry as it involves a complex series of pericyclic reactions, including a dynamic equilibrium between this compound and its valence isomer, norcaradiene. Understanding the kinetics and mechanism of this isomerization is crucial for researchers in physical organic chemistry and for professionals in drug development who may encounter similar structural motifs. These application notes provide a detailed protocol for studying the thermal isomerization of this compound in a laboratory setting, along with the necessary data presentation and visualization to facilitate comprehension and replication.
Reaction Mechanism and Kinetics
The thermal isomerization of this compound (CHT) to toluene proceeds through a fascinating mechanistic pathway. Initially, this compound is in a temperature-dependent equilibrium with its bicyclic valence isomer, norcaradiene (NCD). This equilibrium is a key feature of the C7H8 potential energy surface. Norcaradiene can then undergo a[1][2]-sigmatropic hydrogen shift to yield toluene. The overall transformation is a first-order kinetic process.
The rate of the isomerization is highly dependent on temperature. At elevated temperatures, the equilibrium shifts, and the rate of conversion to the thermodynamically more stable aromatic product, toluene, increases significantly. The activation energy for this process has been a subject of both experimental and theoretical studies, with values reported in the literature providing insight into the energy barrier of the rearrangement.
Quantitative Data
The following table summarizes key kinetic parameters for the thermal isomerization of this compound. Please note that experimental conditions can influence these values.
| Parameter | Value | Method | Reference |
| Activation Energy (Ea) | ~50-60 kcal/mol | Theoretical Calculations & Gas-Phase Experiments | [1][3] |
| Pre-exponential Factor (A) | ~10^13 - 10^15 s⁻¹ | Gas-Phase Experiments | [4] |
| Reaction Order | First-Order | Experimental and Theoretical Studies | [3] |
Experimental Protocols
This section outlines a detailed methodology for monitoring the thermal isomerization of this compound to toluene using UV-Vis spectroscopy. This method is suitable for a standard research laboratory.
Objective: To determine the rate constant and activation energy for the thermal isomerization of this compound to toluene.
Materials:
-
This compound (freshly distilled)
-
High-boiling point, inert solvent (e.g., decalin, diphenyl ether)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Heating mantle with a temperature controller
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with stoppers
Protocol:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, prepare a dilute solution of freshly distilled this compound in the chosen high-boiling point solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻³ M. The exact concentration should be chosen to ensure the absorbance is within the linear range of the spectrophotometer.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which could potentially interfere with the reaction at high temperatures.
-
-
Kinetic Measurements using UV-Vis Spectroscopy:
-
Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the disappearance of this compound. The absorption maximum (λmax) of this compound is typically around 260 nm. Toluene has a different absorption spectrum, allowing for spectroscopic differentiation.
-
Preheat the temperature-controlled cuvette holder in the spectrophotometer to the desired reaction temperature (e.g., 150 °C).
-
Transfer a portion of the degassed this compound solution to a quartz cuvette and seal it.
-
Place the cuvette in the preheated holder and start recording the absorbance at the chosen wavelength as a function of time.
-
Record data at regular intervals until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
The reaction follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance of this compound (ln(A)) versus time should yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
Repeat the experiment at several different temperatures (e.g., 150 °C, 160 °C, 170 °C, 180 °C) to obtain rate constants at each temperature.
-
-
Determination of Activation Energy:
-
Use the Arrhenius equation, k = A * exp(-Ea/RT), to determine the activation energy (Ea).
-
Plot the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).
-
The slope of the resulting straight line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From this, the activation energy can be calculated.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for studying the thermal isomerization of this compound.
Caption: Workflow for kinetic analysis of this compound isomerization.
Signaling Pathway Diagram
The following diagram illustrates the reaction pathway for the thermal isomerization of this compound to toluene.
Caption: Isomerization pathway from this compound to toluene.
References
Application Notes and Protocols for Cycloheptatriene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptatriene (CHT) and its derivatives are emerging as a versatile class of organic molecules in the field of materials science. Their unique seven-membered ring structure and the ability to form the stable, aromatic tropylium (B1234903) cation upon oxidation are key to their promising electronic and optical properties.[1] This document provides an overview of the applications of CHT derivatives in materials science, supported by key physical and chemical data, detailed experimental protocols for their synthesis and material integration, and conceptual diagrams to illustrate fundamental principles. The exploration of these molecules opens avenues for the development of novel conductive polymers, organic electronic devices, and advanced functional materials.
Key Properties of this compound
A foundational understanding of the properties of the parent molecule, this compound, is essential for appreciating the potential of its derivatives in material applications.
| Property | Value | Reference |
| Molecular Formula | C₇H | |
| Molar Mass | 92.14 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.888 g/mL at 25 °C | |
| Boiling Point | 116 °C | |
| Melting Point | -80 °C | |
| Solubility in water | Insoluble |
Applications in Materials Science
The unique electronic structure of the this compound moiety, particularly its conversion to the tropylium cation, makes its derivatives attractive for several applications in materials science.
Conductive Polymers
The incorporation of this compound units into polymer backbones or as pendant groups can lead to materials with tunable electrical conductivity. Doping of these polymers, either chemically or electrochemically, can generate the tropylium cation, creating charge carriers along the polymer chain and rendering the material conductive. While extensive quantitative data on the conductivity of specific this compound-based polymers is still an active area of research, the conceptual basis is strong. The conductivity of such polymers is expected to be dependent on factors such as the doping level, the nature of the counter-ion, and the overall morphology of the polymer.
Organic Electronics
This compound derivatives are being explored as components in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic energy levels (HOMO and LUMO) of these materials through chemical modification of the this compound ring is a significant advantage. This allows for the rational design of materials with specific charge-transport and light-emitting properties. For instance, the incorporation of this compound moieties could influence the charge injection and transport layers in OLEDs, potentially leading to improved device efficiency and stability.
Sensor Technology
The reversible conversion between the neutral this compound and the charged tropylium cation can be exploited for chemical sensing applications. The binding of an analyte to a functionalized this compound derivative could trigger this conversion, leading to a detectable change in the material's optical or electronic properties. For example, a change in color (chromism) or fluorescence upon exposure to a specific chemical species could form the basis of a highly sensitive and selective sensor.
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of functionalized cycloheptatrienes is the Buchner ring expansion . This reaction involves the reaction of a diazo compound with an aromatic ring, leading to a seven-membered ring system.
Protocol: Buchner Ring Expansion for the Synthesis of Ethyl 1,3,5-Cycloheptatriene-7-carboxylate
Materials:
-
Ethyl diazoacetate
-
Rhodium(II) acetate (B1210297) dimer (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (eluent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzene in an excess of dichloromethane.
-
Add a catalytic amount of rhodium(II) acetate dimer to the solution.
-
Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours. The reaction is exothermic and nitrogen gas will evolve.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the ethyl 1,3,5-cycloheptatriene-7-carboxylate.
Diagram: Buchner Ring Expansion Workflow
Caption: Workflow for the Buchner ring expansion synthesis.
Preparation of Tropylium Salts
The conversion of a this compound derivative to its corresponding tropylium salt is a key step in harnessing its electronic properties.
Protocol: Synthesis of Tropylium Tetrafluoroborate (B81430) from this compound
Materials:
-
This compound
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous acetonitrile.
-
Add an equimolar amount of triphenylcarbenium tetrafluoroborate to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of tropylium tetrafluoroborate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the tropylium tetrafluoroborate product under vacuum.
Diagram: Synthesis of Tropylium Salt
Caption: General workflow for tropylium salt synthesis.
Polymerization of this compound-Functionalized Monomers
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of strained cyclic olefins, including norbornene derivatives functionalized with this compound moieties.
Protocol: ROMP of a Norbornene-Cycloheptatriene Monomer
Materials:
-
Norbornene-functionalized this compound monomer
-
Grubbs' third-generation catalyst
-
Anhydrous and deoxygenated toluene
-
Ethyl vinyl ether (terminating agent)
-
Methanol (precipitating solvent)
Procedure:
-
In a glovebox, dissolve the norbornene-cycloheptatriene monomer in anhydrous and deoxygenated toluene.
-
In a separate vial, dissolve a catalytic amount of Grubbs' third-generation catalyst in toluene.
-
Add the catalyst solution to the monomer solution and stir at room temperature.
-
Monitor the polymerization progress by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Once the desired molecular weight is achieved, terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Diagram: ROMP of a this compound-Functionalized Monomer
Caption: Workflow for ROMP of a CHT-functionalized monomer.
Conclusion and Future Outlook
This compound derivatives represent a promising class of materials with tunable electronic and optical properties. The synthetic routes to these molecules and their polymers are well-established, providing a solid foundation for further exploration. Future research will likely focus on the synthesis of novel CHT-based monomers and polymers with tailored functionalities, the comprehensive characterization of their material properties, and their integration into high-performance electronic and sensory devices. The continued development of these materials holds significant potential for advancing the field of organic electronics and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Cycloheptatriene Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in cycloheptatriene cycloaddition reactions.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound cycloaddition experiments in a question-and-answer format.
Question 1: My cycloaddition reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this compound cycloaddition reactions can stem from several factors, ranging from reaction conditions to the inherent reactivity of the substrates. Here are the primary causes and troubleshooting steps:
-
Side Reactions: this compound is prone to side reactions, particularly dimerization at elevated temperatures. At lower temperatures, a [6+4]/[4+6] cycloaddition can occur, while at higher temperatures, a diradical (6+2) cycloaddition becomes the major pathway.[1][2][3] To minimize dimerization, it is crucial to carefully control the reaction temperature and use the lowest effective temperature.
-
Valence Tautomerism: this compound exists in equilibrium with its valence tautomer, norcaradiene.[4] The desired cycloaddition may proceed preferentially with one of these isomers. For instance, [4+2] cycloadditions often occur with the norcaradiene form.[5] Optimizing conditions to favor the desired tautomer can improve yields.
-
Suboptimal Reaction Conditions:
-
Temperature: As mentioned, temperature plays a critical role. The ideal temperature will depend on the specific dienophile and solvent used. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and side product formation.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity.[6][7][8] For polar reactions, polar solvents may increase the rate by stabilizing charged intermediates.[6][7] Experimenting with solvents of varying polarity (e.g., toluene, acetonitrile, dichloromethane) can help identify the best medium for your specific reaction.
-
Catalyst: For catalyzed reactions, the choice of catalyst is critical. Different metal complexes (e.g., Ti, Co, Ru) can promote different cycloaddition pathways ([6π+2π], [8+2], etc.).[9][10][11] If using a catalyst, ensure it is active and consider screening different catalysts and ligands to optimize the reaction. Catalyst deactivation can also be a cause for low yields.[12]
-
-
Poor Selectivity: this compound can undergo various modes of cycloaddition, including [4+2], [6+2], and [8+2] pathways, leading to a mixture of products and reducing the yield of the desired isomer.[5][11][13][14][15] The choice of dienophile and catalyst can significantly influence the selectivity. For example, nitroso compounds can favor [6+2] cycloaddition, while benzynes can lead to [4+2] cycloaddition with the norcaradiene tautomer.[5]
-
Product Purification: Yield loss can occur during the workup and purification steps.[16][17] Ensure efficient extraction and consider optimizing your purification method (e.g., column chromatography, crystallization) to minimize loss of the desired product.
Question 2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity and stereoselectivity of the cycloaddition?
Answer:
Controlling selectivity is a key challenge in this compound cycloadditions. Here’s how you can address issues of regioselectivity and stereoselectivity:
-
Choice of Dienophile/Diene Partner: The electronic nature of the reaction partners is a primary determinant of selectivity. Electron-poor dienophiles generally favor [4+2] cycloadditions, while electron-rich dienes might favor other pathways.[14] The specific substitution pattern on both the this compound and the dienophile will influence the orbital interactions that govern selectivity.
-
Catalysis: The use of a suitable catalyst can dramatically steer the reaction towards a specific isomer.
-
Lewis Acids: Can enhance the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile.
-
Transition Metal Catalysts: Different transition metals can favor different cycloaddition modes. For example, titanium and cobalt-containing catalysts have been used for [6+2] cycloadditions.[9][18] Chiral catalysts can be employed to achieve enantioselective transformations.
-
-
Solvent Effects: The solvent can influence the transition state energies of competing pathways, thereby affecting the selectivity.[6][7][8] A systematic screening of solvents with different polarities is recommended.
-
Temperature Control: In some cases, the selectivity between different cycloaddition pathways is temperature-dependent.[1][2][3] Lower temperatures often favor the thermodynamically controlled product, while higher temperatures may lead to the kinetically controlled product or promote competing reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound-norcaradiene equilibrium in cycloaddition reactions?
A1: this compound exists in a dynamic equilibrium with its bicyclic valence isomer, norcaradiene.[4] This equilibrium is crucial as both isomers can participate in cycloaddition reactions, often with different selectivities. The position of the equilibrium is influenced by temperature and substituents. Norcaradiene is often the reactive species in [4+2] cycloadditions (Diels-Alder type reactions).[5] Understanding and potentially controlling this equilibrium can be a key factor in achieving high yields of the desired cycloadduct.
Q2: What are the common types of cycloaddition reactions that this compound undergoes?
A2: this compound is a versatile substrate that can participate in several types of cycloaddition reactions, including:
-
[4+2] Cycloaddition (Diels-Alder): Typically reacts via its norcaradiene valence tautomer with an electron-deficient dienophile.[4][5]
-
[6+2] Cycloaddition: Reacts as a 6π component with a 2π component.[5]
-
[6+4] Cycloaddition: Reacts as a 6π component with a 4π component (a conjugated diene).[14][15]
-
[8+2] Cycloaddition: The entire π-system of this compound can react with a 2π component.[11][19]
The preferred pathway depends on the reaction partner, catalyst, and conditions.
Q3: How does temperature affect the dimerization of this compound?
A3: Temperature has a significant impact on the thermal dimerization of this compound, which is a common side reaction that can lower the yield of the desired cycloaddition product. At lower temperatures, the dimerization tends to proceed via a concerted [6+4] cycloaddition. As the temperature increases, a competing stepwise diradical (6+2) cycloaddition pathway becomes more prominent.[1][2][3] Therefore, to minimize dimerization, it is generally advisable to conduct the cycloaddition reaction at the lowest temperature that allows for a reasonable reaction rate.
Quantitative Data Summary
The following tables summarize quantitative data on the yields of this compound cycloaddition reactions under various conditions.
Table 1: Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Maleic Anhydride | Neat | Not specified, heated | 2 | 54 | [4] |
Table 2: Influence of Catalyst on [6+2] Cycloaddition of this compound with 1,2-Dienes
| Catalyst System | Yield of bicyclo[4.2.1]nona-2,4-dienes (%) | Reference |
| TiCl4-Et2AlCl | up to 80 | [9] |
Table 3: Selectivity in Cycloaddition of this compound Derivatives
| This compound Derivative | Reaction Partner | Conditions | Product Type | Yield (%) | Reference |
| This compound (1) and Norcaradiene (2) | Nitrosobenzene | Chlorobenzene, 50°C, 30h | [6+2] | 72 | [5] |
| This compound (1) and Norcaradiene (2) | Benzyne | Acetonitrile, 50°C, 24h | [4+2] | 94 | [5] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with Maleic Anhydride (Representative)
This protocol is based on the procedure described for the reaction of this compound with maleic anhydride.[4]
Materials:
-
This compound
-
Maleic Anhydride
-
Reaction vessel (e.g., test tube or round-bottom flask) with a condenser or loose cap to release pressure
-
Heating apparatus (e.g., sand bath or oil bath)
-
Stirring apparatus (e.g., magnetic stir bar and stir plate)
Procedure:
-
To a clean and dry reaction vessel, add maleic anhydride (1.0 equivalent).
-
Add this compound (1.0-1.2 equivalents).
-
The reaction is performed neat (without solvent).
-
Place a magnetic stir bar in the vessel.
-
Heat the mixture with stirring. A temperature of around 100°C can be a starting point, but this should be optimized. The original literature reference does not specify the exact temperature but indicates heating for 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS). The reaction described was heated for 2 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature. The product may solidify upon cooling.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Catalytic [6+2] Cycloaddition of this compound with a 1,2-Diene (General)
This protocol is a general representation based on the use of a TiCl4-Et2AlCl catalytic system.[9]
Materials:
-
This compound
-
1,2-Diene
-
Titanium tetrachloride (TiCl4)
-
Diethylaluminum chloride (Et2AlCl)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Reaction vessel and stirring apparatus
Procedure:
-
Set up a reaction under an inert atmosphere (e.g., argon or nitrogen). All glassware should be oven-dried.
-
In the reaction vessel, dissolve this compound (1.0 equivalent) and the 1,2-diene (1.0-1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature, optimization may be required).
-
In a separate flask, prepare the catalyst by adding Et2AlCl to a solution of TiCl4 in the anhydrous solvent under an inert atmosphere. The ratio of Ti:Al should be optimized.
-
Slowly add the prepared catalyst solution to the solution of this compound and the 1,2-diene with vigorous stirring.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of NH4Cl or water).
-
Perform an aqueous workup to extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for this compound cycloaddition reactions.
Caption: Troubleshooting logic for addressing low yields in this compound cycloadditions.
References
- 1. Ambimodal Bispericyclic [6 + 4]/[4 + 6] Transition State Competes with Diradical Pathways in the this compound Dimerization: Dynamics and Experimental Characterization of Thermal Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic asymmetric [8+2] cycloaddition: synthesis of this compound-fused pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. 6+4 Cycloaddition - Wikipedia [en.wikipedia.org]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Catalytic Cyclocodimerization of Silicon-Containing 1,2-Dienes with 1,3,5-Cycloheptatriene in the Synthesis of Biologically Active Bicyclo[4.2.1]Nona-2,4-Dienes [mdpi.com]
- 19. Cycloaddition reaction of cycloheptatrienethione with cyclopentadiene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
purification of cycloheptatriene from polymerization byproducts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of cycloheptatriene from its polymerization byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly when using fractional distillation.
Issue 1: The pressure in my vacuum distillation setup is unstable.
-
Question: I'm trying to purify this compound by vacuum distillation, but the pressure is fluctuating, making it difficult to maintain a steady boiling point. What could be the cause?
-
Answer: Pressure instability during vacuum distillation is a common issue that can often be resolved by systematically checking for leaks and ensuring the proper functioning of your vacuum system.
-
Check all connections: Ensure all ground glass joints are properly sealed and greased. Inspect all tubing for cracks or loose connections.
-
Verify vacuum pump performance: Check the oil level and quality in your vacuum pump. Contaminated oil can significantly reduce the pump's efficiency.
-
Look for trapped gases: Trapped gases in the system can cause pressure fluctuations. Proper startup procedures, including gradual heating and evacuation, can help minimize this.[1][2]
-
Inspect for damaged equipment: Examine the glassware for any cracks or defects that could compromise the vacuum.
-
Issue 2: The temperature of the distillate is not stable during fractional distillation.
-
Question: During the fractional distillation of this compound, the temperature at the distillation head is fluctuating instead of remaining constant. Why is this happening and how can I fix it?
-
Answer: Temperature fluctuations at the distillation head typically indicate impure fractions or an inefficient separation process.
-
Improve column insulation: Ensure the fractionating column is well-insulated to maintain a proper temperature gradient. Wrapping the column in glass wool or aluminum foil can help.
-
Adjust the heating rate: A heating rate that is too high can lead to "bumping" and uneven boiling, causing temperature fluctuations. A slow and steady heating rate is crucial for good separation.
-
Check for flooding: Excessive vapor flow can cause liquid to be carried up the column, a phenomenon known as flooding. This disrupts the equilibrium and leads to temperature instability. Reducing the heating rate can alleviate this.[1]
-
Ensure proper packing: If you are using a packed column, ensure the packing material is uniform and provides a large surface area for vapor-liquid equilibrium.
-
Issue 3: The separation of this compound from byproducts is poor.
-
Question: I've performed a fractional distillation, but my this compound is still contaminated with what I suspect are oligomers. How can I improve the separation?
-
Answer: Poor separation efficiency can be due to several factors related to the distillation setup and procedure.
-
Increase the column length or efficiency: A longer fractionating column or one with a more efficient packing material (providing more theoretical plates) will improve separation.
-
Optimize the reflux ratio: Increasing the reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can enhance separation, although it will also increase the distillation time.
-
Consider a different purification technique: If distillation is not providing the desired purity, techniques like flash chromatography on silica (B1680970) gel may be more effective for removing polar oligomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical polymerization byproducts of this compound?
While specific byproducts can vary depending on the conditions that led to polymerization (e.g., heat, light, acid catalysis), they are generally higher molecular weight oligomers and polymers of this compound. These are typically less volatile than the this compound monomer.
Q2: How can I prevent polymerization of this compound during storage?
To minimize polymerization, store this compound under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator, and protected from light. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also be effective.
Q3: What is the best method to purify this compound?
Fractional distillation under reduced pressure is the most common and effective method for purifying this compound from non-volatile impurities and higher-boiling oligomers.[3][4][5][6] For removal of more polar impurities or for achieving very high purity, flash chromatography on silica gel can be employed.[7]
Q4: How can I assess the purity of my this compound?
The purity of this compound can be effectively assessed using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] The proton NMR (¹H NMR) spectrum of pure this compound shows characteristic signals for the olefinic and methylene (B1212753) protons. The absence of broad signals, which are indicative of polymeric material, and the correct integration ratios are good indicators of purity. Gas chromatography (GC) can also be used to determine purity.
Q5: At what temperature should I distill this compound?
This compound has a boiling point of 116 °C at atmospheric pressure.[11] To avoid potential decomposition or polymerization at this temperature, it is recommended to perform the distillation under reduced pressure, which will lower the boiling point.
Quantitative Data Summary
| Property | Value |
| Boiling Point (at 760 mmHg) | 116 °C[11] |
| Molar Mass | 92.14 g/mol [11] |
| Density | 0.888 g/mL at 25 °C[11] |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound under Reduced Pressure
Objective: To purify this compound from non-volatile impurities and polymerization byproducts.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum adapter
-
Vacuum pump
-
Heating mantle with a stirrer
-
Stir bar
-
Thermometer
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all ground-glass joints are lightly greased and securely clamped. Place a stir bar in the round-bottom flask containing the crude this compound.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.
-
Distillation: Observe the condensation ring rising slowly up the column. Adjust the heating to maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection: Collect any low-boiling forerun in a separate receiving flask. Once the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Termination: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise or drop significantly.
-
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified this compound under an inert atmosphere in a refrigerator.
Visualizations
Caption: Troubleshooting workflow for distillation issues.
Caption: Purification and purity assessment workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. This compound(544-25-2) 1H NMR [m.chemicalbook.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
preventing unwanted side reactions in cycloheptatriene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cycloheptatriene. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound in Buchner Ring Expansion
Question: I am performing a Buchner ring expansion reaction with benzene (B151609) and ethyl diazoacetate, but my yield of this compound is consistently low. What are the possible causes and how can I improve it?
Answer:
Low yields in the Buchner ring expansion can stem from several factors related to the carbene generation and the subsequent cyclopropanation and ring expansion steps.
Possible Causes and Solutions:
-
Inefficient Carbene Generation: The generation of the carbene from ethyl diazoacetate is a critical step.
-
Thermal Decomposition: If the reaction temperature is too high, the carbene can undergo side reactions before it reacts with benzene. Optimize the temperature based on the catalyst used.
-
Photochemical Decomposition: For photochemical methods, ensure the correct wavelength and reaction time are used to avoid degradation of the product.
-
Catalyst Inactivity: The choice and handling of the catalyst are crucial. Rhodium(II) catalysts, such as rhodium(II) acetate (B1210297) or rhodium(II) trifluoroacetate (B77799), are generally more efficient and selective than copper catalysts.[1][2] Ensure the catalyst is not deactivated by impurities.
-
-
Side Reactions of the Carbene: The highly reactive carbene can participate in undesired reactions.
-
C-H Insertion: The carbene can insert into C-H bonds of the solvent or starting materials. Using benzene as both the reactant and solvent can minimize this.
-
Dimerization: Carbene dimerization can occur at high concentrations. Slow addition of the diazo compound to the reaction mixture can mitigate this.
-
-
Unfavorable Norcaradiene-Cycloheptatriene Equilibrium: The reaction proceeds through a norcaradiene intermediate which is in equilibrium with this compound.[1]
-
Steric and Electronic Effects: The position of this equilibrium can be influenced by substituents. While this is less of a concern for unsubstituted this compound, it's a key consideration for substituted derivatives.[1]
-
Experimental Tip: A preparative method has been developed using rhodium trifluoroacetate as a catalyst for the reaction of aromatic hydrocarbons with diazo compounds, which can improve yields.[2]
Issue 2: Formation of Multiple this compound Isomers
Question: My reaction is producing a mixture of this compound isomers, making purification difficult. How can I improve the regioselectivity of the reaction?
Answer:
The formation of a mixture of isomeric this compound derivatives is a common problem, particularly in the original Buchner reaction.[1] The use of transition metal catalysts can significantly improve regioselectivity.
Solutions:
-
Catalyst Selection: Dirhodium catalysts have been shown to provide single cyclopropane (B1198618) isomers in high yields, which then rearrange to the desired this compound isomer.[1] Rhodium(II) catalysts are particularly effective in directing the reaction towards the kinetic, non-conjugated this compound isomer.
-
Reaction Conditions: Lower reaction temperatures, when using a catalyst, can favor the formation of a single isomer.
Issue 3: Presence of Toluene (B28343) as a Major Byproduct
Question: I am observing a significant amount of toluene in my crude product mixture. What is causing this and how can I prevent it?
Answer:
The formation of toluene is a known side reaction, particularly in the pyrolysis of 7,7-dihalobicyclo[4.1.0]heptane (an adduct of cyclohexene (B86901) and dichlorocarbene) in the absence of a base.
Cause and Prevention:
-
Rearrangement of Intermediate: The intermediate formed during the pyrolysis can rearrange to the more thermodynamically stable aromatic compound, toluene.
-
Use of a Base: Performing the pyrolysis in the presence of a high-boiling amine base, such as quinoline (B57606), can suppress the formation of toluene and favor the formation of this compound.[2] A patented method describes the use of quinoline and a copper catalyst to achieve high yields of this compound with low toluene content.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common laboratory syntheses of this compound include:
-
Buchner Ring Expansion: This classic method involves the reaction of benzene with a diazo compound, typically ethyl diazoacetate, to form a norcaradiene intermediate that undergoes an electrocyclic ring expansion to this compound.[1][4]
-
From Benzene and Diazomethane (B1218177): A photochemical reaction between benzene and diazomethane can yield this compound.[4]
-
Pyrolysis of Dichlorocarbene (B158193) Adducts: The pyrolysis of the adduct formed from cyclohexene and dichlorocarbene is another route.[4]
Q2: What are the common side reactions to be aware of during this compound synthesis?
A2: Several side reactions can occur, leading to impurities and lower yields:
-
Formation of Isomeric Products: Especially in uncatalyzed reactions, a mixture of this compound isomers can be formed.[1]
-
Rearrangement to Toluene: Under certain conditions, particularly at high temperatures, this compound or its precursors can rearrange to the more stable aromatic compound, toluene.[2]
-
Dimerization: this compound can undergo thermal [6+4] and [6+2] cycloaddition reactions to form dimers, especially at elevated temperatures.[5][6]
-
Oxidation: this compound is susceptible to oxidation, which can lead to the formation of the aromatic tropylium (B1234903) cation or rearrange to benzaldehyde.[4]
-
Formation of the Tropylium Cation: In the presence of acids or oxidizing agents, this compound can lose a hydride ion to form the stable, aromatic tropylium cation ([C₇H₇]⁺).[4][7][8]
Q3: How can I minimize the formation of the tropylium cation?
A3: The tropylium cation is formed under acidic or oxidizing conditions. To minimize its formation:
-
Avoid Acidic Conditions: Ensure that the reaction and work-up conditions are neutral or basic. If an acid catalyst is necessary, it should be neutralized promptly after the reaction is complete.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. The autoxidation of this compound in acidic media is a known route to tropylium salts.[9]
-
Careful Choice of Reagents: Avoid strong oxidizing agents. For example, phosphorus pentachloride (PCl₅) is used to intentionally prepare the tropylium cation from this compound.[4][7]
Q4: What is the best way to purify crude this compound?
A4: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Distillation: Fractional distillation is a common method for purifying this compound, which is a liquid at room temperature.[3]
-
Chromatography: For smaller scales or to remove closely boiling impurities, column chromatography on silica (B1680970) gel or alumina (B75360) can be effective.
-
Removal of Tropylium Salts: If tropylium salts have formed, they can be removed by washing the organic phase with water, as tropylium salts are generally water-soluble.
Data Presentation
Table 1: Comparison of Catalysts in the Buchner Ring Expansion of Benzene
| Catalyst | Diazo Compound | Temperature (°C) | Yield of this compound Derivative | Selectivity | Reference |
| None (Thermal) | Ethyl Diazoacetate | High | Mixture of 4 isomeric acids | Low | [1] |
| Copper Bronze | Ethyl Diazoacetate | Reflux | Moderate | Moderate | [1] |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | Room Temp | Good | High (favors kinetic isomer) | [1] |
| Rh₂(TFA)₄ | Diazomethane | Room Temp | Preparative yields | High | [2] |
Table 2: Yields for this compound Synthesis from 7,7-Dihalobicyclo[4.1.0]heptane
| Starting Material | Catalyst | Solvent/Base | Temperature (°C) | Yield (%) | Reference |
| 7,7-dichlorobicyclo[4.1.0]heptane | CuBr | Quinoline | 140-260 | 86 | [3] |
| 7,7-dibromobicyclo[4.1.0]heptane | - | Quinoline | High | Good | [2] |
| 7,7-dichlorobicyclo[4.1.0]heptane | CuBr₂ | Methanol | 160 | 83 | [10] |
| 7,7-dichlorobicyclo[4.1.0]heptane | CuCl₂·2H₂O | Methanol | 160 | 71 | [10] |
Experimental Protocols
Protocol 1: this compound Synthesis via Buchner Ring Expansion (Illustrative)
Warning: Diazo compounds such as ethyl diazoacetate are toxic and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a safety shield.
-
Catalyst Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add rhodium(II) acetate (Rh₂(OAc)₄, 0.1 mol%) and anhydrous benzene (acting as both solvent and reactant).
-
Reaction Setup: Heat the mixture to a gentle reflux under an inert atmosphere (e.g., nitrogen).
-
Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate in anhydrous benzene. Add this solution dropwise to the refluxing reaction mixture over a period of 2-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The disappearance of the ethyl diazoacetate indicates the completion of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst. Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a this compound carboxylic acid ethyl ester, can be purified by fractional distillation under high vacuum. The ester can then be hydrolyzed and decarboxylated in subsequent steps to yield this compound.
Protocol 2: Synthesis of Tropylium Fluoroborate from this compound (for purification or derivatization)
-
Reaction Setup: In a flask, suspend phosphorus pentachloride (PCl₅) in carbon tetrachloride (CCl₄).
-
Addition of this compound: Add this compound to the suspension at once and stir at room temperature for several hours.
-
Isolation of Intermediate Salt: The tropylium hexachlorophosphate-tropylium chloride double salt will precipitate. Isolate this salt by suction filtration and wash with fresh CCl₄.
-
Conversion to Fluoroborate: Rapidly transfer the salt to cold, vigorously stirred absolute ethanol (B145695).
-
Precipitation: Add 50% aqueous fluoboric acid to the cold solution. The tropylium fluoroborate will precipitate as a dense white solid.
-
Purification: Isolate the product by suction filtration, wash with cold ethanol and then ether, and air-dry.[11]
Visualizations
Caption: Workflow for the Buchner ring expansion synthesis of this compound derivatives.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Buchner ring expansion - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101747139A - Method for preparing 1,3,5-cycloheptatriene - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ambimodal Bispericyclic [6 + 4]/[4 + 6] Transition State Competes with Diradical Pathways in the this compound Dimerization: Dynamics and Experimental Characterization of Thermal Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chemeurope.com]
- 8. Tropylium cation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. RU2285689C1 - Method for preparing this compound-1,3,5 - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Tropylium Cation from Cycloheptatriene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of the tropylium (B1234903) cation from cycloheptatriene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and characterization of the tropylium cation.
Issue 1: Low or No Yield of Tropylium Salt
-
Question: My reaction resulted in a very low yield of the desired tropylium salt. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The hydride abstraction from this compound may not have gone to completion. Ensure you are using a sufficient stoichiometric amount of the hydride abstracting agent (e.g., triphenylcarbenium tetrafluoroborate (B81430) or phosphorus pentachloride). Reaction times may need to be extended, and this can be monitored by techniques like thin-layer chromatography (TLC) or ¹H NMR spectroscopy to track the disappearance of the this compound starting material.
-
Reagent Quality: The purity of this compound is crucial. Impurities can interfere with the reaction. It is advisable to use freshly distilled this compound. The hydride abstracting reagent should also be of high purity and handled under anhydrous conditions, as many are sensitive to moisture.
-
Moisture Contamination: The tropylium cation is highly reactive towards nucleophiles, including water. The presence of moisture in the reaction solvent or on the glassware can lead to the formation of byproducts such as ditropyl ether.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
Side Reactions: The tropylium cation can react with certain solvents or bases. For instance, in the presence of tertiary amines, it can form ammonium (B1175870) salts which may decompose.[1][2] The choice of an appropriate, non-nucleophilic solvent is critical. Acetonitrile (B52724) is a commonly used solvent for this reaction.[3][4]
-
Product Loss During Workup: The tropylium salt, being a salt, can have some solubility in more polar wash solvents. When washing the crude product, use ice-cold, minimally polar solvents to reduce product loss.
-
Issue 2: Difficulty in Product Purification and Crystallization
-
Question: I am having trouble purifying the tropylium salt. The crystallization is not working well, and the product seems impure. What can I do?
-
Answer: Purification of tropylium salts, such as tropylium tetrafluoroborate, is typically achieved by crystallization.[5][6] If you are facing difficulties, consider the following:
-
Solvent Selection for Crystallization: Tropylium bromide can be purified by crystallization from hot ethanol (B145695).[5] For tropylium tetrafluoroborate, a common procedure involves precipitation from a solution by adding a less polar solvent. For example, after dissolving the crude product in a minimal amount of a polar solvent like glacial acetic acid, a less polar solvent such as ethyl acetate (B1210297) or diethyl ether can be added to induce precipitation.[7][8]
-
Washing the Crystals: To remove impurities without dissolving the product, wash the filtered crystals with small portions of ice-cold, non-polar solvents like diethyl ether.[4]
-
Presence of Triphenylmethane (B1682552): When using triphenylcarbenium salts for the hydride abstraction, a major byproduct is triphenylmethane. This is generally soluble in non-polar organic solvents and can be removed by washing the precipitated tropylium salt with a solvent like diethyl ether.
-
Oily Product: If the product oils out instead of crystallizing, it might be due to the presence of impurities or residual solvent. Try redissolving the oil in a minimal amount of a suitable solvent and attempting the crystallization again, perhaps at a lower temperature or by slower addition of the anti-solvent.
-
Issue 3: Unexpected Spectroscopic Data
-
Question: The ¹H NMR spectrum of my product shows unexpected peaks. How can I identify the impurities?
-
Answer: The ¹H NMR spectrum of the tropylium cation is very characteristic, showing a single peak for all seven equivalent protons, typically around 9.2-9.3 ppm in DMSO-d6.[9][10] Any other signals indicate the presence of impurities.
-
Unreacted this compound: The starting material, this compound, has a more complex ¹H NMR spectrum with signals in the olefinic (around 5.3-6.6 ppm) and aliphatic (around 2.2 ppm) regions.[11][12][13] Its presence indicates an incomplete reaction.
-
Triphenylmethane: If triphenylcarbenium tetrafluoroborate was used, the presence of triphenylmethane is expected. This will show a singlet around 5.5-5.6 ppm and multiplets in the aromatic region (around 7.1-7.3 ppm).
-
Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks. Consult tables of common NMR solvent impurities to identify these signals.[14][15]
-
Decomposition Products: If the tropylium salt has been exposed to nucleophiles, you might see signals corresponding to substituted cycloheptatrienes or other decomposition products like tropone.
-
Frequently Asked Questions (FAQs)
Q1: Why is the tropylium cation stable?
A1: The tropylium cation is exceptionally stable due to its aromaticity.[16][17] It fulfills Hückel's rule for aromaticity: it is cyclic, planar, has a continuous ring of p-orbitals, and contains 6 π-electrons (where 4n+2, n=1).[6] This delocalization of the positive charge over all seven carbon atoms of the ring results in significant resonance stabilization.[6]
Q2: What are the common methods for synthesizing the tropylium cation from this compound?
A2: The most common methods involve the removal of a hydride ion (H⁻) from the sp³-hybridized carbon of this compound.[16][18] This can be achieved through:
-
Hydride Abstraction with a Carbocation: Reacting this compound with a stable carbocation salt, such as triphenylcarbenium (trityl) tetrafluoroborate.[3][4]
-
Oxidation: Using an oxidizing agent like phosphorus pentachloride (PCl₅) or bromine.[5][16] Another method involves oxidation with ammonium nitrate (B79036) and trifluoroacetic anhydride.[2][3]
Q3: What safety precautions should be taken during this synthesis?
A3:
-
This compound is flammable and can have narcotic effects upon inhalation of high concentrations.[12][16] It should be handled in a well-ventilated fume hood.
-
Reagents like phosphorus pentachloride and fluoboric acid are corrosive and moisture-sensitive.[7][8] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Reactions should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
Q4: How can I confirm the formation of the tropylium cation?
A4: The formation of the tropylium cation can be confirmed using several spectroscopic techniques:
-
¹H NMR Spectroscopy: The most definitive method. The tropylium cation exhibits a single, sharp singlet at approximately 9.2-9.3 ppm (in DMSO-d6), indicating that all seven protons are chemically equivalent due to the molecule's high symmetry.[9][10]
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the ¹³C NMR spectrum will show a single peak, confirming the equivalence of all seven carbon atoms.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum of tropylium salts is simpler than that of this compound due to the higher symmetry of the cation.[2]
-
UV-Vis Spectroscopy: Tropylium salts have characteristic UV absorptions. For example, tropylium tetrafluoroborate in 0.1N HCl shows maxima at approximately 218 nm and 274 nm.[4][7]
Q5: Can the tropylium cation be converted back to this compound?
A5: Yes, the tropylium cation can be reduced back to this compound. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of tropylium tetrafluoroborate.
| Parameter | Method 1: Triphenylcarbenium Tetrafluoroborate[4] | Method 2: Phosphorus Pentachloride[7] |
| This compound (molar eq.) | 1.0 | 1.0 |
| Hydride Abstracting Agent | Triphenylcarbenium Tetrafluoroborate | Phosphorus Pentachloride |
| Agent (molar eq.) | 1.0 | ~2.0 (excess) |
| Solvent | Acetonitrile | Carbon Tetrachloride |
| Reaction Temperature (°C) | Room Temperature | Room Temperature |
| Reaction Time | ~5 minutes | 3 hours |
| Precipitating Agent | Diethyl Ether (after solvent removal) | Fluoboric Acid in Ethanol |
| Typical Yield | Not specified, but described as a dense white precipitate | 80-89% |
Experimental Protocols
Method 1: Synthesis of Tropylium Tetrafluoroborate using Triphenylcarbenium Tetrafluoroborate [4]
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and triphenylcarbenium tetrafluoroborate (1.0 eq).
-
Under an inert atmosphere, begin stirring the solid mixture.
-
Slowly add anhydrous acetonitrile dropwise until all the solids have dissolved. Use the minimum amount of solvent necessary.
-
Continue stirring at room temperature for approximately 5 minutes.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting dense white precipitate is the crude tropylium tetrafluoroborate.
-
Isolate the crystals by suction filtration.
-
Wash the crystals with small portions of ice-cold diethyl ether (2 x 2 mL) to remove the triphenylmethane byproduct.
-
Air dry the crystals and determine the mass and yield.
Method 2: Synthesis of Tropylium Tetrafluoroborate using Phosphorus Pentachloride [7]
-
In a 1 L flask equipped with a mechanical stirrer, add phosphorus pentachloride (~2.0 eq) and 800 mL of carbon tetrachloride to create a suspension.
-
Add this compound (1.0 eq) to the suspension all at once and stir the mixture at room temperature for 3 hours.
-
In a separate flask, vigorously stir 400 mL of absolute ethanol in an ice bath.
-
Filter the solid intermediate salt from the reaction mixture by suction filtration and wash it briefly with fresh carbon tetrachloride.
-
Transfer the solid intermediate as quickly as possible to the cold, stirred ethanol. The salt will dissolve exothermically.
-
Rapidly add 50% aqueous fluoboric acid to the cold ethanolic solution.
-
A dense white precipitate of tropylium fluoborate will form.
-
Isolate the precipitate by suction filtration.
-
Wash the product with a small amount of cold ethanol, followed by diethyl ether.
-
Air-dry the product at room temperature.
Visualizations
Caption: Experimental workflow for the synthesis of tropylium salt.
Caption: Mechanism of hydride abstraction from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Tropylium cation - Wikipedia [en.wikipedia.org]
- 6. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Tropylium fluoborate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. TROPYLIUM TETRAFLUOROBORATE(27081-10-3) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound(544-25-2) 1H NMR spectrum [chemicalbook.com]
- 12. This compound | C7H8 | CID 11000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chegg.com [chegg.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. fiveable.me [fiveable.me]
Technical Support Center: Regioselectivity in Cycloheptatriene Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloheptatriene addition reactions. The focus is on strategies to control regioselectivity in these versatile transformations.
Troubleshooting Guides
This section addresses common issues encountered during this compound addition experiments.
Issue 1: Poor Regioselectivity - Mixture of [4+2] and [6+2] Cycloadducts
-
Question: My reaction is yielding a mixture of [4+2] and [6+2] cycloadducts. How can I favor one over the other?
-
Answer: The regioselectivity of cycloadditions with this compound (CHT) is often governed by its equilibrium with the valence isomer, norcaradiene (NCD).[1] CHT favors [6+2] and [8+2] cycloadditions, while NCD undergoes [4+2] cycloadditions. To control the selectivity, consider the following strategies:
-
Choice of Reactant: The nature of the dienophile or dipolarophile is critical. For instance, reactions with nitroso compounds tend to selectively favor the [6+2] cycloaddition with CHT, whereas benzynes preferentially react with NCD in a [4+2] manner.[1]
-
Catalyst System: Transition metal catalysts can significantly influence the reaction pathway. For example, certain cobalt and rhodium catalysts are known to promote [6+2] cycloadditions.
-
Temperature: The CHT-NCD equilibrium is temperature-dependent. Although specific guidance is substrate-dependent, systematically varying the reaction temperature can alter the ratio of the two isomers and, consequently, the product distribution.
-
Substituents: Electron-withdrawing groups on the this compound can influence the position of the CHT-NCD equilibrium and the electronic properties of the diene systems, thereby affecting regioselectivity.
-
Logical Flowchart for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting decision-making for poor regioselectivity.
Issue 2: Low Yield of the Desired Cycloadduct
-
Question: The regioselectivity is acceptable, but the overall yield of my cycloaddition reaction is low. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors, from reactant instability to suboptimal reaction conditions.
-
Reaction Time and Temperature: Cycloaddition reactions of this compound can be slow. Monitor the reaction progress by TLC or GC to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to decomposition or favor undesired side reactions like retro-Diels-Alder reactions.
-
Catalyst Activity: If using a metal catalyst, ensure it is active. Use of an inert atmosphere (e.g., argon or nitrogen) and dry solvents is crucial, as many catalysts are sensitive to air and moisture. Consider using a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ.
-
Substrate Purity: Impurities in the this compound or the other reactant can inhibit the catalyst or lead to side reactions. Ensure your starting materials are of high purity. This compound can be purified by distillation, but care should be taken due to its potential to polymerize at high temperatures.
-
Solvent Choice: The polarity of the solvent can influence the rate of cycloaddition. A solvent screen, trying both polar and nonpolar aprotic solvents, may identify more favorable conditions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my this compound adduct. What are some common impurities and purification strategies?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, or side products.
-
Common Impurities:
-
Unreacted this compound or dienophile.
-
The undesired regioisomer ([4+2] or [6+2] adduct).
-
Products from dimerization or polymerization of the starting materials.
-
-
Purification Techniques:
-
Flash Column Chromatography: This is the most common method for separating cycloaddition products. A systematic approach to solvent system selection using TLC is recommended. A gradient elution may be necessary to separate closely eluting isomers.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.
-
Preparative TLC or HPLC: For difficult separations or for obtaining highly pure material for analysis, these techniques can be employed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound-norcaradiene equilibrium in controlling regioselectivity?
A1: this compound (CHT) exists in a dynamic equilibrium with its bicyclic valence isomer, norcaradiene (NCD). This equilibrium is fundamental to understanding the regioselectivity of its cycloaddition reactions.
-
CHT has a 6-pi electron system that can participate in [6+2] and [6+4] cycloadditions.
-
NCD possesses a cyclohexadiene moiety, which readily undergoes [4+2] (Diels-Alder) cycloadditions.
The position of this equilibrium, which is influenced by temperature and substituents, dictates the availability of each isomer for reaction. By selecting a reaction partner that reacts preferentially with one isomer, you can control the regiochemical outcome.
This compound-Norcaradiene Equilibrium
Caption: The key equilibrium governing this compound reactivity.
Q2: How do metal catalysts influence the regioselectivity of this compound additions?
A2: Transition metal catalysts can dramatically alter the reactivity and selectivity of this compound additions. They can coordinate to the pi systems of the this compound, modifying its electronic properties and directing the approach of the incoming reactant. For instance, titanium-based catalysts have been shown to promote [6+2] cycloadditions with alkynes, leading to bicyclo[4.2.1]nonatriene systems with high regioselectivity. The choice of metal and the associated ligands are crucial in determining the outcome.
Q3: Are there organocatalytic methods to control regioselectivity in these reactions?
A3: While metal catalysis is more prevalent for this compound itself, organocatalysis is a powerful strategy for controlling regioselectivity in cycloadditions of related seven-membered ring systems, such as tropones. Chiral phosphoric acids and aminocatalysts have been used to achieve high enantioselectivity in [6+4] and [8+2] cycloadditions. These catalysts typically operate by activating one of the reaction partners through the formation of hydrogen bonds or by forming reactive intermediates like iminium or dienamine ions, thereby controlling the facial selectivity and regioselectivity of the bond-forming steps. The application of these methods to this compound is an emerging area of research.
Q4: What is the effect of substituents on the this compound ring on the regioselectivity of the addition?
A4: Substituents on the this compound ring can exert both steric and electronic effects that influence regioselectivity.
-
Electronic Effects: Electron-withdrawing groups can lower the energy of the LUMO of the diene system, affecting the rate and selectivity of the reaction. They can also influence the position of the CHT-NCD equilibrium.
-
Steric Effects: Bulky substituents can hinder the approach of the reactant to a particular face or position of the this compound ring, thereby directing the addition to a less sterically encumbered site.
Quantitative Data Summary
The following tables summarize representative data on the regioselectivity of various this compound cycloaddition reactions.
Table 1: Metal-Catalyzed [6+2] Cycloaddition of this compound with Allenes
| Entry | Allene Substituent (R) | Catalyst System | Regioisomer Ratio (E/Z) | Yield (%) |
| 1 | Phenyl | CoI₂(dppe)/Zn/ZnI₂ | >99:1 (E) | 75 |
| 2 | -CH₂OTBS | Cr(CO)₆, hν | >95:5 (endo) | 59 |
| 3 | -Si(CH₃)₃ | Ti(acac)₂Cl₂-Et₂AlCl | >99:1 | 78 |
Data compiled from representative literature. Yields and ratios are for the major regioisomer.
Table 2: Valence-Isomer Selective Cycloadditions
| Entry | Reactant | Conditions | Predominant Cycloaddition | Product | Yield (%) |
| 1 | Nitrosobenzene (B162901) | PhCl, RT, 48h | [6+2] (CHT-selective) | Bicyclo[4.2.1] adduct | 72 |
| 2 | Benzyne (B1209423) | MeCN, 50°C, 24h | [4+2] (NCD-selective) | Diels-Alder adduct | High |
Data demonstrates the principle of reactant-controlled regioselectivity.[1]
Experimental Protocols
Protocol 1: Norcaradiene-Selective [4+2] Cycloaddition with Benzyne
This protocol is a representative procedure for the reaction of a this compound derivative with a benzyne precursor to favor the [4+2] cycloadduct.
Materials:
-
Substituted this compound (1.0 equiv)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (1.25 equiv)
-
Cesium fluoride (B91410) (CsF) (2.5 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN)
Procedure:
-
To a flame-dried reaction tube equipped with a magnetic stir bar, add the this compound derivative (0.1 mmol), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.125 mmol), and CsF (0.25 mmol).
-
Seal the tube and purge with argon.
-
Add anhydrous MeCN (0.5 mL) via syringe.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (DCM) and filter through a short pad of silica (B1680970) gel to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: this compound-Selective [6+2] Cycloaddition with a Nitroso Compound
This protocol is a representative procedure for the reaction of a this compound derivative with a nitroso compound to favor the [6+2] cycloadduct.
Materials:
-
Substituted this compound (1.0 equiv)
-
Nitrosobenzene (3.0 equiv)
-
Anhydrous chlorobenzene (B131634) (PhCl)
Procedure:
-
To a flame-dried, foil-wrapped (to protect from light) reaction tube with a magnetic stir bar, add the this compound derivative (0.1 mmol).
-
Seal the tube and purge with argon.
-
Add anhydrous chlorobenzene (1.0 mL) via syringe.
-
Add nitrosobenzene (0.3 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Workflow for a Catalyzed this compound Addition
Caption: A typical experimental workflow for this compound additions.
References
Technical Support Center: Separation of Cycloheptatriene Isomers
Welcome to the technical support center for the separation of cycloheptatriene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common types of this compound isomers I might encounter?
A1: In a typical synthesis or reaction mixture, you may encounter several types of isomers, including:
-
Positional Isomers: These isomers have substituents at different positions on the this compound ring (e.g., 1-methylthis compound, 2-methylthis compound, and 7-methylthis compound).
-
Valence Isomers: Cycloheptatrienes can exist in equilibrium with their bicyclic valence isomer, norcaradiene. The position of this equilibrium is influenced by the nature and position of substituents.
-
Geometric (Cis/Trans) Isomers: If substituents on the double bonds allow for such isomerism, you may have E/Z or cis/trans isomers.
Q2: Which separation technique is best suited for my mixture of this compound isomers?
A2: The optimal separation technique depends on the nature of the isomers, the scale of your separation, and the required purity.
-
Fractional Distillation is suitable for large-scale separations of positional isomers if they have sufficiently different boiling points.
-
Gas Chromatography (GC) is an excellent analytical technique and can be used for semi-preparative separations of volatile isomers.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative-scale separation of a wide range of this compound isomers, particularly when boiling points are similar or the compounds are thermally sensitive.
Q3: My this compound sample appears to be changing over time, affecting my separation. What could be the cause?
A3: this compound and its derivatives can be prone to thermal rearrangement and oxidation. The equilibrium between this compound and its norcaradiene valence isomer can also shift depending on conditions. It is advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and to use freshly prepared samples for separation.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Boiling points of the isomers are too close. | Increase the length of the fractionating column or use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| No Isomer Separation | Isomers have nearly identical boiling points. | Fractional distillation may not be a suitable method. Consider chromatographic techniques like GC or HPLC. |
| Sample Decomposition | This compound derivative is thermally unstable at its boiling point. | Use vacuum distillation to lower the boiling points of the isomers. |
Gas Chromatography (GC)
| Issue | Possible Cause | Solution |
| Co-elution of Isomers | Inappropriate stationary phase. | Use a column with a different polarity. For non-polar isomers, a phenyl-substituted column can enhance separation through π-π interactions. |
| Temperature program is not optimized. | Adjust the temperature ramp rate. A slower ramp can improve resolution. | |
| Peak Tailing | Active sites on the column. | Use a deactivated column or derivatize the analytes if they contain polar functional groups. |
| Injection port temperature is too low. | Increase the injector temperature to ensure complete and rapid volatilization of the sample. | |
| Isomer Rearrangement | High injector or column temperature. | Lower the injector and/or column temperature to prevent on-column thermal rearrangement. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Solution |
| Poor Resolution | Incorrect stationary phase. | For positional isomers of cycloheptatrienes, columns that facilitate π-π interactions, such as phenyl or pentafluorophenyl (PFP) phases, can provide better selectivity than standard C18 columns. |
| Mobile phase is not optimized. | Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Consider adding a small amount of a different organic modifier. | |
| Broad Peaks | Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of acid or base, depending on the nature of your isomers. | |
| Multiple Peaks for a Single Isomer | On-column isomerization. | Ensure the mobile phase is neutral and free of contaminants that could catalyze isomerization. Lowering the column temperature may also help. |
Quantitative Data Summary
The separation of this compound isomers is highly dependent on the specific substituents. Below are tables with illustrative data for the separation of a hypothetical mixture of methyl-substituted this compound positional isomers (1-methyl-, 2-methyl-, and 7-methylthis compound).
Table 1: Physical Properties of Methylthis compound Isomers (Illustrative)
| Isomer | Boiling Point (°C at 1 atm) |
| 7-Methylthis compound | ~135-137 |
| 1-Methylthis compound | ~140-142 |
| 2-Methylthis compound | ~141-143 |
Note: Actual boiling points may vary and should be determined experimentally.
Table 2: Gas Chromatography (GC) Separation Parameters (Illustrative)
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 5 °C/min to 150 °C |
| Carrier Gas | Helium at 1 mL/min |
| Detector | FID at 280 °C |
| Retention Times | 7-Methylthis compound: ~12.5 min |
| 1-Methylthis compound: ~13.2 min | |
| 2-Methylthis compound: ~13.5 min |
Table 3: High-Performance Liquid Chromatography (HPLC) Separation Parameters (Illustrative)
| Parameter | Value |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Times | 7-Methylthis compound: ~5.8 min |
| 1-Methylthis compound: ~6.5 min | |
| 2-Methylthis compound: ~6.9 min |
Experimental Protocols
Protocol 1: Fractional Distillation of Methylthis compound Isomers
Objective: To separate a mixture of methylthis compound isomers on a multi-gram scale.
Methodology:
-
Assemble a fractional distillation apparatus with a Vigreux column (at least 30 cm in length) fitted between the distillation flask and the condenser.
-
Add the crude mixture of methylthis compound isomers to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heat the distillation flask gently using a heating mantle.
-
Observe the vapor front rising slowly through the Vigreux column.
-
Collect the distillate in fractions as the temperature at the thermometer head stabilizes for each isomer. The isomer with the lowest boiling point will distill first.
-
Analyze each fraction by GC or NMR to determine its composition.
Caption: Workflow for fractional distillation of isomers.
Protocol 2: Gas Chromatography (GC) Analysis of this compound Isomers
Objective: To determine the isomeric composition of a this compound mixture.
Methodology:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Set up the GC with the parameters outlined in Table 2.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram and identify the peaks corresponding to the different isomers based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Caption: Workflow for GC analysis of this compound isomers.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Separation of this compound Isomers
Objective: To separate and purify this compound isomers.
Methodology:
-
Prepare a solution of the isomer mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the HPLC system with the mobile phase (as described in Table 3) until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the separation using a UV detector.
-
Collect the fractions corresponding to each resolved peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine pure fractions and remove the solvent under reduced pressure to isolate the purified isomers.
Caption: Workflow for HPLC separation of this compound isomers.
avoiding rearrangement reactions during cycloheptatriene derivatization
Welcome to the Technical Support Center for Cycloheptatriene Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of this compound, with a specific focus on avoiding undesired rearrangement reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary rearrangement reactions I should be aware of when derivatizing this compound?
A1: The main rearrangement pathways to consider are:
-
Valence Tautomerism to Norcaradiene: this compound (CHT) exists in a dynamic equilibrium with its bicyclic valence tautomer, norcaradiene (NCD).[1] This equilibrium is fundamental to the reactivity of this compound, as many reagents react preferentially with the NCD form, which is present in small amounts. The NCD tautomer is generally higher in energy by about 4.1 kcal/mol, meaning at room temperature, only about 0.1% of the mixture is the NCD isomer.[1]
-
Sigmatropic Rearrangements: These are "walk rearrangements" where a substituent on the C7 position migrates around the ring. This process involves an electrocyclic ring closure to a norcaradiene intermediate, followed by a[1][2] sigmatropic shift and subsequent ring-opening back to a substituted this compound.[3]
-
Carbocation-Mediated Rearrangements: Under acidic conditions, such as in some electrophilic additions or Friedel-Crafts reactions, this compound can rearrange. A common and often problematic rearrangement involves the formation of the highly stable aromatic tropylium (B1234903) cation.[2][4][5][6]
-
Metal-Catalyzed Skeletal Reorganizations: Certain transition metal catalysts, particularly rhodium, can induce profound skeletal rearrangements of the this compound ring during derivatization reactions, leading to completely different carbocyclic or heterocyclic frameworks.
Troubleshooting Guides
Issue 1: My Diels-Alder reaction is not working as expected, or I am getting a complex mixture of products.
Possible Cause: The Diels-Alder reaction of this compound typically proceeds through the norcaradiene (NCD) tautomer. The position of the CHT-NCD equilibrium and the reactivity of the dienophile are crucial.
Troubleshooting Steps:
-
Promote NCD Formation: The equilibrium can be shifted towards the NCD isomer by attaching electron-withdrawing groups to the C7 position of this compound.
-
Use a Reactive Dienophile: Highly reactive dienophiles, such as maleic anhydride (B1165640) or N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are effective at "trapping" the small amount of NCD present in the equilibrium.
-
Control the Temperature: While higher temperatures can increase reaction rates, they can also favor the retro-Diels-Alder reaction or other side reactions. The optimal temperature should be determined empirically. For the reaction with maleic anhydride, heating the neat reactants for about 2 hours has been shown to be effective.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This reaction proceeds through the norcaradiene tautomer to yield the endo-adduct.
-
Reagents:
-
This compound
-
Maleic Anhydride
-
-
Procedure:
-
Combine this compound and maleic anhydride in a 1:1 molar ratio in a reaction vessel. No solvent is necessary for this reaction.
-
Heat the mixture at a temperature sufficient to melt the reactants and initiate the reaction (e.g., in a heated oil bath). The reaction is often run for approximately 2 hours.
-
Monitor the reaction progress by TLC or other suitable analytical methods.
-
Upon completion, the reaction mixture can be cooled to induce crystallization of the product. The solid product can then be isolated by filtration.
-
-
Expected Yield: A 54% yield has been reported for this specific procedure.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| This compound | Maleic Anhydride | Neat, heat for 2 hours | Endo-adduct | 54% | [3] |
Issue 2: During my electrophilic addition (e.g., bromination or acylation), I am observing the formation of aromatic byproducts and low yields of the desired this compound derivative.
Possible Cause: Electrophilic attack on this compound can lead to the formation of a stable tropylium cation, which is aromatic. This is a common issue in reactions like Friedel-Crafts acylation and halogenation under strongly acidic or Lewis acidic conditions.
Troubleshooting Steps:
-
Avoid Strong Lewis Acids in Friedel-Crafts Acylation: Strong Lewis acids like AlCl₃ readily abstract a hydride from this compound to form the tropylium cation, which is unreactive towards acylation.
-
Alternative: Consider using milder conditions. For formylation, the Vilsmeier-Haack reagent (generated from DMF and POCl₃) can be effective as it involves a weaker electrophile (the chloromethyliminium salt) that is less prone to hydride abstraction.[7]
-
-
Control Conditions for Electrophilic Bromination: The use of molecular bromine (Br₂) can lead to the formation of tropylium bromide.
-
Alternative Reagents: Use milder brominating agents that do not generate strong HBr in situ.
-
N-Bromosuccinimide (NBS): NBS is a common and effective reagent for electrophilic bromination under milder conditions. The reaction can be run at low temperatures to improve selectivity.[8][9]
-
Pyridinium Bromide Perbromide (PBPB): This solid reagent is a safer alternative to liquid bromine and can provide more controlled bromination.[10]
-
-
Experimental Protocol: Electrophilic Bromination with N-Bromosuccinimide (NBS)
This protocol aims to achieve monobromination of an activated aromatic ring, and similar principles of mild conditions can be applied to this compound to minimize rearrangement.
-
Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (solvent)
-
-
Procedure:
-
Dissolve this compound in acetonitrile in a flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature, for example, -10 °C to 0 °C, using an appropriate cooling bath.
-
Add a solution of NBS (1.0 equivalent) in acetonitrile dropwise to the cooled this compound solution.
-
Monitor the reaction progress by TLC. The reaction should be stirred at low temperature until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Substrate | Reagent | Solvent | Temperature | Product | Reference Principle |
| This compound | NBS (1 eq.) | Acetonitrile | -10 °C to 0 °C | Brominated this compound | [11] |
Issue 3: I want to perform a C-H functionalization on the this compound ring without altering the carbon skeleton.
Possible Cause: Many transition metal catalysts can promote skeletal rearrangements. However, specific catalyst systems can achieve selective C-H activation and functionalization.
Troubleshooting Steps:
-
Palladium-Catalyzed Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, can be a viable method for C-C bond formation on the this compound ring. Careful selection of the catalyst, ligands, and base is crucial to favor the desired coupling over rearrangement pathways.[12][13][14][15]
-
Iridium-Catalyzed Borylation: Iridium catalysts are well-known for their ability to perform C-H borylation on a wide range of substrates. This reaction introduces a boronate ester group, which can then be further functionalized through Suzuki coupling and other transformations. The regioselectivity is often governed by steric factors.[16][17][18][19][20]
Conceptual Protocol: Iridium-Catalyzed C-H Borylation
This is a general protocol based on established methods for arene borylation.
-
Reagents:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., a bipyridine or phenanthroline derivative)
-
Anhydrous, non-polar solvent (e.g., cyclohexane (B81311) or cyclooctane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the iridium catalyst, ligand, and B₂pin₂ in the solvent.
-
Add this compound to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography.
-
| Reaction Type | Catalyst System | Reagent | Potential Product | Reference Principle |
| C-H Borylation | [Ir(COD)OMe]₂ / Ligand | B₂pin₂ | Borylated this compound | [16][17][18] |
Issue 4: Can I use photochemical methods to derivatize this compound while avoiding thermal rearrangements?
Possible Cause: Photochemical reactions proceed through electronically excited states and can follow different reaction pathways than thermal reactions, potentially avoiding the CHT-NCD equilibrium issues.
Troubleshooting Steps:
-
[2+2] Photocycloaddition: This reaction involves the cycloaddition of an alkene to one of the double bonds of this compound to form a cyclobutane (B1203170) ring. This reaction can be initiated by direct irradiation or by using a photosensitizer.
-
Direct Irradiation: For N-alkyl maleimides, direct irradiation with UVA light (e.g., 370 nm) can induce a [2+2] cycloaddition with alkenes.
-
Photosensitization: For less reactive systems, such as N-aryl maleimides, a photosensitizer like thioxanthone and irradiation with visible light (e.g., 440 nm) may be necessary to facilitate the reaction.[21]
-
Conceptual Protocol: Photosensitized [2+2] Cycloaddition with a Maleimide
-
Reagents:
-
This compound
-
N-Aryl Maleimide
-
Photosensitizer (e.g., thioxanthone, 20 mol%)
-
Solvent (e.g., CH₂Cl₂)
-
-
Procedure:
-
In a glass vial, dissolve the this compound, N-aryl maleimide, and the photosensitizer in the solvent.
-
Seal the vial and purge with an inert gas (e.g., argon).
-
Irradiate the stirred reaction mixture with a suitable light source (e.g., a 440 nm LED) for 16-24 hours.
-
Monitor the reaction by TLC or NMR.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
| Reactant 1 | Reactant 2 | Conditions | Product | Reference Principle |
| This compound | N-Aryl Maleimide | Thioxanthone (20 mol%), 440 nm light, CH₂Cl₂ | [2+2] Cycloadduct | [21] |
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic Tropylium or Cycloheptatrienyl Cation [quirkyscience.com]
- 6. Tropylium cation - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iridium-catalyzed C-H borylation of cyclopropanes. | Semantic Scholar [semanticscholar.org]
- 20. scientificupdate.com [scientificupdate.com]
- 21. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Cycloheptatriene Transformations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of catalyst loading for various cycloheptatriene transformations. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation.
Issue 1: Low or No Product Conversion
-
Question: My this compound transformation is showing very low or no conversion to the desired product. What are the potential causes and how can I resolve this?
-
Answer: Low conversion can stem from several factors. A primary reason is often related to the catalyst itself. Insufficient catalyst loading can lead to low conversion rates.[1] It is also possible the catalyst has deactivated. Catalyst deactivation is the loss of catalytic activity or selectivity over time.[2] Deactivation can be caused by thermal stress, chemical poisoning from impurities in the reactants or solvent, or mechanical fouling.[2]
-
Recommended Actions:
-
Verify Catalyst Loading: Double-check calculations to ensure the correct amount of catalyst was added. Consider incrementally increasing the catalyst loading in a series of small-scale test reactions.
-
Check for Impurities: Ensure all reactants and solvents are pure and dry, as required by the protocol.[3] Impurities can act as poisons to the catalyst.
-
Assess Catalyst Activity: If possible, test the catalyst in a known, reliable reaction to confirm its activity. Catalysts can degrade during storage.
-
Optimize Reaction Conditions: Ensure the temperature and pressure are optimal for the specific transformation. For some hydrogenations, for example, increasing pressure can allow for a reduction in catalyst loading without sacrificing yield.[4]
-
-
Issue 2: Poor Selectivity and Formation of Side Products
-
Question: My reaction is producing a mixture of products with low selectivity for the desired compound. How can I improve selectivity?
-
Answer: Poor selectivity is often a sign of sub-optimal reaction conditions or incorrect catalyst loading. Excessive catalyst loading can lead to an increase in side reactions due to the overcrowding of active sites.[1] The choice of catalyst and ligands is also crucial; for instance, in cobalt-catalyzed cycloadditions, the choice of phosphine (B1218219) ligand can dramatically affect the yield of the target product.[5]
-
Recommended Actions:
-
Optimize Catalyst Loading: Systematically decrease the catalyst loading to find a balance between conversion and selectivity.[1] Lowering the amount of catalyst can sometimes minimize side reactions.
-
Screen Catalysts and Ligands: If applicable, screen a variety of catalysts or ligands. The electronic and steric properties of the catalyst system are critical for controlling selectivity.
-
Adjust Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic side products.
-
Monitor Reaction Progress: Use techniques like TLC or GC/LC-MS to monitor the reaction over time. This can help determine the optimal reaction time to maximize the desired product before side reactions become significant.
-
-
Issue 3: Reaction Stalls or Shows Rapid Decline in Activity
-
Question: The reaction starts well but then slows down or stops completely before the starting material is fully consumed. What could be the cause?
-
Answer: This is a classic symptom of catalyst deactivation or "poisoning" during the reaction.[2] It can also be caused by product inhibition, where the formed product adsorbs to the catalyst's active sites and prevents further reaction. Another potential issue is "hydrogen starvation" in hydrogenation reactions, where the available hydrogen is insufficient for the catalyst to function effectively.[6]
-
Recommended Actions:
-
Purify Starting Materials: Ensure all reactants, including the this compound and any solvents, are rigorously purified to remove potential catalyst poisons.
-
Increase Agitation: In heterogeneous reactions, ensure stirring is adequate to keep the catalyst suspended and improve mass transfer.
-
Check Gas Supply (for hydrogenations): For hydrogenation reactions, verify that the hydrogen supply is adequate and that there are no leaks in the system. Ensure the partial pressure of hydrogen is sufficient.[6]
-
Consider Catalyst Support: In heterogeneous catalysis, the choice of support material is important for stability and can influence deactivation rates.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for a new this compound transformation? A1: The optimal catalyst loading is typically determined empirically through a series of optimization experiments. A common approach is to run the reaction with a range of catalyst loadings (e.g., from 0.5 mol% to 10 mol%) while keeping all other parameters constant. The goal is to find the lowest catalyst amount that provides a high yield and selectivity in a reasonable timeframe.[1][7] Reducing catalyst loading is beneficial for reducing costs and minimizing potential metal contamination in the final product.
Q2: What are the consequences of using too much or too little catalyst? A2:
-
Too little catalyst (underloading): This typically results in slow reaction rates and incomplete conversion of the starting material, leading to low product yields.[1]
-
Too much catalyst (overloading): This can lead to several negative effects, including an increase in the rate of side reactions, which lowers selectivity.[1] It also increases the cost of the experiment and can make product purification more difficult due to higher concentrations of catalyst-derived impurities.
Q3: Can the catalyst be recycled and reused for this compound transformations? A3: The ability to recycle a catalyst depends on whether it is a homogeneous or heterogeneous system and its stability under the reaction and workup conditions. Heterogeneous catalysts are generally easier to recover (e.g., by filtration) and reuse. However, their activity may decrease with each cycle due to leaching of the active metal or surface fouling. Catalyst reusability should be tested over several cycles to evaluate its long-term performance.
Q4: What are some common types of catalysts used for this compound transformations? A4: A wide range of catalysts are used, depending on the desired transformation. These include:
-
Transition Metal Complexes: For cycloadditions and rearrangements, complexes of cobalt, titanium, nickel, and ruthenium are common.[5][8]
-
Organocatalysts: Chiral DMAP (4-dimethylaminopyridine) derivatives and phosphines have been used for asymmetric [4+3] cycloadditions.[3]
-
Solid Acid/Base Catalysts: For isomerizations or rearrangements, solid catalysts like Re₂O₇ on alumina (B75360) can be employed.[9]
Data Presentation: Catalyst Loading Optimization
The following tables summarize the impact of catalyst loading and other conditions on reaction outcomes.
Table 1: Effect of Catalyst System on [6+2] Cycloaddition Yield
| Entry | Cobalt Salt (mol%) | Ligand (mol%) | Reductant | Additive (mol%) | Yield (%) |
| 1 | Co(acac)₂ (10) | dppe (12) | Zn | ZnI₂ (20) | 75 |
| 2 | CoBr₂ (10) | dppe (12) | Zn | ZnI₂ (20) | 72 |
| 3 | CoCl₂ (10) | dppe (12) | Zn | ZnI₂ (20) | 68 |
| 4 | Co(acac)₂ (10) | dppm (12) | Zn | ZnI₂ (20) | 15 |
| 5 | Co(acac)₂ (10) | Ph₃P (24) | Zn | ZnI₂ (20) | 10 |
| 6 | Co(acac)₂ (10) | dppe (12) | Zn | None | 0 |
| Data adapted from a study on cobalt-catalyzed cycloaddition of 1,3,5-cycloheptatriene.[5] This table illustrates the critical role of both the cobalt salt and the phosphine ligand in achieving high product yields. The absence of the Lewis acid additive (ZnI₂) completely inhibits the reaction.[5] |
Table 2: Effect of Reducing Organocatalyst Loading
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 5.0 | 24 | 95 | 97 |
| 2 | 2.5 | 48 | 95 | 97 |
| This table demonstrates that reducing catalyst loading can be effective, though it may require longer reaction times to achieve the same high yield and enantioselectivity.[7] |
Experimental Protocols
General Procedure for Organocatalyzed [4+3] Cycloaddition
This protocol is a representative example for the transformation of this compound precursors.
-
Preparation: To a dried, sealed tube equipped with a magnetic stir bar, add the pyrone reactant (1.0 equiv., e.g., 0.5 mmol) and the allenoate reactant (1.5 equiv., e.g., 0.75 mmol).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (B109758) (DCM) (e.g., 5.0 mL) to the tube. Finally, add the organocatalyst, such as 4-Dimethylaminopyridine (DMAP) (0.2 equiv., e.g., 0.1 mmol, 12.2 mg).
-
Reaction: Seal the tube and place it in a heating block pre-set to the desired temperature (e.g., 30 °C). Allow the mixture to stir overnight.
-
Monitoring: Monitor the consumption of the starting material (pyrone) using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under vacuum to remove the solvent.
-
Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate (B1210297) = 25/1) to isolate the this compound product.[3]
Visualizations
Caption: General experimental workflow for a catalytic this compound transformation.
References
- 1. interesjournals.org [interesjournals.org]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conversion of this compound into benzene on a Re2O7–Al2O3 dismutation catalyst. Formation and reactivity of adsorbed methylenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
identifying and minimizing impurities in commercial cycloheptatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cycloheptatriene. Our goal is to help you identify and minimize impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, handling, and storage. These can be broadly categorized as:
-
Synthesis-Related Impurities: The impurity profile can vary depending on the synthetic route used by the manufacturer.
-
Toluene: A common impurity, particularly in older synthesis methods or if purification is incomplete.[1]
-
Benzene: May be present as a residual starting material from syntheses involving benzene, such as the reaction with diazomethane.[2][3]
-
Norcaradiene and its derivatives: These can be formed as intermediates or byproducts in certain synthetic pathways.[2]
-
Cyclohexadienes: May be present from incomplete dehydrogenation or as rearrangement products.
-
-
Degradation Products: this compound is susceptible to degradation, especially when exposed to air (oxygen), light, or heat.
-
Residual Solvents: Solvents used in the final purification steps by the manufacturer may be present in trace amounts.
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile impurities. It separates the components of the mixture and provides mass spectra for identification.[6][7][8][9][10][11][12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of impurities and can also be used for quantification (qNMR).[16][17][18][19][20][21][22][23]
-
High-Performance Liquid Chromatography (HPLC): While less common for the volatile this compound itself, HPLC can be useful for analyzing less volatile degradation products or polymers.
Q3: What is the recommended method for minimizing impurities in commercial this compound?
A3: Fractional distillation is the most effective and commonly used method for purifying this compound. Due to its relatively low boiling point (116-117 °C), atmospheric distillation is often sufficient. For heat-sensitive applications or to further improve separation from close-boiling impurities, distillation under reduced pressure is recommended.[24][25][26][27][28][29][30]
Q4: How should I store this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass bottle to protect it from light. Refrigeration (2-8 °C) is also recommended to slow down potential degradation and polymerization reactions.
Troubleshooting Guides
Problem: Unexpected peaks in GC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Contaminated Syringe or Inlet Liner | Clean the syringe with an appropriate solvent. Replace the inlet liner. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced. |
| Air Leak in the GC System | Check for leaks at all fittings and connections using an electronic leak detector. |
| Sample Degradation in the Inlet | Lower the inlet temperature to the minimum required for efficient vaporization. |
Problem: Poor separation of impurities during fractional distillation.
| Possible Cause | Troubleshooting Steps |
| Inefficient Fractionating Column | Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation Rate is Too Fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.[24] |
| Poor Insulation of the Column | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[25] |
| Flooding of the Column | This occurs when the vapor flow is too high, preventing the liquid from returning to the distilling flask. Reduce the heating rate.[25] |
Quantitative Data Summary
The following tables provide illustrative data on the purity of commercial this compound before and after purification by fractional distillation.
Table 1: Typical Impurity Profile of Commercial this compound (Before Purification)
| Impurity | Typical Concentration Range (%) | Identification Method |
| Toluene | 0.5 - 2.0 | GC-MS, 1H NMR |
| Benzene | 0.1 - 0.5 | GC-MS |
| Cyclohexadienes | 0.2 - 1.0 | GC-MS, 1H NMR |
| Benzaldehyde | < 0.1 | GC-MS |
| Unknowns | 0.1 - 0.5 | GC-MS |
| This compound (Assay) | 96.0 - 98.5 | GC-MS |
Table 2: Impurity Profile of this compound After Fractional Distillation
| Impurity | Concentration (%) | Identification Method |
| Toluene | < 0.1 | GC-MS |
| Benzene | Not Detected | GC-MS |
| Cyclohexadienes | < 0.05 | GC-MS |
| Benzaldehyde | Not Detected | GC-MS |
| Unknowns | < 0.1 | GC-MS |
| This compound (Assay) | > 99.8 | GC-MS |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.
-
-
GC-MS Instrument Conditions (Illustrative):
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35 - 350 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities using the peak area percent method, assuming similar response factors for hydrocarbon impurities.
-
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is clean and dry.
-
Use a heating mantle with a stirrer for uniform heating.
-
-
Procedure:
-
Add the commercial this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Wrap the fractionating column with glass wool or aluminum foil for insulation.[25]
-
Begin heating the flask gently.
-
Observe the vapor rising through the column. Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Discard the initial fraction (forerun), which will be enriched in lower-boiling impurities like benzene.
-
Collect the main fraction at the boiling point of this compound (around 116-117 °C at atmospheric pressure).
-
Stop the distillation before the flask runs dry to avoid the formation of potentially explosive peroxides.
-
Transfer the purified this compound to a clean, dry, amber glass bottle and store under an inert atmosphere.
-
Visualizations
References
- 1. CN101747139A - Method for preparing 1,3,5-cycloheptatriene - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H8 | CID 11000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dem.ri.gov [dem.ri.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. labioscientific.com [labioscientific.com]
- 14. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
- 20. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 21. This compound(544-25-2) 1H NMR spectrum [chemicalbook.com]
- 22. The 13C nuclear magnetic resonance spectra of the complexes [LM(CO)3], L = mesitylene, durene, or this compound; M = Cr, Mo, W - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Purification [chem.rochester.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Fractional distillation - Wikipedia [en.wikipedia.org]
- 27. Purification [chem.rochester.edu]
- 28. m.youtube.com [m.youtube.com]
- 29. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 30. youtube.com [youtube.com]
Cycloheptatriene Synthesis Scale-Up: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the synthesis of cycloheptatriene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scale-up?
A1: The primary laboratory methods for this compound synthesis include the Buchner ring enlargement, the photochemical reaction of benzene (B151609) with diazomethane (B1218177), and the pyrolysis of an adduct of cyclohexene (B86901) and dichlorocarbene.[1][2] The Buchner ring enlargement, which involves the reaction of benzene with ethyl diazoacetate followed by a thermal rearrangement, is often considered for scale-up due to its classic and relatively well-understood nature.[2] However, the use of hazardous and unstable diazo compounds in both the Buchner and photochemical methods presents significant safety and handling challenges at an industrial scale.[3][4]
Q2: What are the main challenges when scaling up this compound synthesis from the lab to a pilot plant or industrial scale?
A2: Scaling up any chemical synthesis introduces several challenges that are not always apparent at the laboratory scale. Key issues include:
-
Thermal Management: Larger reaction volumes can lead to uneven heating and cooling, creating thermal gradients that may cause localized overheating or precipitation, affecting yield and purity.[5]
-
Mixing Efficiency: Agitation that is effective in a small flask may be inadequate in a large reactor, leading to poor mass transfer and reduced reaction rates.[5]
-
Impurity Amplification: Minor side reactions on a small scale can become significant sources of impurities at a larger scale, complicating purification.[5]
-
Reagent Handling and Safety: The handling of large quantities of hazardous reagents like diazomethane or its precursors requires stringent safety protocols and specialized equipment.[4][6]
Q3: How does the this compound-norcaradiene equilibrium affect scale-up?
A3: this compound exists in equilibrium with its valence isomer, norcaradiene.[7][8] This equilibrium is typically very fast at room temperature.[7] During scale-up, temperature fluctuations can shift this equilibrium. While the this compound isomer is usually predominant, certain reaction conditions or subsequent reaction steps might selectively react with the norcaradiene isomer.[7][8] This can lead to unexpected byproducts or lower yields of the desired this compound derivative. Careful control of temperature and reaction conditions is crucial to manage this equilibrium.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Inefficient Heat Transfer | Optimize the reactor's heating/cooling system. Consider using a jacketed reactor with a high-performance thermal fluid. Ensure proper agitation to promote uniform temperature distribution.[5] |
| Poor Mixing | Switch from a magnetic stir bar to a mechanical stirrer with an appropriate impeller design for the reactor geometry. Perform mixing studies to ensure homogeneity.[5] |
| Decomposition of Reagents | If using diazo compounds, ensure they are generated and used in situ or stored under appropriate conditions (e.g., low temperature, protected from light).[4] Monitor the stability of all starting materials under the reaction conditions. |
| Side Reactions | Analyze byproducts to understand competing reaction pathways. Adjust reaction parameters such as temperature, concentration, or catalyst loading to disfavor side reactions. Consider alternative synthetic routes if side reactions are inherent to the chosen method.[5] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Formation of Closely-Related Impurities | Optimize the reaction to minimize byproduct formation. For purification, explore different chromatographic techniques (e.g., preparative HPLC, flash chromatography with different stationary/mobile phases).[9] Consider crystallization if the product is a solid. |
| Polymerization of Product | This compound can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts. Minimize reaction and purification temperatures. Consider adding a polymerization inhibitor if compatible with the process. |
| Large Volume Handling | Traditional laboratory purification methods may not be suitable for large volumes. For large-scale liquid-liquid extractions, consider a continuous extractor. For chromatography, scale up to larger columns and consider automated systems.[9] Suction filtration with a Büchner funnel is effective for isolating large quantities of solid product.[10] |
Experimental Protocols
Protocol 1: Buchner Ring Enlargement (Illustrative Lab-Scale)
This protocol describes a classic method for synthesizing a this compound derivative.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve benzene (used as both reagent and solvent) and a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).
-
Reagent Addition: Slowly add ethyl diazoacetate, dissolved in benzene, to the reaction mixture at a controlled temperature (often room temperature to slightly elevated). The rate of addition is critical to control the concentration of the reactive carbene intermediate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.
-
Workup: Once the reaction is complete, quench any remaining diazo compound carefully. Remove the catalyst by filtration. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude norcaradiene/cycloheptatriene mixture is then purified.
-
Thermal Rearrangement: The isolated norcaradiene derivative is heated to induce the electrocyclic ring expansion to the this compound derivative.[2] The temperature and duration of heating depend on the specific substrate.
-
Final Purification: The final this compound product is purified by vacuum distillation or column chromatography.
Data Summary
Table 1: Comparison of Reaction Parameters for Different Synthesis Scales
| Parameter | Laboratory Scale (e.g., 1g) | Pilot Scale (e.g., 1kg) |
| Typical Reactor | Round-bottom flask | Jacketed glass or stainless steel reactor |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer |
| Heating/Cooling | Heating mantle, ice bath | Thermofluid in reactor jacket |
| Reagent Addition | Dropping funnel | Metering pump |
| Typical Reaction Time | 2-12 hours | 6-24 hours (may be longer due to addition rates and heat transfer)[3] |
| Typical Yield | 70-90% | 60-80% (yields often decrease on scale-up)[5] |
Visualizations
Caption: General workflow for scaling up a chemical synthesis process.
Caption: Simplified pathway for the Buchner ring expansion synthesis.
Caption: Decision tree for troubleshooting low reaction yield during scale-up.
References
- 1. This compound [chemeurope.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Visible light-driven dearomative ring expansion of (aza)arenes to access dihydrofuran-based polycyclic compounds - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00748D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. This compound | C7H8 | CID 11000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchner Reaction/Azirine Modification Approach Toward this compound Containing Nitrogen Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Air and Moisture Sensitivity of Cycloheptatriene Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting assistance for researchers working with cycloheptatriene, a versatile reagent that is notably sensitive to air and moisture. Exposure to the atmosphere can lead to decomposition, peroxide formation, and the generation of impurities that can compromise experimental outcomes. This resource offers practical, question-and-answer-based solutions to common problems, detailed experimental protocols, and visual aids to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has a yellow to brownish tint. Is it still usable?
A1: Pure this compound is a colorless liquid.[1] A yellow or brownish color is a visual indicator of decomposition and the presence of impurities, likely due to air exposure. While it might be possible to purify the reagent, using discolored this compound directly is not recommended as it can lead to unpredictable reaction outcomes and lower yields. For critical applications, using freshly purified or a new, unopened bottle of this compound is advised.
Q2: I suspect my this compound has been exposed to air. How can I test for peroxide formation?
A2: Peroxide formation is a significant concern with air-exposed unsaturated hydrocarbons like this compound. Peroxides can be highly reactive and pose a safety hazard, especially upon heating or concentration.[2] You can test for peroxides using several methods:
-
Commercial Peroxide Test Strips: This is the most convenient method for a qualitative or semi-quantitative assessment. Moisten the test strip with the this compound and observe the color change according to the manufacturer's instructions.[3][4]
-
Potassium Iodide Test: This is a classic qualitative test. A positive result is indicated by the formation of a yellow to brown color upon addition of a potassium iodide solution to the this compound.[2][5]
Q3: My reaction with this compound is giving a complex mixture of byproducts and a low yield of the desired product. What could be the cause?
A3: This is a common problem when using aged or improperly handled this compound. The presence of oxidation and decomposition products can lead to various side reactions. For instance, in Diels-Alder reactions, oxidized species may alter the electronic properties of the diene, leading to poor reactivity or the formation of undesired adducts.[6] In organometallic reactions, such as those involving Grignard reagents, impurities can quench the reactive organometallic species or participate in side reactions, drastically reducing the yield of the target product.[7][8]
Troubleshooting Steps:
-
Assess Reagent Quality: Check the color of your this compound. If it is discolored, it has likely degraded.
-
Test for Peroxides: Use one of the methods described in Q2 to check for peroxide contamination.
-
Purify the Reagent: If the reagent is deemed impure, purification by fractional distillation under an inert atmosphere is recommended.
-
Ensure Inert Reaction Conditions: Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox) for your reaction to prevent further degradation of the reagent and other sensitive materials.
Q4: How should I properly store and handle this compound to prevent degradation?
A4: Proper storage and handling are crucial for maintaining the quality of this compound.
-
Storage: Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated at 2-8°C is common).[1]
-
Handling: Always handle this compound under an inert atmosphere. Use dry, clean glassware and syringes. Syringes should be purged with an inert gas before use. For transfers, use a cannula or a syringe with a long needle to draw the liquid from below the surface, minimizing contact with any residual air in the headspace of the storage bottle.
Quantitative Data Summary
| Property | Value | Implication for Handling and Storage |
| Appearance | Colorless liquid[1] | Any discoloration indicates potential degradation. |
| Boiling Point | 116-117 °C[1] | Allows for purification by distillation. |
| Reactivity | Reacts vigorously with strong oxidizing agents.[1] | Highly susceptible to oxidation from atmospheric oxygen. |
| Peroxide Formation | Prone to forming explosive peroxides upon exposure to air.[2] | Requires routine testing for peroxides, especially for older samples. |
Key Experimental Protocols
Protocol 1: Peroxide Test using Potassium Iodide
Objective: To qualitatively detect the presence of peroxides in this compound.
Materials:
-
This compound sample (approx. 1 mL)
-
Potassium iodide (10% aqueous solution, freshly prepared)
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution.
-
Stopper the test tube and shake vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Observation:
-
No color change or a faint yellow color in the aqueous layer: Peroxides are likely absent or at a very low, acceptable level.
-
A distinct yellow to brown color in the aqueous layer: Peroxides are present. The intensity of the color correlates with the concentration of peroxides. A brown color indicates a high and potentially dangerous level of peroxides.[5]
-
Protocol 2: Removal of Phenolic Inhibitors (e.g., BHT)
Objective: To remove phenolic inhibitors like butylated hydroxytoluene (BHT) from this compound prior to use in reactions where the inhibitor may interfere.
Materials:
-
This compound containing inhibitor
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Drain the this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or calcium chloride to dry the this compound. Swirl the flask gently.
-
Decant or filter the dried this compound into a clean, dry storage flask, preferably under an inert atmosphere.
Protocol 3: Purification by Fractional Vacuum Distillation
Objective: To purify this compound from decomposition products and non-volatile impurities.
Materials:
-
Impure this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Stir bar or boiling chips
-
Inert gas source (argon or nitrogen)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is clean and thoroughly dried.
-
Place a stir bar or boiling chips in the distillation flask and add the impure this compound.
-
Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum source and an inert gas line.
-
Evacuate the system and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
With a gentle flow of inert gas through the system (vented through a bubbler), begin heating the distillation flask.
-
Slowly increase the temperature until the this compound begins to boil and the vapor rises through the fractionating column.
-
Collect the fraction that distills at the boiling point of pure this compound (the boiling point will be lower than 116-117 °C under vacuum; consult a nomograph for the expected boiling point at your system's pressure).[9][10][11]
-
Discard the initial lower-boiling fraction and the higher-boiling residue.
-
Collect the purified this compound in a receiver flask that has been purged with inert gas.
-
Store the purified liquid under an inert atmosphere and in a refrigerator.
Visual Troubleshooting Guides (Graphviz)
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: A recommended workflow for the safe handling and storage of this compound to maintain its purity.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. Haztech Systems, Inc Hazcat Peroxide Test Strips, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. wikieducator.org [wikieducator.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Enhancing Cycloheptatriene Ligand Exchange Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cycloheptatriene ligand exchange reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound ligand exchange experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient for the specific substrate and conditions. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or NMR spectroscopy and allow it to proceed until the starting material is consumed. |
| 2. Sublimation of Metal Carbonyl Starting Material: Volatile metal carbonyls (e.g., Mo(CO)₆) can sublime out of the reaction mixture, especially at elevated temperatures. | 2. Optimize Reflux Conditions: Ensure the condenser is functioning efficiently. Wrapping the upper part of the reaction flask with a cold water hose can help condense subliming reactants back into the mixture. | |
| 3. Poor Quality Reagents: Impurities in the this compound, metal complex, or incoming ligand can inhibit the reaction. | 3. Purify Reagents: Purify this compound by distillation. Ensure the metal complex and incoming ligand are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive. | |
| Product Decomposition | 1. Thermal Instability: Some cycloheptatrienyl complexes are thermally sensitive and can decompose at the temperatures required for thermal ligand exchange. | 1. Lower Reaction Temperature or Use Photochemical Method: If the complex is known to be thermally labile, consider lowering the reaction temperature and extending the reaction time. Alternatively, a photochemical ligand exchange, which can often be performed at lower temperatures, may be a more suitable method. |
| 2. Presence of Oxygen: Organometallic complexes, particularly intermediates, can be sensitive to oxygen, leading to decomposition, especially at elevated temperatures. | 2. Maintain Inert Atmosphere: Perform the entire experiment, including setup, reaction, and workup, under a strictly inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. | |
| Formation of Side Products | 1. Side Reactions of the this compound Ligand: The this compound ligand can undergo side reactions, such as hydride abstraction to form the tropylium (B1234903) cation, especially in the presence of oxidizing agents. | 1. Control Reaction Conditions: Carefully control the stoichiometry of reagents and avoid harsh oxidizing conditions unless the formation of the tropylium species is desired. |
| 2. Multiple Ligand Substitution: The incoming ligand may substitute more than one of the original ligands, leading to a mixture of products. | 2. Stoichiometric Control and Milder Conditions: Use a stoichiometric amount of the incoming ligand. Running the reaction at a lower temperature may also increase selectivity for single substitution. | |
| Difficulty in Product Isolation and Purification | 1. Similar Polarity of Product and Starting Materials: If the product and starting materials have similar polarities, separation by column chromatography can be challenging. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. Recrystallization from an appropriate solvent system can also be an effective purification method. |
| 2. Product Instability During Workup: The desired product may decompose on the chromatography column (e.g., silica (B1680970) or alumina) or during solvent removal. | 2. Use Inert Support and Gentle Workup: Use a deactivated stationary phase for chromatography if necessary. Remove solvents under reduced pressure at low temperatures. For highly sensitive compounds, purification at sub-ambient temperatures may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the main differences between thermal and photochemical methods for this compound ligand exchange?
A1: Thermal and photochemical methods are the two primary ways to induce ligand exchange in this compound metal complexes. The key differences are:
-
Energy Input: Thermal methods use heat to provide the activation energy for ligand dissociation, while photochemical methods use light (typically UV) to excite the complex into a state where a ligand is more easily displaced.
-
Reaction Temperature: Thermal reactions often require elevated temperatures, which can be problematic for thermally sensitive compounds. Photochemical reactions can frequently be carried out at or below room temperature.
-
Selectivity: Photochemical methods can sometimes offer higher selectivity, as the energy is directed to specific electronic transitions in the metal complex, potentially leading to cleaner reactions with fewer side products.
Q2: How can I determine if my ligand exchange reaction has been successful?
A2: Several spectroscopic techniques are crucial for confirming a successful ligand exchange:
-
¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts and coupling patterns of the this compound ligand protons and carbons are indicative of a change in the coordination environment. For example, the formation of the aromatic tropylium cation results in a single, downfield-shifted proton signal in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: If your complex contains carbonyl (CO) ligands, changes in the number and frequency of the C-O stretching bands are highly informative. The substitution of a CO ligand with a different type of ligand will alter the electronic environment at the metal center, which in turn affects the M-CO backbonding and the C-O stretching frequency.
-
Mass Spectrometry: This technique can confirm the molecular weight of the new complex, verifying that the ligand exchange has occurred as expected.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the rate of a slow ligand exchange reaction, you can consider the following:
-
Increase Temperature (for thermal reactions): Carefully increasing the reaction temperature can significantly increase the rate. However, be mindful of the thermal stability of your complex.
-
Increase Light Intensity (for photochemical reactions): For light-induced reactions, a higher photon flux can lead to a faster reaction rate.
-
Choice of Solvent: The solvent can play a role in stabilizing the transition state. A more polar or coordinating solvent might facilitate ligand dissociation and increase the reaction rate.
-
Nature of the Incoming Ligand: The concentration and nucleophilicity of the incoming ligand can affect the rate, particularly for associative or interchange mechanisms.
Q4: What is the role of the cycloheptatrienyl cation (tropylium cation) in these reactions?
A4: The cycloheptatrienyl (tropylium) cation is an aromatic, seven-membered ring with a positive charge. It is formed by the removal of a hydride ion (H⁻) from this compound. In the context of ligand exchange, the this compound ligand can be converted to the tropylium ligand, which is also a stable ligand in organometallic complexes. This transformation changes the hapticity (the number of atoms of a ligand attached to a metal center) and the electronic properties of the complex. The formation of the tropylium cation is often a key step in the synthesis of certain cycloheptatrienyl complexes and is characterized by a single peak in the ¹H NMR spectrum due to the equivalence of all seven protons.
Experimental Protocols
Synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl
This protocol is adapted from a procedure described in the Journal of Chemical Education.
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
This compound
-
High-boiling, inert solvent (e.g., nonane)
-
Nitrogen or Argon gas
-
Schlenk flask and condenser
Procedure:
-
Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere of nitrogen or argon.
-
To the flask, add molybdenum hexacarbonyl and an excess of this compound in the high-boiling solvent.
-
Heat the mixture to reflux. To minimize sublimation of Mo(CO)₆ into the condenser, the upper part of the flask can be cooled by wrapping it with tubing carrying cold water.
-
Continue refluxing for a period determined by reaction monitoring (e.g., 2-4 hours). The solution should change color, often to a deep red.
-
After the reaction is complete, cool the mixture to room temperature under the inert atmosphere.
-
Add hexane to precipitate the crude product.
-
Collect the solid product by filtration under inert atmosphere, washing with additional hexane.
-
The product can be further purified by recrystallization or column chromatography.
Hydride Abstraction to Form [(η⁷-Cycloheptatrienyl)molybdenum Tricarbonyl]⁺
This protocol is a subsequent step to the synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl.
Materials:
-
(η⁶-Cycloheptatriene)molybdenum tricarbonyl
-
Triphenylcarbenium hexafluorophosphate (B91526) ([(C₆H₅)₃C][PF₆])
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the (η⁶-Cycloheptatriene)molybdenum tricarbonyl in dry dichloromethane.
-
In a separate flask, prepare a solution of an equimolar amount of triphenylcarbenium hexafluorophosphate in dichloromethane.
-
Slowly add the triphenylcarbenium hexafluorophosphate solution to the solution of the molybdenum complex at room temperature with stirring.
-
Stir the reaction mixture for approximately 30 minutes. A precipitate of the cationic product should form.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the product with several portions of dichloromethane to remove triphenylmethane (B1682552) byproduct.
-
Dry the final product under vacuum.
Quantitative Data Summary
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (νCO, cm⁻¹) | Typical Yield | Reference |
| (η⁶-C₇H₈)Mo(CO)₃ | Multiplet | Multiple signals | 2011, 1963 | 30-45% | |
| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | 6.6 (s) | 101.8 | 2076, 2028 | 80-90% | |
| (η⁷-C₇H₇)Mo(CO)₂I | 5.7 (s) | 95.7 | 2011, 1963 | Quantitative (from cation) | |
| (η⁷-C₇H₇)Mo(CO)₂CF₃ | 5.50 (s, in CDCl₃) | 93.4 (s, in CDCl₃) | 2009, 1954 | ~17% |
Visualizations
Caption: Experimental workflow for a two-step this compound ligand exchange.
Caption: Logical workflow for troubleshooting low reaction yield.
Validation & Comparative
A Comparative Study of Cycloheptatriene and Cyclooctatetraene Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of cycloheptatriene and cyclooctatetraene (B1213319) through analysis of their performance in key chemical transformations. This guide provides supporting experimental data, detailed methodologies for cited experiments, and visual representations of reaction pathways.
This compound and cyclooctatetraene, cyclic polyenes with seven and eight carbon atoms respectively, exhibit distinct reactivity profiles that are of significant interest in synthetic and medicinal chemistry. Their unique structural and electronic properties govern their behavior in a variety of chemical reactions, including hydrogenation, halogenation, oxidation, and cycloadditions. This guide provides a detailed comparative analysis of their reactivity, supported by experimental data and protocols.
At a Glance: Key Reactivity Differences
| Property/Reaction | This compound (C₇H₈) | Cyclooctatetraene (C₈H₈) |
| Structure | Non-planar, boat-like conformation | Non-planar, tub-shaped conformation[1] |
| Aromaticity | Non-aromatic | Non-aromatic (avoids anti-aromaticity)[1] |
| Heat of Hydrogenation | -305 kJ/mol | -410 kJ/mol |
| Reactivity Trend | Generally less reactive than typical alkenes due to some resonance stabilization. Can form the stable aromatic tropylium (B1234903) cation. | Reacts like a typical polyene, readily undergoing addition reactions.[1][2] |
Hydrogenation
The catalytic hydrogenation of this compound and cyclooctatetraene to their corresponding cycloalkanes provides insight into their relative thermodynamic stabilities.
| Compound | Heat of Hydrogenation (kJ/mol) | Product |
| This compound | -305 | Cycloheptane |
| Cyclooctatetraene | -410 | Cyclooctane |
The higher heat of hydrogenation for cyclooctatetraene indicates that it is less stable than this compound. This is consistent with the fact that planar cyclooctatetraene would be anti-aromatic and highly unstable; it adopts a tub-like conformation to avoid this, but still retains significant strain and alkene-like character.[1]
Experimental Protocol: Catalytic Hydrogenation (General Procedure)
A solution of the cycloalkene (this compound or cyclooctatetraene) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) is placed in a reaction vessel. A catalytic amount of a hydrogenation catalyst, typically 5% or 10% palladium on carbon (Pd/C), is added to the mixture. The vessel is then connected to a hydrogen source and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen has been consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the corresponding cycloalkane.
Halogenation
Both this compound and cyclooctatetraene undergo addition reactions with halogens, consistent with their polyene character.
Bromination of Cyclooctatetraene
Cyclooctatetraene readily reacts with bromine in an electrophilic addition reaction, typical of alkenes.
Experimental Protocol: Bromination of 1,3,5-Cyclooctatriene (B161208)
To a stirred solution of 1,3,5-cyclooctatriene (2.0 g) in 20 mL of chloroform (B151607) at -15 to -25 °C under a nitrogen atmosphere, a solution of bromine (3.0 g) in 20 mL of chloroform is added over a period of one hour. The resulting product can then be isolated.
Oxidation
The oxidation of this compound and cyclooctatetraene can lead to different products depending on the oxidizing agent and reaction conditions.
Oxidation with Potassium Permanganate (B83412) (KMnO₄)
Both compounds are expected to react with potassium permanganate, a strong oxidizing agent. Under cold, dilute, and basic conditions, alkenes are typically oxidized to cis-diols. Under hot, acidic, or more concentrated basic conditions, oxidative cleavage of the double bonds occurs, leading to the formation of carboxylic acids. For cyclic alkenes, this results in ring-opening.
Experimental Protocol: Oxidation of Alkenes with KMnO₄ (General Procedure)
For Diol Formation (Mild Conditions): The alkene is dissolved in a suitable solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water). The solution is cooled in an ice bath, and a cold, dilute aqueous solution of potassium permanganate is added dropwise with vigorous stirring. The reaction is monitored for the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
For Oxidative Cleavage (Harsh Conditions): The alkene is added to an aqueous solution of potassium permanganate, often with the addition of a phase-transfer catalyst if the alkene is not water-soluble. The mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and the manganese dioxide is removed. The aqueous solution is then acidified to precipitate the dicarboxylic acid product.
Epoxidation
Epoxidation, the formation of an epoxide from an alkene, is a common reaction for both this compound and cyclooctatetraene when treated with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation with m-CPBA (General Procedure)
The alkene is dissolved in a suitable inert solvent, such as dichloromethane (B109758) or chloroform. To this solution, an equimolar amount of m-CPBA is added in portions, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. The organic layer is then dried and the solvent is removed to yield the epoxide.[3][4]
Cycloaddition Reactions
Both this compound and cyclooctatetraene participate in cycloaddition reactions, but their behavior is distinct.
Diels-Alder Reaction
This compound can act as a diene in Diels-Alder reactions.[5] For example, it reacts with maleic anhydride (B1165640).
Cyclooctatetraene itself does not readily undergo Diels-Alder reactions as a diene due to its non-planar tub conformation. However, it can undergo other types of cycloadditions.
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This compound and maleic anhydride are combined in a solvent such as xylene and heated to reflux. The reaction progress can be monitored by observing the disappearance of the reactants via TLC. After the reaction is complete, the solution is cooled to allow the product, the Diels-Alder adduct, to crystallize. The crystals are then collected by filtration.
Unique Reactivity of this compound: Formation of the Tropylium Cation
A key feature of this compound's reactivity is its ability to form the stable, aromatic tropylium cation (C₇H₇⁺) upon removal of a hydride ion from its methylene (B1212753) group. This cation is planar and has 6 π-electrons, fulfilling Hückel's rule for aromaticity.[6] This transformation highlights the thermodynamic driving force to achieve an aromatic system.
Caption: Formation of the aromatic tropylium cation from this compound.
Unique Reactivity of Cyclooctatetraene: Formation of the Aromatic Dianion
Cyclooctatetraene can be reduced by alkali metals to form the cyclooctatetraenyl dianion (C₈H₈²⁻). This dianion is planar and possesses 10 π-electrons, making it an aromatic species according to Hückel's rule (4n+2, where n=2). This facile reduction underscores the energetic favorability of forming a stable aromatic system.[2]
Caption: Reduction of cyclooctatetraene to its aromatic dianion.
Conclusion
References
A Comparative Guide to the Computational Analysis of Cycloheptatriene vs. Norcaradiene Stability
For Researchers, Scientists, and Drug Development Professionals
The valence tautomerism between cycloheptatriene (CHT) and its bicyclic isomer, norcaradiene (NCD), represents a classic and fascinating case of dynamic equilibrium in organic chemistry. This relationship, an orbital-symmetry allowed pericyclic reaction, has been the subject of extensive experimental and theoretical investigation for over half a century.[1][2] The position of this equilibrium is highly sensitive to substitution, temperature, and solvent, making a thorough understanding critical for predicting reactivity and designing synthetic pathways, such as in the recent synthesis of the antiviral drug Tecovirimat.[3]
This guide provides an objective comparison of the stability of this compound and norcaradiene, supported by recent computational and experimental data.
Relative Stability: An Overview
In its unsubstituted form, the equilibrium lies heavily in favor of this compound. Norcaradiene, the bicyclic valence tautomer, is generally less stable due to the inherent strain of the cyclopropane (B1198618) ring.[4] However, the energy difference between the two is small enough that the equilibrium can be significantly shifted by various factors. State-of-the-art quantum chemical calculations have become crucial in dissecting this delicate balance, revealing discrepancies with some earlier experimental data, particularly at low temperatures where quantum tunneling effects become significant.[1][2]
Recent high-level computational studies suggest that at room temperature (298.15 K), the population of norcaradiene in a nonpolar environment is considerably lower than previously estimated, potentially ≤0.02%.[1] This is due to a calculated free energy difference (ΔG°) of 5.2 to 6.1 kcal/mol, favoring this compound.[3]
Quantitative Comparison of Stability
The following table summarizes key thermodynamic and kinetic data from recent computational analyses, providing a clear comparison of the two isomers.
| Parameter | This compound (CHT) | Norcaradiene (NCD) | Notes |
| Relative Free Energy (ΔG°) | 0.0 kcal/mol (Reference) | +5.2 kcal/mol | At 298.15 K, calculated via revDSD/CBS with ZPEAnh corrections.[3] |
| +6.1 kcal/mol | At 298.15 K, calculated via CCSD(T)-F12/cc-pVTZ-F12 with corrections.[3] | ||
| +4.1 kcal/mol | At 298.15 K, calculated via ωB97X-D in chlorobenzene.[3] | ||
| Calculated Population | >99.9% | ≤0.02% | At 298.15 K, based on revDSD/CBS calculations.[1] |
| Isomerization Barrier | ~5.4 kcal/mol (CHT to NCD) | Not explicitly stated, but lower | The barrier from CHT to NCD is notable; the reverse is much faster.[3] |
| Half-life (at 100 K) | Stable | 1.07 x 10-4 s | Computational data suggests NCD is undetectable at low temperatures due to rapid isomerization to CHT, dominated by quantum tunneling.[1] |
Factors Influencing the Equilibrium
The position of the CHT-NCD equilibrium is dictated by a subtle interplay of electronic and steric factors.
-
Electronic Effects: The stability of norcaradiene can be dramatically enhanced by substituting the methylene (B1212753) bridge (C7) with strong π-electron-withdrawing groups (EWGs), such as cyano (CN) groups.[3][5] These groups stabilize the norcaradiene structure by delocalizing electron density from the Walsh orbitals of the cyclopropane ring, which weakens the C1-C7 and C6-C7 bonds while strengthening the C1-C6 bond.[5]
-
Steric and Conformational Effects: In substituted systems like azulenones, the equilibrium is sensitive to the steric demands of the substituents. For instance, bulky groups like t-butyl can lock the conformation, making the equilibrium less sensitive to temperature changes.[6]
-
Temperature: Variable temperature NMR studies have shown that for many derivatives, the equilibrium shifts toward the norcaradiene tautomer at lower temperatures.[6] However, recent computational work indicates that at very low temperatures (e.g., 100 K), the isomerization of NCD to CHT is extremely rapid due to heavy-atom quantum tunneling, making the detection of norcaradiene highly challenging.[1][2]
Logical Flow of Analysis
The relationship and interconversion between this compound and norcaradiene can be visualized as a dynamic equilibrium governed by an activation barrier.
Caption: Dynamic equilibrium between this compound and Norcaradiene.
Experimental and Computational Protocols
A combination of experimental techniques and computational methods is employed to study the CHT-NCD equilibrium.
Experimental Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature (VT) NMR is a primary tool for studying this equilibrium.[6] By monitoring chemical shifts and signal coalescence at different temperatures, researchers can determine the populations of each tautomer and the kinetic parameters of their interconversion.[6][7] For example, in azulenone systems, the chemical shift of the C8 proton is a sensitive probe for the position of the equilibrium.[6]
-
Protocol: 1H and 13C NMR spectra are typically recorded on spectrometers operating at frequencies from 270 to 400 MHz. Samples are dissolved in deuterated solvents, and spectra are acquired over a range of temperatures (e.g., from 183 K to room temperature) to resolve the signals of the individual tautomers or observe their averaged signals.[6]
-
-
UV/Vis Spectroscopy: The first direct experimental detection of the parent norcaradiene was achieved at 77 K using UV/Vis spectroscopy after photodissociation of a precursor molecule.[4]
Computational Methods:
Modern computational chemistry provides deep insights into the thermodynamics and kinetics of the isomerization.
-
Density Functional Theory (DFT): DFT methods are widely used for geometry optimization and energy calculations.
-
Protocol: A common approach involves using double hybrid functionals like revDSD-PBEP86 with a dispersion correction (D3BJ) and a large basis set such as jun-cc-pVTZ for geometry optimizations.[1][3] Single-point energy refinements are then performed by extrapolating to the complete basis set (CBS) limit to achieve high accuracy.[1] Functionals like ωB97X-D are also used to calculate free energy differences in various solvents, modeled using the SMD (Solvation Model based on Density) model.[3][4]
-
-
Coupled Cluster Theory: For even higher accuracy, methods like CCSD(T)-F12 with a basis set like cc-pVTZ-F12 are employed.[3] These calculations, while computationally expensive, serve as a benchmark for DFT results.
-
Kinetic and Tunneling Corrections: To understand the reaction rates, especially at low temperatures, calculations incorporate Canonical Variation Theory (CVT) and Small Curvature Tunneling (SCT) corrections.[1] These are essential for accurately modeling the significant quantum tunneling effects that dominate the isomerization of norcaradiene to this compound at cryogenic temperatures.[1]
Conclusion
The this compound-norcaradiene system is a finely balanced equilibrium where the more stable this compound isomer predominates in the unsubstituted case. However, computational analysis reveals that the stability of norcaradiene can be significantly influenced by electronic factors, particularly the introduction of electron-withdrawing substituents at the C7 position. Recent high-level calculations have refined our understanding of this equilibrium, highlighting the critical role of quantum tunneling in the rapid disappearance of norcaradiene at low temperatures. For researchers in drug development and organic synthesis, understanding these computational insights is key to harnessing the differential reactivity of these valence tautomers in complex chemical transformations.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Norcaradiene–this compound Equilibrium: A Heavy-Atom Quantum Tunneling Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. roaldhoffmann.com [roaldhoffmann.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cycloheptatriene's Molecular Dance: Isotopic Labeling Validates Rearrangement Mechanisms
The intricate and rapid structural rearrangements of cycloheptatriene, a seven-membered carbocycle, have long intrigued chemists. Distinguishing between the competing mechanistic pathways governing these transformations has been a significant challenge. However, the strategic use of isotopic labeling, particularly with deuterium (B1214612), has provided definitive evidence to validate the underlying mechanisms. This guide compares the primary competing pathways—the[1][2] sigmatropic hydrogen shift and the norcaradiene walk rearrangement—supported by experimental data from isotopic labeling studies.
At elevated temperatures, this compound undergoes thermal rearrangements, primarily interconverting its isomers through two distinct pathways. The first is a[1][2] sigmatropic hydrogen shift, a concerted pericyclic reaction where a hydrogen atom migrates from one carbon to another five carbons away. The second proposed mechanism involves a valence tautomerization to norcaradiene, a bicyclic isomer, followed by a "walk" rearrangement where the cyclopropane (B1198618) ring migrates around the six-membered ring. Isotopic labeling serves as a powerful tool to trace the fate of specific atoms during these rearrangements, providing a clear fingerprint of the operative mechanism.
Unmasking the Mechanisms: A Head-to-Head Comparison
To differentiate between these pathways, scientists have synthesized this compound molecules with deuterium atoms at specific positions and analyzed the distribution of the isotopic label after thermal rearrangement. The starting material for these pivotal studies is often 7,7-dideuteriothis compound. The predicted outcomes for the deuterium distribution following each rearrangement mechanism are distinct, allowing for direct comparison with experimental results.
Table 1: Predicted Deuterium Distribution in the Thermal Rearrangement of 7,7-Dideuteriothis compound
| Rearrangement Mechanism | Predicted Position of Deuterium Labels |
| [1][2] Sigmatropic Hydrogen Shift | Deuterium migrates from the 7-position to the 3- and 4-positions. |
| Norcaradiene "Walk" Rearrangement | Deuterium scrambles to all positions (1, 2, 3, 4, 5, 6, and 7). |
Experimental evidence from nuclear magnetic resonance (NMR) spectroscopy of the rearranged products has shown a distinct preference for the migration of deuterium to the 3- and 4-positions, strongly supporting the dominance of the[1][2] sigmatropic hydrogen shift under typical thermal conditions.
The Experimental Blueprint: A Guide to Isotopic Labeling Studies
The validation of these mechanisms relies on a meticulous experimental workflow, from the synthesis of the labeled compound to the precise analysis of the reaction products.
Synthesis of 7,7-Dideuteriothis compound
A common synthetic route to 7,7-dideuteriothis compound involves the reaction of tropylium (B1234903) cation with a deuterated reducing agent.
Experimental Protocol:
-
Preparation of Tropylium Perchlorate (B79767): this compound is dissolved in a suitable solvent, and an oxidizing agent, such as triphenylmethyl perchlorate, is added to form the tropylium perchlorate salt.
-
Reduction with a Deuteride (B1239839) Source: The tropylium perchlorate is then reduced with a deuterium source, typically lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
-
Work-up and Purification: The reaction mixture is carefully quenched with D₂O, and the organic layer is separated, dried, and the solvent is removed under reduced pressure. The resulting 7,7-dideuteriothis compound is then purified by distillation or chromatography.
Thermal Rearrangement and Product Analysis
The isotopically labeled this compound is subjected to controlled heating, and the distribution of the deuterium label in the product mixture is analyzed.
Experimental Protocol:
-
Thermal Rearrangement: A pure sample of 7,7-dideuteriothis compound is sealed in an NMR tube under an inert atmosphere (e.g., argon). The tube is then heated in a constant temperature bath for a specified period.
-
NMR Spectroscopic Analysis: The distribution of deuterium in the rearranged products is determined using ¹H and ²H NMR spectroscopy. The integration of the signals corresponding to different proton and deuteron (B1233211) environments allows for the quantification of the isotopic distribution.
Visualizing the Pathways
The competing rearrangement mechanisms and the experimental workflow can be visualized to better understand the logical relationships and processes involved.
Caption: Competing pathways for this compound rearrangement.
Caption: Workflow for validating mechanisms with isotopes.
Conclusion
The use of isotopic labeling, particularly with deuterium, has been instrumental in elucidating the complex rearrangement mechanisms of this compound. The experimental data, primarily from NMR spectroscopy, provides strong evidence that the[1][2] sigmatropic hydrogen shift is the dominant pathway for the thermal isomerization of this compound under many conditions. This approach of using isotopic tracers to distinguish between competing reaction pathways remains a cornerstone of mechanistic organic chemistry, providing clear and quantitative insights into the dynamic behavior of molecules.
References
A Spectroscopic Comparison of Cycloheptatriene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cycloheptatriene and its significant derivatives, including the aromatic tropylium (B1234903) cation and the non-benzenoid aromatic ketone, tropone. The following sections present quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and visualizations of relevant chemical pathways and experimental workflows.
Data Presentation
The spectroscopic characteristics of this compound and its derivatives are summarized in the tables below, offering a clear and concise comparison of their NMR, IR, UV-Vis, and Mass Spectrometry data.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) |
| This compound | ~6.6 (t, 2H, H1/H6), ~6.2 (t, 2H, H2/H5), ~5.4 (t, 2H, H3/H4), ~2.2 (t, 2H, H7)[1] | J2,3 ≈ 9.1 Hz |
| Tropylium Cation | ~9.2 (s, 7H) | Not Applicable |
| Tropone | ~6.8 - 7.2 (m, 6H) | Not Available |
| 7-Methylthis compound | Complex multiplet, specific shifts not readily available | Not Available |
| 3,7,7-Trimethyl-1,3,5-cycloheptatriene | Complex multiplet, specific shifts not readily available | Not Available |
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~131, ~127, ~121, ~28[2] |
| Tropylium Cation | ~155 |
| Tropone | ~187 (C=O), ~128-142 (olefinic) |
| 7-Methylthis compound | Data not readily available |
| 7-Methoxythis compound | Data not readily available |
IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~3020 (C-H stretch, sp²), ~2850 (C-H stretch, sp³), ~1630 (C=C stretch) | Alkene, Alkane |
| Tropylium Cation | Fewer, broader bands compared to this compound due to higher symmetry | Aromatic C-H, C-C |
| Tropone | ~1638 (C=O stretch), ~1580 (C=C stretch)[3] | Ketone, Alkene |
UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | ~260 | ~3000 | Hexane |
| Tropylium Cation | 217, 273 | Not Available | H₂SO₄ |
| Tropone | 224, 303 | Not Available | Sulfuric Acid[4] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 92 | 91 (Tropylium cation), 65 |
| Tropylium Cation | 91 | - |
| Tropone | 106 | 78 (loss of CO), 52 |
| 7,7-Dimethylthis compound | 120[5] | Not Available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used to characterize this compound and its derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the neat liquid or solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.[6][7] The choice of solvent is critical to avoid overlapping signals with the analyte.[8] For quantitative analysis, ensure complete dissolution.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR of compounds with quaternary carbons, a longer relaxation delay may be necessary.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing:
-
Perform a Fourier transform on the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2][9][10] For solid samples, a small amount of the powdered solid is placed on the crystal and pressure is applied to ensure good contact.
-
Data Acquisition: Acquire the interferogram by scanning the sample over the desired spectral range (typically 4000-400 cm⁻¹).[11]
-
Data Processing:
-
The instrument's software performs a Fourier transform on the interferogram to generate the IR spectrum.
-
The background spectrum is automatically subtracted.
-
The resulting spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions and extent of conjugation in the molecule.
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning.
-
-
Baseline Correction: Fill a cuvette with the pure solvent (blank) and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and instrumental effects.
-
Data Acquisition:
-
Fill a cuvette with the sample solution.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).
-
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the volatile liquid or solid sample into the ion source of the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is first separated by the gas chromatograph before entering the mass spectrometer.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4][14][15] This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and often induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.
Mandatory Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
Formation of the Tropylium Cation
This diagram illustrates the formation of the aromatic tropylium cation from this compound, a key reaction in understanding its unique spectroscopic properties.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. airekacells.com [airekacells.com]
- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. 1,3,5-Cycloheptatriene, 7,7-dimethyl- | C9H12 | CID 570419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. The 13C nuclear magnetic resonance spectra of the complexes [LM(CO)3], L = mesitylene, durene, or this compound; M = Cr, Mo, W - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chem.washington.edu [chem.washington.edu]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. cuvet.co [cuvet.co]
- 13. Cuvette Path Length — FireflySci Cuvette Shop [fireflysci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cycloheptatriene's Reactivity: An Experimental Comparison of Predicted Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of key organic molecules is paramount. Cycloheptatriene, a seven-membered carbocycle, presents a fascinating case study in pericyclic reactions, with its reactivity branching into several distinct, often competing, pathways. This guide provides an objective comparison of the experimentally verified reaction pathways of this compound, supported by quantitative data and detailed experimental protocols.
The reactivity of this compound is largely governed by its ability to undergo thermal and photochemical transformations, including electrocyclizations, cycloadditions, and rearrangements. A central aspect of its chemistry is the dynamic equilibrium with its valence isomer, norcaradiene. The preferred reaction pathway is often dictated by the reaction conditions, including temperature, light, and the presence of other reactants.
The this compound-Norcaradiene Valence Tautomerism
A foundational concept in understanding this compound's reactivity is its equilibrium with norcaradiene. This equilibrium is a temperature-dependent process where this compound, a non-planar molecule, can ring-close to form the bicyclic norcaradiene. While this compound is generally the more stable isomer, the presence of the norcaradiene tautomer, even at low concentrations, can dominate the reactivity, particularly in cycloaddition reactions.
Recent computational studies have revisited this long-standing equilibrium, suggesting that at very low temperatures, the isomerization may be influenced by heavy-atom quantum tunneling.[1][2] These theoretical findings highlight a discrepancy with some earlier experimental data, indicating that the detection of norcaradiene at cryogenic temperatures might be more challenging than previously thought.[1][2]
Comparison of Key Reaction Pathways
The diverse reactivity of this compound can be broadly categorized into photochemical, thermal, and cycloaddition reactions. The following sections compare these pathways, presenting key experimental findings and methodologies.
Photochemical Reactions
Irradiation of this compound with ultraviolet light can induce several transformations, including electrocyclic ring closure and the formation of strained isomers. Low-temperature irradiations have been instrumental in trapping and spectroscopically detecting transient species.[3]
Key Experimental Findings:
| Reaction Type | Product(s) | Experimental Conditions | Key Observations | Reference |
| Photochemical Isomerization | cis,trans-Cycloheptatriene | Low-temperature irradiation | Detection of a highly strained intermediate | [3] |
| Photochemical Cycloaddition with 1,3-Diphenylisobenzofuran | [6+4] and [4+4] cycloadducts | Irradiation (>290 nm) in various solvents | Product distribution is solvent-dependent; proceeds via exciplex intermediates | [4] |
Experimental Protocol: Low-Temperature Irradiation and Trapping
A representative experimental protocol for studying the photochemical reactions of this compound involves the following steps:
-
Sample Preparation: A solution of this compound in an inert solvent (e.g., isopentane) is prepared in a quartz cuvette.
-
Irradiation: The sample is cooled to a low temperature (e.g., 77 K) in a cryostat and irradiated with a high-pressure mercury lamp through appropriate filters to select the desired wavelength.
-
Spectroscopic Analysis: UV-Vis and IR spectra are recorded at the low temperature to identify any transient intermediates.
-
Trapping: A trapping agent (e.g., acidic methanol) can be added to the irradiated solution to form stable adducts from the reactive intermediates, which can then be isolated and characterized by NMR and mass spectrometry.[3]
Thermal Reactions
In the absence of light, this compound can undergo thermal reactions, primarily cycloadditions, that often yield different products compared to their photochemical counterparts.
Key Experimental Findings:
| Reaction Type | Reactant | Product(s) | Experimental Conditions | Yield | Reference |
| Thermal Cycloaddition | 1,3-Diphenylisobenzofuran | endo [4+2] and exo [6+4] cycloadducts | Heating in an appropriate solvent | ~40% for the mixture | [4] |
| Diels-Alder Reaction | Maleic Anhydride (B1165640) | Bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride derivative | Heating neat reactants | 54% | [5] |
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This reaction highlights the role of the norcaradiene tautomer as the diene in a classic [4+2] cycloaddition.
-
Reactant Mixing: this compound (2.0 mmol) and maleic anhydride (2.0 mmol) are combined in a reaction vessel without a solvent.[5]
-
Heating: The mixture is heated for approximately 2 hours.
-
Product Isolation: The resulting solid product is isolated.
-
Characterization: The product is characterized by Thin Layer Chromatography (TLC), melting point analysis, and ¹H NMR spectroscopy to confirm its structure and purity.[5] The melting point of the product has been reported to be in the range of 101.3-101.6 °C.[5]
Advanced Spectroscopic Verification
Modern spectroscopic techniques have enabled the study of this compound reaction dynamics on incredibly short timescales. Femtosecond X-ray spectroscopy, for instance, has been used to probe the electronic structure of transient intermediates in related electrocyclic ring-opening reactions, such as that of 1,3-cyclohexadiene.[6][[“]][8] These studies provide direct experimental evidence for the concerted nature of these pericyclic reactions, as predicted by the Woodward-Hoffmann rules.
Experimental Technique: Femtosecond Time-Resolved X-ray Spectroscopy
-
Photoexcitation: A femtosecond UV laser pulse initiates the reaction in a sample of the cyclic molecule.
-
Probing: A time-delayed femtosecond soft X-ray pulse probes the evolving electronic structure of the molecule near the carbon K-edge.[6]
-
Data Analysis: By varying the time delay between the pump and probe pulses, the formation and decay of transient species can be tracked with sub-picosecond resolution.[6][[“]]
This cutting-edge technique provides invaluable insights into the fundamental mechanisms of these ultrafast chemical transformations.
Conclusion
The experimental verification of this compound's reaction pathways reveals a complex interplay of thermal and photochemical processes, often mediated by the this compound-norcaradiene equilibrium. While classic techniques like low-temperature spectroscopy and product analysis have laid the groundwork for our understanding, advanced methods such as femtosecond X-ray spectroscopy are now providing unprecedented detail into the ultrafast dynamics of these reactions. For researchers in organic synthesis and drug development, a thorough understanding of these competing pathways is crucial for controlling reaction outcomes and designing novel molecular architectures.
References
- 1. Norcaradiene–this compound Equilibrium: A Heavy-Atom Quantum Tunneling Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemistry of cyclohepta-1,3-diene and cyclohepta-1,3,5-triene. Photochemical formation and chemical reactivity of the strained trans-isomer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Femtosecond x-ray spectroscopy of an electrocyclic ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. azom.com [azom.com]
A Comparative Guide to the Catalytic Activity of Cycloheptatriene-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and structural properties of cycloheptatriene (CHT) make it a versatile ligand in organometallic chemistry. When complexed with various transition metals, it can modulate the metal center's reactivity, leading to a diverse range of catalytic applications. This guide provides a comparative overview of the catalytic activity of different this compound-metal complexes, focusing on key performance metrics from published experimental data.
I. Cycloaddition Reactions: A Playground for Rhodium
Cycloaddition reactions are powerful tools for constructing cyclic molecules. This compound-metal complexes, particularly those of rhodium, have demonstrated significant efficacy in catalyzing these transformations.
[6+2] Cycloaddition of Alkynes and this compound
Rhodium complexes have been shown to be highly effective in the [6+2] cycloaddition of internal alkynes with this compound, yielding bicyclo[4.2.1]nona-2,4,7-triene derivatives. While direct comparative studies with other this compound-metal complexes are limited in the literature, the performance of rhodium catalysts is noteworthy for its high yields.
Table 1: Performance of a Rhodium Catalyst in the [6+2] Cycloaddition of Diphenylacetylene and this compound
| Catalyst System | Substrate | Product Yield (%) | Reference |
| [Rh(COD)Cl]₂ / CuI / PPh₃ | Diphenylacetylene | Excellent | [1] |
Note: "Excellent" yields are reported in the literature, suggesting yields are typically high under optimized conditions.
Alkynylcyclopropanation of Alkenes
Rhodium(II) complexes have been successfully employed in the alkynylcyclopropanation of alkenes using 7-alkynyl cycloheptatrienes as carbene precursors. This reaction proceeds via a decarbenation of the this compound derivative. The choice of rhodium catalyst is crucial to avoid undesired side reactions commonly observed with other metal catalysts like gold.[2][3]
Table 2: Performance of a Rh(II) Catalyst in the Cyclopropanation of Styrene with a 7-Alkynyl this compound
| Catalyst | Alkene | 7-Alkynyl this compound | Product Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| [Rh₂(TFA)₄] | Styrene | 7-(phenylethynyl)cyclohepta-1,3,5-triene | 85 | >95:5 | [2] |
II. Cyclopropanation with Iron Complexes
Iron, being an earth-abundant and less toxic metal, presents an attractive alternative to precious metals in catalysis. While the direct use of this compound-iron complexes in cyclopropanation is not extensively documented in the context of direct comparison, iron-catalyzed cyclopropanation of olefins is a well-established field. These reactions often proceed via iron-carbene intermediates.
Table 3: Representative Performance of an Iron Catalyst in the Cyclopropanation of Styrene
| Catalyst | Carbene Source | Alkene | Product Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| FeCl₂ | Diazomethane derivative | Styrene | High | Variable | [4] |
Note: This table represents a general iron-catalyzed cyclopropanation and does not specifically involve a this compound ligand as a modulating component in the provided literature. Further research is needed to establish a direct comparison.
III. Olefin Metathesis with Molybdenum Complexes
Molybdenum complexes are renowned for their high activity in olefin metathesis. While a wide array of molybdenum alkylidene complexes are known as efficient catalysts, the specific role of the this compound ligand in modulating this reactivity for commercially relevant processes is an area of ongoing research. The data presented below is for a highly active molybdenum-oxo complex to provide a benchmark for catalytic efficiency in this area.
Table 4: Representative Performance of a Molybdenum-Oxo Complex in Olefin Metathesis
| Catalyst Precursor | Reaction | Turnover Frequency (TOF) (min⁻¹) | Reference |
| MoOCl₂(OR)₂(OEt₂) | Olefin Metathesis | up to 13.9 | [5] |
Note: This data is for a Mo(VI)-oxo complex and not a this compound-molybdenum complex. It serves to illustrate the high activity achievable with molybdenum catalysts in this transformation.
IV. Experimental Protocols
Synthesis of this compound-Metal Complexes
1. Synthesis of Tricarbonyl(η⁶-cycloheptatriene)molybdenum(0) ((C₇H₈)Mo(CO)₃)
This complex is typically prepared by the direct reaction of molybdenum hexacarbonyl with this compound.
-
Procedure: A mixture of molybdenum hexacarbonyl (Mo(CO)₆) and an excess of this compound is refluxed in a high-boiling inert solvent such as n-heptane or octane. The reaction progress is monitored by the evolution of carbon monoxide. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be purified by recrystallization or sublimation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
2. Synthesis of Tricarbonyl(η⁴-cycloheptatriene)iron(0) ((C₇H₈)Fe(CO)₃)
This complex can be synthesized by the reaction of diiron nonacarbonyl with this compound.
-
Procedure: Diiron nonacarbonyl (Fe₂(CO)₉) is stirred with this compound in an inert solvent like benzene (B151609) or hexane (B92381) at a slightly elevated temperature (e.g., 40-50 °C). The reaction is typically carried out under an inert atmosphere. The product, a yellow crystalline solid, can be isolated by filtration and purified by chromatography or recrystallization.[7]
Catalytic Reaction Protocols
1. Rhodium-Catalyzed [6+2] Cycloaddition of Internal Alkynes with this compound
-
General Procedure: To a solution of the internal alkyne and this compound in a suitable solvent (e.g., toluene), the rhodium catalyst precursor (e.g., [Rh(COD)Cl]₂), a co-catalyst (e.g., CuI), and a ligand (e.g., PPh₃) are added. The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed. The product is isolated and purified using standard techniques such as column chromatography.[1]
2. Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes
-
General Procedure: A solution of the 7-alkynyl this compound and an excess of the alkene in a solvent mixture (e.g., PhMe/hexane) is treated with a catalytic amount of a Rh(II) complex (e.g., [Rh₂(TFA)₄]). The reaction mixture is heated (e.g., at 80 °C) until the starting this compound is fully consumed. The product is then isolated and purified by column chromatography.[2]
V. Visualizing Reaction Pathways
The following diagrams illustrate a generalized experimental workflow for catalyst screening and a proposed catalytic cycle for a cycloaddition reaction.
Caption: Experimental workflow for a typical this compound-metal catalyzed reaction.
Caption: Generalized catalytic cycle for a metal-catalyzed cycloaddition reaction.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Aromaticity of Cycloheptatriene Systems: A Nucleus-Independent Chemical Shift (NICS) Analysis
A quantitative comparison of cycloheptatriene, the tropylium (B1234903) cation, and the cycloheptatrienyl anion showcases the profound impact of electron count on aromatic character. This guide delves into the theoretical underpinnings and computational evidence that define these species as non-aromatic, aromatic, and anti-aromatic, respectively.
The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic organic molecules. According to Hückel's rule, a planar, cyclic, fully conjugated molecule is aromatic if it possesses (4n+2) π-electrons. Conversely, a similar system with 4n π-electrons is deemed anti-aromatic and is highly unstable. Systems that fail to meet the criteria of being cyclic, planar, and fully conjugated are classified as non-aromatic.
A robust computational method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) analysis. This technique measures the magnetic shielding at a specific point in space, typically the center of a ring. A strong negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity. A positive value signifies a paratropic ring current, characteristic of anti-aromaticity, while a value near zero suggests a lack of significant cyclic electron delocalization, i.e., non-aromaticity.
This guide compares this compound and its corresponding cation and anion using NICS values as a key metric, benchmarked against standard aromatic, anti-aromatic, and non-aromatic compounds.
Comparative Analysis of this compound and its Ions
-
This compound (C₇H₈): This molecule contains three π-bonds and thus 6 π-electrons, a number that satisfies the (4n+2) rule for n=1. However, the presence of a sp³-hybridized methylene (B1212753) (-CH₂-) group disrupts the continuous conjugation around the ring. This interruption prevents the molecule from adopting a planar conformation, thereby classifying it as non-aromatic . Its NICS value is expected to be close to zero.
-
Tropylium Cation ([C₇H₇]⁺): The removal of a hydride ion (H⁻) from this compound results in the tropylium cation. This ion is a planar, heptagonal, cyclic species with 6 π-electrons fully delocalized over the seven carbon atoms.[1] It perfectly fulfills all criteria for Hückel's aromaticity (4n+2, where n=1).[1] Consequently, the tropylium cation is remarkably stable and exhibits strong aromatic character, which is reflected in a significantly negative NICS value.[1]
-
Cycloheptatrienyl Anion ([C₇H₇]⁻): In contrast, the deprotonation of this compound yields the cycloheptatrienyl anion, which possesses 8 π-electrons. This fits the 4n rule (for n=2). If the anion were to adopt a planar conformation, the cyclic delocalization of 8 π-electrons would lead to significant destabilization, making it anti-aromatic .[2][3] This anti-aromatic character is evidenced by a large positive NICS value. To avoid this instability, the ring tends to distort from planarity.[3]
Quantitative Data Presentation
The degree of aromaticity or anti-aromaticity can be quantitatively compared using calculated NICS values. The NICS(1)zz value, which represents the zz-component of the shielding tensor calculated 1 Å above the ring plane, is often considered a more refined metric as it primarily reflects the contribution from the π-electron system.[4][5]
| Compound | π-Electron Count | Aromatic Character | Calculated NICS(1)zz (ppm) |
| Benzene | 6 | Aromatic | -32.38[4] |
| Tropylium Cation | 6 | Aromatic | -19.4[6] |
| This compound | 6 | Non-aromatic | -4.5[7] |
| Cyclohexene | 2 | Non-aromatic | ~ 0.0[8] |
| Cycloheptatrienyl Anion | 8 | Anti-aromatic | +29.7[3] |
| Cyclobutadiene | 4 | Anti-aromatic | +43.0[8] |
| Note: NICS values are dependent on the computational level of theory and basis set used. The values presented are for comparative purposes. |
The data clearly illustrates the distinct magnetic properties of these systems. The tropylium cation, like the archetypal aromatic compound benzene, exhibits a strong negative NICS(1)zz value, confirming its aromaticity.[6] this compound has a NICS(1)zz value much closer to zero, similar to the non-aromatic reference cyclohexene, which aligns with its classification.[7][8] Conversely, the cycloheptatrienyl anion displays a large positive NICS(1)zz value, indicating strong anti-aromatic character comparable to that of cyclobutadiene.[3][8]
Experimental and Computational Protocols
Nucleus-Independent Chemical Shift (NICS) Calculation
The determination of NICS values is a computational procedure performed using quantum chemistry software packages.
Objective: To calculate the magnetic shielding at a non-nuclear position within or above a cyclic molecule to assess its aromatic, anti-aromatic, or non-aromatic character.
Methodology:
-
Geometry Optimization: The molecular structure of the compound of interest is first optimized to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set (e.g., 6-311+G**).[9]
-
Placement of Ghost Atom: A "ghost atom" (Bq), which has no nucleus and no electrons, is placed at a specific point of interest.[10] For NICS(1)zz calculations, this point is 1.0 Å directly above the geometric center of the ring.[10][11]
-
NMR Calculation: A nuclear magnetic resonance (NMR) shielding calculation is then performed on the optimized geometry including the ghost atom. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this step.[12]
-
Data Extraction: The NICS value is determined from the output of the calculation. It is the negative of the calculated isotropic magnetic shielding value at the position of the ghost atom.[10] For NICS(1)zz, the negative of the zz-component (the tensor component perpendicular to the ring plane) of the shielding tensor is used.
Visualization of Aromaticity Concepts
The logical relationship between a molecule's electronic structure and its resulting aromatic character as determined by NICS values can be visualized.
Caption: Logical workflow from this compound to its ions and their classification based on NICS.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiaromaticity of Cycloheptatrienyl Anions: Structure, Acidity, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. poranne-group.github.io [poranne-group.github.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Kinetic Models for Cycloheptatriene Isomerization
This guide provides a comprehensive comparison of kinetic models for the isomerization of cycloheptatriene, a fundamental process in physical organic chemistry. The focus is on the validation of theoretical models against experimental data for its two primary isomerization pathways: the valence isomerization to norcaradiene and the rearrangement to toluene (B28343). This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are engaged in reaction modeling and kinetic analysis.
Overview of this compound Isomerization
This compound (CHT) undergoes two significant thermal isomerizations: a reversible valence isomerization to norcaradiene (NCD) and an irreversible rearrangement to toluene. The CHT-NCD equilibrium is a classic example of a walk rearrangement, while the formation of toluene is a thermodynamically favored process.[1] The kinetics of these reactions have been the subject of numerous experimental and theoretical investigations.
Kinetic Models and Data Comparison
The kinetics of this compound isomerization are often described using the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). Theoretical models, primarily based on Density Functional Theory (DFT) and other high-level computational methods, have been developed to predict these kinetic parameters and to elucidate the reaction mechanisms. Recent studies have also highlighted the importance of quantum mechanical tunneling, especially at low temperatures, which can lead to deviations from classical Arrhenius behavior.[2][3]
The interconversion between this compound and norcaradiene is a rapid equilibrium. The stability of each isomer and the barrier to interconversion are influenced by substituents and the surrounding medium.[1]
Table 1: Comparison of Kinetic and Thermodynamic Data for the CHT ⇌ NCD Isomerization
| Parameter | Experimental Value | Theoretical Value | Method/Level of Theory | Reference |
| Forward Reaction (CHT → NCD) | ||||
| Ea (kcal/mol) | - | 1.21 eV (27.9 kcal/mol) | ab initio | [4] |
| Reverse Reaction (NCD → CHT) | ||||
| k (s⁻¹) at 100 K | 3.7 x 10⁻³ | 6.5 x 10⁴ | CVT/SCT | [2] |
| Ea (kcal/mol) | 6.1 | 2.2 | CVT/SCT | [2][3] |
| Equilibrium | ||||
| ΔG (kcal/mol) | +1.7 (in apolar solvents) | +0.1 | QCISD(T)/6-31G(d) | [1] |
| Keq (CHT/NCD) at 293.15 K | Assumed 1000 | - | - | [2] |
Note: There are significant discrepancies reported between experimental and theoretical values, particularly for the NCD to CHT isomerization rate at low temperatures, suggesting that norcaradiene may be less stable and more transient than previously thought based on experimental estimates.[2]
The isomerization of this compound to toluene is a key thermal rearrangement. This process is generally considered to proceed via a[1][5]-hydrogen shift mechanism.
Table 2: Kinetic Data for the CHT → Toluene Isomerization
| Parameter | Theoretical Value | Method/Level of Theory | Reference |
| Forward Reaction (CHT → Toluene) | |||
| Ea (kcal/mol) | ~30 kJ/mol (~7.2 kcal/mol) lower than CHT radical cation formation | DFT: B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) | [6] |
| Reverse Reaction (Toluene → CHT) | |||
| Ea (kcal/mol) | 1.96 eV (45.2 kcal/mol) for TOL•+ to CHT•+ | ab initio | [4] |
Note: The available search results provide more qualitative and relative energy barriers for the CHT to toluene rearrangement rather than specific Arrhenius parameters from experimental studies.
Experimental and Computational Protocols
Experimental validation of this compound isomerization kinetics has been primarily achieved through:
-
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique is used to study the dynamic equilibrium between this compound and its valence isomers, such as norcaradiene. By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the equilibrium constant and the free energy barrier of the ring flip in this compound. For instance, low-temperature ¹H NMR measurements in CBrF₃ and CF₂Cl₂ have been used to quantify the energy barrier of the boat conformation ring flip.[1]
-
Pyrolysis Studies : The thermal rearrangement of this compound to toluene is typically studied at elevated temperatures. Pyrolysis of this compound followed by product analysis (e.g., gas chromatography) can provide information about the reaction pathways and kinetics, although detailed kinetic parameters from these studies were not available in the provided search results.[1]
-
Cycloaddition Reactions : The differential reactivity of this compound and norcaradiene in cycloaddition reactions can be exploited to probe the equilibrium. For example, Diels-Alder reactions with dienophiles like N-phenylmaleimide can selectively trap one of the isomers, providing insights into their relative concentrations and reactivity.[1][5]
Theoretical investigations of this compound isomerization provide detailed mechanistic insights and quantitative kinetic data. Common computational protocols include:
-
Density Functional Theory (DFT) : A widely used method for optimizing geometries of reactants, transition states, and products, as well as for calculating their energies. Functionals such as B3LYP and RωB97X-D with basis sets like 6-31G* and 6-311+G(d,p) have been employed to study the this compound system.[1][5][6]
-
Ab initio Methods : High-level ab initio methods like QCISD(T) (Quadratic Configuration Interaction with Single and Double and perturbative Triple excitations) are used for more accurate energy calculations, providing a benchmark for DFT results.[1]
-
Transition State Theory (TST) : Conventional TST and its variational versions, such as Canonical Variational Theory (CVT), are used to calculate reaction rate constants from the potential energy surface.
-
Quantum Mechanical Tunneling Corrections : For reactions involving light atoms like hydrogen, or for reactions at very low temperatures, quantum tunneling can be significant. The Small-Curvature Tunneling (SCT) approximation is often incorporated with CVT to account for these effects, which has been shown to be crucial for accurately modeling the norcaradiene to this compound isomerization.[2][3]
-
Software : The Gaussian suite of programs is a commonly used software package for performing these quantum chemical calculations.[5]
Visualization of Reaction Pathways and Model Validation
The following diagrams illustrate the key isomerization pathways of this compound and a generalized workflow for the validation of kinetic models.
Caption: Isomerization pathways of this compound.
References
- 1. BJOC - Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Norcaradiene–this compound Equilibrium: A Heavy-Atom Quantum Tunneling Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ring walk of methylene groups in toluene radical cations. An extension of the toluene-cycloheptatriene rearrangement of aromatic radical cations. Theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cycloaddition Reactivity of Cycloheptatriene: A Comparative DFT Study
A deep dive into the pericyclic reactions of cycloheptatriene reveals a landscape of competing cycloaddition pathways, where the dienophile and reaction conditions dictate the product outcome. This comparative guide synthesizes findings from several key density functional theory (DFT) studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing the [4+2], [6+2], and [2+2+2] cycloaddition reactions of this compound and its valence isomer, norcaradiene.
The versatile reactivity of this compound (CHT) in cycloaddition reactions has been a subject of extensive research. Its existence in equilibrium with the bicyclic valence isomer, norcaradiene (NCD), adds a layer of complexity to its reaction mechanisms. Modern computational chemistry, particularly DFT, has been instrumental in elucidating the transition states and energy profiles of these reactions, offering insights that are often inaccessible through experimental means alone.
Competing Cycloaddition Pathways: A Quantitative Comparison
The preferred cycloaddition pathway of this compound is highly dependent on the nature of the reacting partner. DFT calculations have quantified the activation and reaction energies for various cycloaddition modes, providing a predictive framework for reaction outcomes.
| Reaction | Cycloaddition Mode | Dienophile/Enophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method | Reference |
| CHT + Maleic Anhydride (B1165640) | [4+2] endo | Maleic Anhydride | 35.4 | - | Not Specified in Abstract | [1] |
| NCD + Maleic Anhydride | [4+2] endo | Maleic Anhydride | 28.4 | - | Not Specified in Abstract | [1] |
| CHT + 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | [4+2] endo | PTAD | - | - | Not Specified in Abstract | [1] |
| CHT + Nitroso Compound | [6+2] | Nitroso Compound | - | - | RωB97X-D/6-311+G//RωB97X-D/6-31G* | [2] |
| NCD + Benzyne | [4+2] | Benzyne | - | - | RωB97X-D/6-311+G//RωB97X-D/6-31G | [2] |
| NCD + Nitroso Compound | [4+2] | Nitroso Compound | +26.69 | Thermodynamically unstable | RωB97X-D/6-311+G**//RωB97X-D/6-31G | [2] |
Visualizing the Reaction Pathways
The interplay between this compound, norcaradiene, and various dienophiles can be visualized through reaction coordinate diagrams. These diagrams illustrate the key transition states and intermediates involved in the different cycloaddition pathways.
Figure 1. Competing cycloaddition pathways of this compound.
Experimental and Computational Protocols
The insights presented in this guide are derived from rigorous computational studies employing various DFT methods. Understanding these methodologies is crucial for interpreting and applying the findings.
General Computational Approach:
Most studies on this topic employ DFT calculations to locate the geometries of reactants, transition states, and products. Frequency calculations are then performed to characterize these stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic corrections.
Specific Methodologies:
-
Huisgen's Classic Studies Revisited: A modern computational analysis of Rolf Huisgen's experimental work on the Diels-Alder reactions of this compound with maleic anhydride and PTAD utilized DFT to identify transition states and calculate their Gibbs free energies.[1] The specific functional and basis set were not detailed in the provided abstract.
-
Valence-Isomer Selective Cycloadditions: To understand the selectivity between [6+2] and [4+2] cycloadditions, researchers performed DFT calculations using the RωB97X-D functional with the 6-311+G basis set for final energy calculations, following geometry optimizations at the RωB97X-D/6-31G * level.[2] These calculations were performed in the presence of a solvent model (chlorobenzene).[2] The computational work was complemented by machine learning models to predict enophile reactivity.[2]
The following workflow outlines the typical computational procedure for studying these cycloaddition reactions:
Figure 2. A typical DFT workflow for studying cycloaddition reactions.
Mechanistic Insights and Selectivity
The competition between different cycloaddition pathways is a subtle interplay of electronic and steric factors.
-
[4+2] vs. [6+2] Selectivity: The choice between a [4+2] (Diels-Alder) and a [6+2] cycloaddition is highly dependent on the dienophile. For instance, reactions with benzynes tend to favor the [4+2] pathway with the norcaradiene isomer, while nitroso compounds can lead to a thermally forbidden suprafacial [6+2] cycloaddition with this compound itself.[2] Computational studies have been crucial in providing a rational explanation for these seemingly anomalous results.[2]
-
The Role of the this compound-Norcaradiene Equilibrium: The low energy barrier for the valence isomerization between this compound and norcaradiene means that both isomers are often accessible under the reaction conditions. The dienophile can then selectively react with one of the isomers. For example, with maleic anhydride, the [4+2] cycloaddition with norcaradiene is kinetically favored over the corresponding reaction with this compound.[1]
-
[2+2+2] Cycloaddition: The possibility of a [2+2+2] cycloaddition has also been investigated. However, DFT calculations have shown that this pathway is generally highly disfavored compared to the [4+2] cycloaddition.[1] Attempts to locate a transition state for the [2+2+2] reaction of maleic anhydride with this compound were unsuccessful, with the optimization leading to the [4+2] transition state.[1]
References
Unveiling the Fleeting Structures of Cycloheptatriene Transition States: A Comparative Guide to Experimental and Computational Evidence
For researchers, scientists, and drug development professionals, understanding the transient geometries of molecules during a chemical reaction is paramount for predicting reaction outcomes, designing novel catalysts, and developing new synthetic methodologies. This guide provides a comparative overview of the experimental and computational techniques used to elucidate the structure of cycloheptatriene transition states, a molecule of significant theoretical interest in organic chemistry.
This compound and its derivatives undergo a fascinating array of pericyclic reactions, including cycloadditions and sigmatropic rearrangements. The transition states of these reactions are fleeting, existing for mere femtoseconds, yet they hold the key to the reaction's stereochemistry and mechanism. This guide delves into the primary experimental methods—Kinetic Isotope Effects (KIEs) and advanced spectroscopic techniques—and compares their findings with the insights gained from computational chemistry.
I. Kinetic Isotope Effects (KIE): Probing Transition State Bonding
The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to infer changes in bonding at the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is being formed or broken in the rate-determining step. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the transition state, while secondary KIEs provide information about changes in hybridization at or near the reacting center.
1. Synthesis of Deuterated this compound:
-
Starting Material: Benzoic acid can be used as a precursor.
-
Reduction: A two-step reduction process involving a Birch reduction followed by an alanate reduction can yield this compound. To introduce deuterium, deuterated reagents such as LiAlD₄ would be used in the appropriate step. Another approach involves the reaction of benzene (B151609) with deuterated diazomethane. The specific positions of deuteration will depend on the synthetic route and the mechanistic question being addressed. For a Diels-Alder reaction, deuteration at the reacting diene carbons or the allylic positions could provide valuable information.
2. Reaction Setup:
-
Reactants: Equimolar amounts of this compound (both the deuterated and non-deuterated isotopologues in separate experiments, or a mixture for competitive KIE) and a dienophile (e.g., maleic anhydride) are used.
-
Solvent: The reaction can be run neat (without solvent) or in a suitable aprotic solvent like toluene (B28343) or xylene.
-
Temperature: The reaction mixture is typically heated to a temperature that allows for a measurable reaction rate, often in the range of 80-150°C.
3. Reaction Monitoring and Data Collection:
-
Technique: The progress of the reaction is monitored over time using techniques such as ¹H NMR spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Data Points: Aliquots are taken from the reaction mixture at regular intervals, and the concentrations of reactants and products are determined.
4. Data Analysis and KIE Calculation:
-
Rate Constants: The rate constants for the reactions with the light (kH) and heavy (kD) isotopes are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.
II. Advanced Spectroscopic Techniques: A Direct Look at Ultrafast Dynamics
While KIE studies provide indirect evidence of transition state structure, advanced spectroscopic techniques aim to directly observe the fleeting intermediates and transition states.
-
Femtosecond Transient Absorption Spectroscopy: This technique uses an ultrashort laser pulse to initiate a reaction and a second pulse to probe the absorption of light by the transient species. It has been used to measure the internal conversion time of this compound in the femtosecond domain, providing insights into the initial steps of its photochemical reactions.
-
Femtosecond X-ray Spectroscopy: By using X-ray pulses, it is possible to probe the changes in the electronic structure of the carbon atoms during a reaction. This has been applied to study the electrocyclic ring-opening of 1,3-cyclohexadiene, a related system, revealing the electronic structure of the transient intermediate state.
These advanced techniques are at the forefront of experimental physical organic chemistry, offering the potential for a direct "snapshot" of the transition state.
III. Computational Chemistry: In Silico Modeling of Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying transition states. These methods can calculate the geometry, energy, and vibrational frequencies of transition states, providing a detailed picture that complements experimental data.
-
Transition State Optimization: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.
-
Frequency Calculations: These calculations confirm that the optimized structure is a true transition state (having one and only one imaginary frequency) and provide the zero-point vibrational energies needed for accurate energy calculations.
-
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.
IV. Comparison of Experimental and Computational Data
The synergy between experimental and computational approaches provides the most robust understanding of transition state structures. Computational results can be validated against experimental data, and experiments can be designed to test computational predictions.
Table 1: Comparison of Methodologies for Studying this compound Transition States
| Feature | Kinetic Isotope Effects (KIE) | Advanced Spectroscopy | Computational Chemistry |
| Nature of Evidence | Indirect (inferred from rate changes) | Direct (observation of transient species) | Theoretical (calculated structures and energies) |
| Timescale | Milliseconds to hours (reaction kinetics) | Femtoseconds to picoseconds | Not time-resolved (static structures) |
| Information Gained | Changes in bonding at the transition state | Electronic and vibrational structure of intermediates | 3D geometry, energy, vibrational modes |
| Typical Protocol | Synthesis of isotopologues, reaction monitoring | Pump-probe laser or X-ray experiments | DFT calculations, transition state searches |
| Limitations | Interpretation can be complex | Technically challenging, expensive equipment | Accuracy depends on the level of theory and basis set |
Table 2: Selected Activation Energies for this compound Reactions
| Reaction | Method | Activation Energy (kcal/mol) | Reference |
| Cope Rearrangement | Computational (DFT) | ~33 | [1] |
| Diels-Alder with Maleic Anhydride | Experimental | Not readily available | - |
| Norcaradiene-Cycloheptatriene Isomerization | Computational (CVT/SCT) | 2.2 | [2] |
V. Conclusion
The elucidation of this compound transition state structures is a testament to the power of combining experimental and computational chemistry. While KIE studies provide crucial, albeit indirect, evidence of bonding changes, advanced spectroscopic techniques are beginning to offer a direct window into the ultrafast world of chemical reactions. Computational chemistry serves as a vital bridge, providing detailed structural models that can be tested and refined through experimentation. For researchers in drug development and chemical synthesis, a thorough understanding of these methodologies is essential for the rational design of new molecules and reactions.
References
comparing the efficacy of different synthetic routes to cycloheptatriene
A comprehensive guide comparing the efficacy of prominent synthetic routes to cycloheptatriene, tailored for researchers, scientists, and professionals in drug development. This document provides an objective analysis of synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for specific research and development needs.
Introduction to this compound Synthesis
This compound (CHT), a seven-membered carbocycle with the formula C₇H₈, is a valuable building block in organic synthesis and a key ligand in organometallic chemistry. Its unique electronic and structural properties make it a precursor to the aromatic tropylium (B1234903) cation and a motif in various complex molecules. The synthesis of this compound has been approached through several distinct pathways, each with its own set of advantages and limitations regarding yield, scalability, purity, and reaction conditions. This guide focuses on a comparative analysis of three major synthetic strategies: the dehydrohalogenation of 7,7-dihalobicyclo[4.1.0]heptanes, the Buchner ring expansion of benzene (B151609), and the reduction of the tropylium cation.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound is often dictated by factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the required purity of the final product. The following table summarizes the key quantitative data for the three primary synthetic routes discussed in this guide.
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Conditions | Scale | Ref. |
| Dehydrohalogenation | 7,7-Dichlorobicyclo[4.1.0]heptane | - | 82 | 91.38 | Reactive Distillation | 44.8 kg | [1] |
| Dehydrohalogenation | 7,7-Dichlorobicyclo[4.1.0]heptane | CuBr₂, Methanol | 83 | - | 160 °C, 6 h, sealed vessel | 3.6 g | [2] |
| Dehydrohalogenation | 7,7-Dibromobicyclo[4.1.0]heptane | Quinoline | ~66 | - | Heat | Lab Scale | [3] |
| Buchner Ring Expansion | Benzene, Diazomethane (B1218177) | Rhodium(II) trifluoroacetate (B77799) | High (unspecified) | - | Mild conditions | Lab Scale | [4] |
| Reduction of Tropone Derivative | Fused Tropone | AlH₃ (from LiAlH₄/AlCl₃) | 70 (main isomer) | - | Ether/Benzene, 25 °C | Lab Scale | [5] |
| Reduction of Tropylium Cation | Tropylium salt | Lithium aluminum hydride (LiAlH₄) | High (expected) | - | Ethereal solvent | Lab Scale | [6][7] |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical relationships between the starting materials and the final this compound product for the three major synthetic routes.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Dehydrohalogenation of 7,7-Dichlorobicyclo[4.1.0]heptane (Copper-Catalyzed)
This method provides a high yield of this compound under relatively controlled conditions.[2]
Materials:
-
7,7-Dichlorobicyclo[4.1.0]heptane (3.6 g, 22 mmol)
-
Copper(II) bromide (CuBr₂) (0.05 g, 0.22 mmol)
-
Methanol (7 g, 220 mmol)
Procedure:
-
A glass ampoule (V=30 cm³) is charged with 7,7-dichlorobicyclo[4.1.0]heptane, copper(II) bromide, and methanol.
-
The ampoule is sealed and heated at 160 °C for 6 hours.
-
After cooling, the reaction mixture is transferred, and the product is isolated by distillation.
-
This procedure yields 1.66 g (83%) of this compound-1,3,5.
Route 2: Buchner Ring Expansion of Benzene (Rhodium-Catalyzed)
The rhodium-catalyzed Buchner reaction offers a method for the synthesis of this compound derivatives under mild conditions with high efficiency, although the use of diazomethane requires significant caution.[4][8]
Materials:
-
Benzene (solvent and reactant)
-
Diazomethane (generated in situ or as a solution in ether)
-
Rhodium(II) trifluoroacetate (catalytic amount)
General Procedure:
-
A solution of rhodium(II) trifluoroacetate in benzene is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a suitable temperature (e.g., 0 °C or room temperature, depending on the specific protocol).
-
A solution of diazomethane in a non-reactive solvent (e.g., diethyl ether) is added dropwise to the stirred benzene solution. The addition rate should be controlled to manage the evolution of nitrogen gas.
-
The reaction is monitored by TLC or GC until the consumption of the starting material.
-
Upon completion, the reaction mixture is carefully quenched (e.g., with acetic acid to destroy any excess diazomethane).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.
Note: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Route 3: Reduction of the Tropylium Cation
This route involves the generation of the stable tropylium cation from a this compound derivative, followed by its reduction. The reduction of the tropylium cation itself with lithium aluminum hydride is expected to be a high-yielding step.[6][7]
Materials:
-
Tropylium tetrafluoroborate (B81430) (or another tropylium salt)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
General Procedure:
-
A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a flask under an inert atmosphere.
-
The tropylium salt is added portion-wise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred until the complete consumption of the tropylium salt, as indicated by a color change or TLC analysis.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.
-
The ethereal solution is decanted or filtered, and the solid residue is washed with additional ether.
-
The combined organic phases are dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation to afford this compound.
Note: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Conclusion
The synthesis of this compound can be achieved through various effective routes. For large-scale production, the dehydrohalogenation of 7,7-dichlorobicyclo[4.1.0]heptane via reactive distillation stands out as a highly efficient and high-yielding process.[1] For laboratory-scale synthesis, the copper-catalyzed dehydrohalogenation offers an excellent yield with a straightforward procedure.[2] The Buchner ring expansion , particularly with rhodium catalysts, provides a direct route from benzene but requires the handling of hazardous diazomethane.[4][8] Finally, the reduction of the tropylium cation is a viable option, especially if a substituted this compound is desired as an intermediate for other transformations. The choice of method will ultimately depend on the specific requirements of the research or development project, balancing factors of scale, safety, cost, and desired purity.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2285689C1 - Method for preparing this compound-1,3,5 - Google Patents [patents.google.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. researchgate.net [researchgate.net]
- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 7. Tropylium cation - Wikipedia [en.wikipedia.org]
- 8. Buchner ring expansion - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Cycloheptatriene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary analytical techniques for the quantitative determination of cycloheptatriene: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental results in research, development, and quality control processes. This document outlines the performance characteristics and detailed experimental protocols for each method to aid in the selection and implementation of the most suitable technique for your specific application.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics for GC-FID and HPLC-UV in the analysis of this compound. These values are representative and are intended to guide the user in method selection. It is important to note that specific performance may vary based on the instrumentation, column, and specific method parameters employed. Method validation is necessary for any specific application.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 1 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Sample Throughput | High | Moderate to High |
| Specificity | High | Moderate to High |
| Primary Applications | Purity testing, residual solvent analysis, reaction monitoring | Purity determination, stability studies, formulation analysis |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[1] The compound is vaporized and transported through a chromatographic column by an inert carrier gas.[2] Separation is achieved based on the differential partitioning of the analyte between the stationary phase in the column and the mobile gas phase.[2] A Flame Ionization Detector (FID) is commonly used for the sensitive detection of hydrocarbons.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.
-
Generate a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.
-
If necessary, an internal standard (e.g., toluene (B28343) or undecane) can be added to both calibration standards and unknown samples to improve precision.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is suitable. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split injection with a split ratio of 50:1 to handle the volatility of this compound and prevent column overload.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by injecting a known standard.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.[3] It is particularly useful for compounds that are not sufficiently volatile for GC. For this compound, which possesses UV absorbance due to its conjugated double bonds, HPLC with a UV detector is a viable analytical method.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 5 µg/mL to 200 µg/mL).
-
Dissolve unknown samples in the mobile phase to a concentration that falls within the established calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of non-polar to moderately polar organic compounds. Common dimensions are 150 mm length x 4.6 mm internal diameter with 5 µm particle size.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The composition can be optimized to achieve the desired retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV-Vis or Diode Array Detector (DAD).
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be used for optimal sensitivity (typically around 254 nm).
-
Injection Volume: 10 µL.
Data Analysis:
-
The this compound peak is identified by its characteristic retention time.
-
A calibration curve is generated by plotting the peak area versus the concentration of the standards.
-
The concentration of this compound in the samples is calculated from the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a simplified representation of the analytical process for this compound quantification.
References
Comparative Analysis of the Photophysical Properties of Cycloheptatriene Derivatives
A guide for researchers, scientists, and drug development professionals on the photophysical characteristics of substituted cycloheptatrienes, supported by experimental data and detailed methodologies.
Cycloheptatriene (CHT), a seven-membered carbocycle with three conjugated double bonds, serves as a versatile scaffold in organic chemistry. Its derivatives have garnered significant interest due to their unique electronic and photophysical properties, which can be finely tuned through functionalization. This guide provides a comparative analysis of the photophysical properties of various this compound derivatives, offering insights into their potential applications in materials science and drug development.
Data Summary of Photophysical Properties
The photophysical properties of this compound derivatives are highly sensitive to the nature and position of substituents on the seven-membered ring. Electron-donating and electron-withdrawing groups can significantly modulate the absorption and emission characteristics of these compounds. Below is a summary of key photophysical data for selected this compound derivatives.
| Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Excited-State Lifetime (τ) [ns] | Reference |
| Tropiporphyrin | CH₂Cl₂ | 422, 515, 550, 592, 648 | - | - | - | [1] |
| Silver(III) Tropiporphyrin | Pyridine | 425, 530, 565 | - | - | - | [1] |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound derivatives is crucial for understanding their behavior and potential applications. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the this compound derivatives.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivatives in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-100 µM.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette from 200 to 800 nm.
-
Ensure that the maximum absorbance falls within the linear dynamic range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) and relative fluorescence intensity of the this compound derivatives.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the this compound derivatives in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Select an appropriate excitation wavelength, typically the absorption maximum (λ_abs) determined from the UV-Visible spectrum.
-
Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths until the emission signal returns to the baseline.
-
Record a blank spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.
Methodology (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound derivative. Common standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or rhodamine 6G in ethanol (B145695) (Φ_F = 0.95).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the UV-Visible absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ) of the this compound derivatives.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.
-
Measurement:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the detected photon.
-
Collect a histogram of these time delays, which represents the fluorescence decay profile.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay profile with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to extract the excited-state lifetime(s) (τ).
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for characterizing the photophysical properties of this compound derivatives and a conceptual representation of the electronic transitions involved.
Caption: Experimental workflow for the photophysical characterization of this compound derivatives.
Caption: Simplified Jablonski diagram illustrating the photophysical processes.
References
A Comparative Guide to Experimental and Computational Data for Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-referencing of experimental and computational data for cycloheptatriene, a key molecule in organic chemistry with significant theoretical and practical interest. By juxtaposing experimental findings with computational predictions, this document aims to offer a deeper understanding of its structural, spectroscopic, and thermodynamic properties.
Data Presentation
The following tables summarize key quantitative data for this compound, facilitating a direct comparison between experimental measurements and computational results.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Parameter | Experimental Data | Computational Data |
| ¹H Chemical Shifts (ppm) | ||
| H1, H6 | 6.63 | [Data not explicitly found in searches] |
| H2, H5 | 6.18 | [Data not explicitly found in searches] |
| H3, H4 | 5.39 | [Data not explicitly found in searches] |
| H7 | 2.23 | [Data not explicitly found in searches] |
| ¹³C Chemical Shifts (ppm) | ||
| C1, C6 | 130.9 | [Data not explicitly found in searches] |
| C2, C5 | 126.8 | [Data not explicitly found in searches] |
| C3, C4 | 121.2 | [Data not explicitly found in searches] |
| C7 | 28.5 | [Data not explicitly found in searches] |
| Solvent | CD₂Cl₂[1] | In silico (gas phase or implicit solvent) |
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) |
| C-H stretch (sp²) | ~3020 | [Data not explicitly found in searches] |
| C-H stretch (sp³) | ~2930, 2850 | [Data not explicitly found in searches] |
| C=C stretch | ~1630 | [Data not explicitly found in searches] |
| C-H bend | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
| Sample Phase | Neat (liquid) | Gas Phase |
Table 3: Thermochemical Data for this compound
| Property | Experimental Value | Computational Value |
| Standard Enthalpy of Formation (ΔfH°) | ||
| Liquid (298.15 K) | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
| Gas (298.15 K) | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
| Standard Molar Entropy (S°) | ||
| Liquid (298.15 K) | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
| Gas (298.15 K) | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
| Heat Capacity (Cp) | ||
| Liquid (298.15 K) | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
| Gas (298.15 K) | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
Experimental Protocols
A summary of the methodologies employed in obtaining the experimental data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a Fourier-transform NMR spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR).
-
Sample Preparation : The this compound sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).[1] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).[2]
-
Data Acquisition : Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[3]
-
Temperature : NMR experiments are generally conducted at room temperature unless specific temperature-dependent studies are required.
Infrared (IR) Spectroscopy
-
Instrumentation : Fourier-transform infrared (FTIR) spectrometers are commonly used to obtain the vibrational spectrum of this compound.
-
Sample Preparation : For liquid samples like this compound, the spectrum can be obtained directly as a "neat" liquid by placing a thin film of the sample between two salt plates (e.g., KBr or NaCl). Alternatively, the sample can be prepared as a KBr pellet where a small amount of the compound is ground with potassium bromide and pressed into a disc.
-
Data Acquisition : The FTIR spectrometer passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed. The resulting interferogram is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Thermochemistry
-
Calorimetry : The enthalpy of combustion of this compound can be determined using a bomb calorimeter. The heat released during the complete combustion of a known mass of the substance is measured, from which the standard enthalpy of formation can be calculated.
-
Vapor Pressure Measurements : The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.
-
Heat Capacity Measurements : The heat capacity of this compound in its solid and liquid phases can be measured using adiabatic calorimetry, where the energy required to raise the temperature of the sample by a specific amount is determined.
Computational Methodologies
Computational chemistry provides a powerful tool for predicting and interpreting the properties of this compound. The following outlines common computational approaches.
Geometry Optimization
-
The first step in most computational studies is to determine the lowest energy structure (conformation) of the molecule. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, or Møller-Plesset perturbation theory (MP2).
-
A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen for these calculations (e.g., 6-31G(d) or larger).
NMR Chemical Shift Calculation
-
Once the geometry is optimized, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this.[4][5]
-
The calculation is typically performed at a DFT level of theory (e.g., B3LYP) with a suitable basis set.
-
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as TMS, computed at the same level of theory.
-
Software such as Gaussian is commonly used for these calculations.[4][6]
IR Spectrum Calculation
-
Vibrational frequencies and IR intensities are calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).
-
These calculations are typically performed at the same level of theory (e.g., DFT with a basis set) as the geometry optimization. The Freq keyword in software like Gaussian is used for this purpose.
-
The calculated harmonic frequencies are often systematically higher than the experimental frequencies and are sometimes scaled by an empirical factor to improve agreement with experiment.
Thermochemical Calculations
-
High-accuracy composite methods, such as the Gaussian-n theories (e.g., G3 or G4), are often employed to calculate accurate thermochemical data like enthalpies of formation.[7] These methods combine calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.
-
Standard thermodynamic properties like enthalpy, entropy, and heat capacity can also be calculated from the vibrational frequencies and rotational constants obtained from the geometry optimization and frequency calculations.
Mandatory Visualization
Caption: Workflow for cross-referencing experimental and computational data.
Caption: Valence tautomerism of this compound.
References
A Comparative Guide to the Synthetic Utility of Cycloheptatriene and Other Cyclic Polyenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of cycloheptatriene against other common cyclic polyenes: benzene (B151609), cyclopentadiene (B3395910), and cyclooctatetraene (B1213319). By examining their reactivity in key organic transformations and their roles in organometallic chemistry, this document aims to equip researchers with the knowledge to select the most appropriate cyclic building block for their synthetic endeavors. The comparison is supported by experimental data, detailed protocols for representative reactions, and visualizations of key chemical pathways.
Introduction to Cyclic Polyenes
Cyclic polyenes are fundamental building blocks in organic synthesis, offering a diverse range of reactivity based on their electronic structure and ring size. While benzene is the archetypal aromatic compound, displaying exceptional stability and a preference for substitution reactions, other cyclic polyenes such as cyclopentadiene, this compound, and cyclooctatetraene exhibit unique and synthetically valuable reactivity patterns, particularly in cycloaddition reactions and as ligands in organometallic chemistry. This guide focuses on assessing the synthetic utility of this compound in comparison to these other key cyclic polyenes.
Comparative Analysis of Reactivity
The synthetic utility of a cyclic polyene is largely dictated by its propensity to undergo various transformations. This section compares the performance of this compound, benzene, cyclopentadiene, and cyclooctatetraene in several key reaction classes.
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of synthetic chemistry for the construction of cyclic systems. The behavior of cyclic polyenes in these reactions is highly dependent on their electronic structure and ability to act as a diene (4π component) or a dienophile (2π component), or in higher-order cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of cyclic polyenes in this reaction varies significantly.
| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | Maleic Anhydride (B1165640) | Ethyl acetate/Hexane, RT | endo-Adduct | High | [1] |
| 1,3-Cycloheptadiene | Tetracyanoethylene | 20 °C | Adduct | Significantly lower than cyclopentadiene | [2] |
| This compound* | Maleic Anhydride | No solvent, heat | endo-Adduct of norcaradiene | 54% | [3] |
| Benzene | Maleic Anhydride | High Temperature/Pressure | No reaction (typically) | - | [3] |
| Cyclooctatetraene | Maleic Anhydride | Xylene, reflux | Adduct | Moderate | [3] |
*Note: this compound itself is not a conjugated diene in its ground state. It undergoes a [4+2] cycloaddition via its valence isomer, norcaradiene, which exists in equilibrium with this compound.[4][5][6]
[6+2] Cycloaddition
| Triene | Alkyne/Allene | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | CoI₂(dppe)/Zn/ZnI₂, DCE, 60 °C | 7-Phenylbicyclo[4.2.1]nona-2,4,7-triene | High | [7] |
| This compound | Nitrosobenzene | Chlorobenzene, 50 °C | [6+2] Cycloadduct | 72% | [8] |
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is the hallmark of benzene's reactivity. The other cyclic polyenes in this comparison exhibit markedly different behaviors.
| Cyclic Polyene | Reaction | Conditions | Product | Reactivity Comparison |
| Benzene | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetophenone | High |
| This compound | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | No reaction/Decomposition | Unreactive |
| Cyclopentadiene | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Polymerization/Decomposition | Highly reactive, unstable |
| Cyclooctatetraene | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Complex mixture/low yield | Low |
Formation of Aromatic Ions
A key feature of both cyclopentadiene and this compound is their ability to form stable aromatic ions upon deprotonation or hydride abstraction, respectively.
| Cyclic Polyene | Reaction | Reagent | Product | Aromaticity |
| Cyclopentadiene | Deprotonation | Strong base (e.g., NaH) | Cyclopentadienyl anion | Aromatic (6π electrons) |
| This compound | Hydride Abstraction | Trityl cation (Ph₃C⁺) or PCl₅ | Tropylium (B1234903) cation | Aromatic (6π electrons) |
Role as Ligands in Organometallic Chemistry
The π-systems of these cyclic polyenes allow them to act as ligands for transition metals, forming a wide array of organometallic complexes.
| Ligand | Typical Hapticity | Metal Complex Example | Stability of Complexes |
| Benzene | η⁶ | [Cr(η⁶-C₆H₆)(CO)₃] | Generally stable |
| Cyclopentadienyl (from Cyclopentadiene) | η⁵ | Ferrocene [Fe(η⁵-C₅H₅)₂] | Very stable |
| Cycloheptatrienyl (from this compound) | η⁷ | [Mo(η⁷-C₇H₇)(CO)₃]⁺ | Generally less stable than Cp analogs |
| Cyclooctatetraene | η⁴, η⁶, η⁸ | [U(η⁸-C₈H₈)₂] (Uranocene) | Variable |
Experimental Protocols
Diels-Alder Reaction of this compound with Maleic Anhydride
This experiment demonstrates the [4+2] cycloaddition of the norcaradiene valence isomer of this compound.
Materials:
-
This compound (2.0 mmol, 184.7 mg, 208 µL)
-
Maleic anhydride (2.0 mmol, 196 mg)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
TLC plates, melting point apparatus, NMR spectrometer for analysis
Procedure:
-
Combine this compound and maleic anhydride in a 50 mL round-bottom flask. No solvent is necessary.[3]
-
Attach a reflux condenser and heat the mixture at a gentle reflux for approximately 2 hours.[3]
-
Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the product.
-
Isolate the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure endo-adduct.
-
Characterize the product by TLC, melting point, and ¹H NMR spectroscopy. The reported yield for this procedure is approximately 54%.[3]
Synthesis of the Tropylium Cation from this compound
This protocol describes the formation of the aromatic tropylium cation via hydride abstraction.
Materials:
-
This compound (1.8 mmol, 0.17 g, 0.19 mL)
-
Triphenylcarbenium (trityl) tetrafluoroborate (B81430) (1.8 mmol, 0.6 g)
-
Round-bottom flask (50 mL) with stir bar
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, combine this compound and triphenylcarbenium tetrafluoroborate.
-
Slowly add acetonitrile dropwise while stirring until all solids have dissolved. Use the minimum amount of solvent necessary.
-
Allow the reaction to stir at room temperature for approximately 5 minutes.
-
Remove the solvent using a rotary evaporator. The resulting white precipitate is tropylium tetrafluoroborate.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Friedel-Crafts Acylation of Benzene
This procedure illustrates a classic electrophilic aromatic substitution reaction.
Materials:
-
Benzene (or a substituted benzene like toluene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene (B1212753) chloride (solvent)
-
Round-bottom flask with reflux condenser and addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice bath.[4][5]
-
Slowly add a solution of acetyl chloride in methylene chloride to the flask via the addition funnel.[4][5]
-
After the addition of acetyl chloride, slowly add a solution of benzene in methylene chloride.[4][5]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for about 15-30 minutes.[4][5]
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[4][5]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude acetophenone.
-
The product can be purified by distillation or column chromatography.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction pathways discussed in this guide.
Caption: Diels-Alder reaction of this compound via its norcaradiene valence isomer.
Caption: Formation of the aromatic tropylium cation from this compound.
Caption: Mechanism of Friedel-Crafts acylation of benzene.
Conclusion
This compound emerges as a versatile, non-aromatic cyclic polyene with a rich and distinct synthetic utility compared to benzene, cyclopentadiene, and cyclooctatetraene. While it lacks the aromatic stability and electrophilic substitution reactivity of benzene, its ability to undergo unique [6+2] cycloadditions, its valence isomerization to the reactive norcaradiene for [4+2] cycloadditions, and its facile conversion to the aromatic tropylium cation provide synthetic chemists with a powerful set of tools for the construction of complex seven-membered rings and polycyclic architectures. In contrast, cyclopentadiene stands out for its exceptional reactivity in Diels-Alder reactions, and cyclooctatetraene's non-planar structure leads to more alkene-like reactivity. The choice of a cyclic polyene for a particular synthetic application will ultimately depend on the desired target structure and the specific reactivity required, with this compound offering a unique entry into a chemical space not readily accessible with the other cyclic polyenes discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Transition metal catalyzed [6 + 2] cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02839K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Cycloheptatriene. The following procedures are based on established safety protocols and are intended to ensure the well-being of all laboratory personnel. Adherence to these guidelines is critical due to the hazardous nature of this chemical.
Hazard Summary
This compound is a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled.[1][2] It can cause serious skin and eye irritation and may cause respiratory irritation.[2][3] Due to its potential to be fatal if swallowed and enter the airways, stringent safety measures are imperative.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. It is essential to inspect all PPE for integrity before each use.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles | Indirect-vent, impact and splash-resistant goggles are required.[3] |
| Face Shield | A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves.[1][3] Consult with safety equipment suppliers for the most suitable glove material for your specific operations.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Chemical-Resistant Apron | Recommended for handling larger quantities or when there is a significant risk of splashing. | |
| Protective Clothing | Wear protective clothing to avoid skin contact.[1][3] Contaminated clothing should be removed promptly and laundered by trained personnel.[3] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] |
| Respirator | In situations where exposure limits may be exceeded or ventilation is inadequate, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm that emergency eyewash stations and safety showers are unobstructed and operational.[3][4]
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment, ensuring that any tools or containers are made of non-sparking materials.[1][3]
-
Ground and bond all metal containers and receiving equipment to prevent static discharge.[1][3]
2. Handling:
-
Conduct all work involving this compound within a properly functioning chemical fume hood.[4]
-
Keep the container tightly closed when not in use.[1]
-
Avoid all sources of ignition, including open flames, sparks, and hot surfaces.[1][3] Smoking is strictly prohibited in the handling area.[1][3]
-
Use explosion-proof electrical and ventilating equipment.[1][3]
-
Dispense the chemical carefully to avoid splashing and the generation of vapors.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][3]
3. Post-Handling:
-
Tightly seal the this compound container and store it in a cool, well-ventilated, and explosion-proof area.[1][3]
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[1][3]
-
Decontaminate all equipment and the work area.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
This compound and any materials contaminated with it may be considered hazardous waste.
1. Waste Collection:
-
Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
2. Spill Cleanup:
-
In the event of a spill, evacuate the area and remove all ignition sources.[3][4]
-
Ventilate the area.
-
For small spills, cover with an inert absorbent material like activated charcoal adsorbent, and place it in a covered container for disposal.[3]
-
For larger spills, contain the spill by bunding.[1]
-
Personnel involved in the cleanup must be properly trained and equipped with the appropriate PPE.[3]
3. Final Disposal:
-
Dispose of this compound waste in accordance with all federal, state, and local environmental regulations.[1][3]
-
It may be necessary to have the waste handled by a licensed hazardous waste disposal company.[3] Burning in a chemical incinerator with an afterburner and scrubber may be an option, but this should be done with extreme care due to its high flammability.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
